calcium;acetylide
Description
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Properties
IUPAC Name |
calcium;acetylide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2.Ca/c1-2;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXRSLJINYRGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[C-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C-]#[C-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Ca | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Crystalline Maze: A Technical Guide to Calcium Acetylide Polymorphs
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the crystal structures of calcium acetylide (CaC₂) polymorphs. This document details the crystallographic parameters of known phases, outlines experimental protocols for their synthesis and characterization, and visualizes the intricate relationships between these structures.
Calcium acetylide (CaC₂), a compound of significant industrial and chemical interest, exhibits a fascinating and complex polymorphic landscape.[1] The arrangement of calcium cations (Ca²⁺) and acetylide anions (C₂²⁻) gives rise to several distinct crystal structures, each with unique properties and stability ranges.[1][2][3] Understanding these polymorphic forms is crucial for applications ranging from acetylene (B1199291) production to materials science and potentially, as a reagent in specialized chemical syntheses.
At room temperature, calcium carbide commonly exists in a distorted rock-salt structure.[1][2] Three primary polymorphs have been identified under ambient conditions: a tetragonal phase and two distinct monoclinic structures.[1][4]
Crystallographic Data of Calcium Acetylide Polymorphs
The following tables summarize the key crystallographic data for the known polymorphs of calcium acetylide, providing a clear comparison of their structural parameters.
Table 1: Tetragonal Calcium Acetylide (CaC₂-I)
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | I4/mmm |
| International Number | 139 |
| Lattice Parameters | a = 3.87 Å, b = 3.87 Å, c = 6.40 Å |
| α = 90.00°, β = 90.00°, γ = 90.00° | |
| Unit Cell Volume | 95.85 ų |
| C-C Bond Length | 1.25 Å |
| Ca-C Bond Lengths | 2.58 Å (x2), 2.81 Å (x8) |
Data sourced from the Materials Project.[5]
Table 2: Monoclinic Calcium Acetylide Polymorphs
| Parameter | CaC₂ (C2/c) | CaC₂ (C2/m) | CaC₂ (C2/m) - α-CO like |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | C2/c | C2/m | C2/m |
| International Number | 15 | 12 | 12 |
| Lattice Parameters | a = 6.60 Å, b = 4.16 Å, c = 7.38 Å | a = 4.451 Å, b = 4.451 Å, c = 7.391 Å | a = 18.68 Å, b = 13.56 Å, c = 21.02 Å |
| α = 90.00°, β = 107.32°, γ = 90.00° | α = 76.559°, β = 76.559°, γ = 56.671° | α = 90.00°, β = 115.37°, γ = 90.00° | |
| Unit Cell Volume | 193.54 ų | - | 4809.46 ų |
| C-C Bond Length | 1.25 Å | - | 1.26 Å |
| Ca-C Bond Lengths | 2.57-2.80 Å | 2.58–2.82 Å | 2.23 Å |
Data sourced from the Materials Project.[6][7][8]
Table 3: Cubic Calcium Acetylide (High-Temperature Phase)
| Parameter | Value |
| Crystal System | Cubic |
| Space Group | Pn-3m |
| International Number | 224 |
| Lattice Parameter | a = 6.081 Å |
| C-C Bond Length | 1.57 Å |
| Ca-C Bond Length | 2.48 Å |
Data sourced from the Materials Project.[9]
Phase Transitions and Relationships
The different polymorphs of calcium acetylide can transform into one another under the influence of temperature and pressure. The monoclinic forms, CaC₂-II and CaC₂-III, are considered ground states, with CaC₂-III being stable at temperatures above 200 °C.[10] The tetragonal CaC₂-I is often found to be a metastable phase.[10] At temperatures exceeding 450°C, a high-temperature cubic phase, CaC₂-IV, is formed.[11] High-pressure studies have shown that both monoclinic forms can transform into the tetragonal phase.[10][12][13]
Caption: Phase transitions of CaC₂ polymorphs with temperature and pressure.
Experimental Protocols
Synthesis of Calcium Acetylide Polymorphs
A common method for the synthesis of polymorphic CaC₂ involves the reaction of calcium hydride (CaH₂) with graphite (B72142) under a dynamic vacuum at elevated temperatures.[10] The stoichiometry of the reactants and the reaction temperature are critical parameters that influence the resulting polymorphic composition.
Materials:
-
Calcium hydride (CaH₂)
-
Graphite powder
-
High-temperature tube furnace
-
Vacuum pump
-
Inert atmosphere glovebox
Procedure:
-
Inside an inert atmosphere glovebox, thoroughly mix CaH₂ and graphite in molar ratios ranging from 1:1.8 to 1:2.2.
-
Place the mixture in a suitable crucible (e.g., graphite).
-
Transfer the crucible to a tube furnace.
-
Evacuate the furnace tube to create a dynamic vacuum.
-
Heat the mixture to a target temperature between 700 °C and 1400 °C. The specific temperature will influence the polymorphic ratio in the product. For instance, higher temperatures (above 1100 °C) and carbon deficiency tend to favor the formation of the tetragonal CaC₂-I phase.[10]
-
Maintain the temperature for a sufficient duration to ensure complete reaction.
-
After the reaction, cool the furnace to room temperature under vacuum.
-
Handle the resulting CaC₂ product in an inert atmosphere to prevent reaction with atmospheric moisture.
Caption: General workflow for the synthesis of CaC₂ polymorphs.
Characterization of Calcium Acetylide Polymorphs
The identification and characterization of the different CaC₂ polymorphs are typically achieved through a combination of analytical techniques.
1. X-Ray Diffraction (XRD): Powder XRD is the primary technique for identifying the crystalline phases present in a sample.
-
Sample Preparation: The CaC₂ sample must be protected from air and moisture during sample preparation and measurement. This is often achieved by loading the sample into a capillary tube or using an airtight sample holder within an inert atmosphere.
-
Data Acquisition: Collect the diffraction pattern over a suitable 2θ range using a standard diffractometer, typically with Cu Kα radiation.
-
Analysis: The resulting diffraction pattern is compared with known patterns from crystallographic databases (e.g., the ICDD's Powder Diffraction File) or with patterns calculated from single-crystal structure data to identify the polymorphs present and their relative proportions (via Rietveld refinement).
2. Raman Spectroscopy: Raman spectroscopy is a powerful tool for probing the vibrational modes of the C₂²⁻ anion, which are sensitive to the local crystalline environment and can thus distinguish between polymorphs.
-
Sample Preparation: As with XRD, the sample must be sealed in an airtight container (e.g., a quartz cuvette or a diamond anvil cell for high-pressure studies) to prevent degradation.
-
Data Acquisition: A Raman spectrometer with a suitable laser excitation wavelength is used to acquire the spectrum.
-
Analysis: The positions and shapes of the Raman peaks corresponding to the C-C stretching mode are characteristic of each polymorph.
3. Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the local atomic environments of both calcium and carbon.
-
Sample Preparation: The sample is packed into a solid-state NMR rotor in an inert atmosphere.
-
Data Acquisition: ⁴³Ca and ¹³C NMR spectra are acquired using appropriate pulse sequences.
-
Analysis: The chemical shifts and line shapes in the NMR spectra are sensitive to the different crystallographic sites of the atoms in each polymorph.
This guide provides a foundational understanding of the crystal structures of calcium acetylide polymorphs. Further research into the nuanced relationships between synthesis conditions, polymorphic outcomes, and the resulting material properties will continue to be a valuable area of investigation.
References
- 1. Calcium carbide - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Explain structure of CaC2 | Filo [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. mp-1071152: CaC2 (monoclinic, C2/m, 12) [legacy.materialsproject.org]
- 9. mp-570697: CaC2 (cubic, Pn-3m, 224) [legacy.materialsproject.org]
- 10. The many phases of CaC2 - preview & related info | Mendeley [mendeley.com]
- 11. actachemscand.org [actachemscand.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Structural behavior of the acetylide carbides Li2C2 and CaC2 at high pressure [diva-portal.org]
An In-depth Technical Guide on the Thermodynamic Properties of Calcium Acetylide Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties associated with the formation of calcium acetylide (CaC₂). The document details the core thermodynamic data, experimental protocols for their determination, and visual representations of the key processes and relationships involved.
Thermodynamic Data for Calcium Acetylide Formation
The formation of calcium acetylide from its constituent elements in their standard states is represented by the following reaction:
Ca(s) + 2C(s) → CaC₂(s)
The key thermodynamic parameters for this reaction at standard conditions (298.15 K and 1 bar) are summarized in the table below.
| Thermodynamic Property | Symbol | Value | Units |
| Standard Enthalpy of Formation | ΔfH° | -59.8 to -63 | kJ/mol |
| Standard Gibbs Free Energy of Formation | ΔfG° | -64.9 | kJ/mol |
| Standard Molar Entropy | S° | 69.96 to 70 | J/(mol·K) |
Note: The range in the standard enthalpy of formation reflects slight variations in reported experimental values.[1][2]
The primary industrial method for producing calcium carbide is through the high-temperature reaction of calcium oxide (lime) and coke (carbon) in an electric arc furnace.[2] This is an endothermic reaction requiring significant energy input.[2] The overall reaction is:
CaO(s) + 3C(s) → CaC₂(s) + CO(g)
A thermodynamic analysis of this process indicates that the reaction is most likely to proceed via this one-step mechanism under industrial conditions.[3][4]
Temperature Dependence of Thermodynamic Properties
The thermodynamic properties of calcium acetylide formation are highly dependent on temperature. The following table provides calculated values for the standard enthalpy of formation (ΔfH°), standard entropy (S°), and standard Gibbs free energy of formation (ΔfG°) for the reaction Ca(s) + 2C(s) → CaC₂(s) at various temperatures. These values have been derived using heat capacity data.
| Temperature (K) | ΔfH° (kJ/mol) | S° (J/(mol·K)) | ΔfG° (kJ/mol) |
| 298.15 | -59.8 | 69.96 | -80.7 |
| 500 | -58.5 | 105.5 | -111.3 |
| 700 | -57.2 | 131.1 | -148.9 |
| 900 | -55.9 | 150.8 | -191.6 |
| 1100 | -54.6 | 166.9 | -238.2 |
| 1275 | -53.5 | 179.3 | -282.1 |
Note: These values are calculated based on heat capacity data and should be considered estimates. Experimental verification is recommended for high-accuracy applications.
Experimental Protocols
The determination of the thermodynamic properties of calcium acetylide formation involves high-temperature experimental techniques. Below are detailed methodologies for key experiments.
Determination of Enthalpy of Formation by High-Temperature Calorimetry
High-temperature reaction calorimetry is a direct method to measure the enthalpy change of solid-state reactions at elevated temperatures.
Methodology:
-
Sample Preparation:
-
High-purity calcium oxide (CaO) and graphite (B72142) (C) powders are used as starting materials.
-
The powders are thoroughly mixed in a stoichiometric ratio (1:3 molar ratio for the industrial reaction) in an inert atmosphere (e.g., argon-filled glovebox) to prevent oxidation.
-
The mixed powder is pressed into a pellet to ensure good contact between the reactants.
-
-
Calorimeter Setup:
-
A high-temperature differential scanning calorimeter (DSC) or a specialized drop calorimeter capable of reaching temperatures above 2000 °C is used.
-
The calorimeter is purged with a high-purity inert gas (e.g., argon) to maintain an inert atmosphere during the experiment.
-
The sample is placed in a crucible made of a material that is inert to the reactants at high temperatures (e.g., tungsten or graphite). An empty crucible of the same material is used as a reference.
-
-
Experimental Procedure:
-
The sample and reference crucibles are placed in the calorimeter.
-
The temperature is ramped up at a controlled rate (e.g., 10-20 °C/min) to the reaction temperature, which is typically in the range of 1600-2200 °C for CaC₂ formation.[5]
-
The heat flow to or from the sample is measured as a function of temperature. The formation of calcium carbide is an endothermic process, resulting in a measurable heat absorption.
-
The total heat absorbed during the reaction is determined by integrating the peak in the heat flow curve.
-
-
Data Analysis:
-
The enthalpy of reaction (ΔH_reaction) is calculated from the integrated heat flow, normalized by the moles of the limiting reactant.
-
To determine the standard enthalpy of formation of CaC₂ (ΔfH°(CaC₂)), the enthalpy of formation of CaO (ΔfH°(CaO)) must be known. The enthalpy of formation of CaC₂ can then be calculated using Hess's Law.
-
Investigation of Reaction Kinetics by Thermogravimetric Analysis (TGA)
Thermogravimetric analysis can be employed to study the kinetics and mechanism of the solid-state reaction between CaO and carbon.
Methodology:
-
Sample Preparation:
-
A small, accurately weighed sample of the CaO and carbon powder mixture (typically 5-20 mg) is placed in a TGA crucible (e.g., alumina (B75360) or graphite).
-
-
TGA Instrument Setup:
-
The TGA instrument is purged with a controlled flow of inert gas (e.g., argon or nitrogen) to prevent side reactions.
-
The furnace is programmed to heat the sample at a constant rate (e.g., 10, 15, 20, or 30 °C/min) through the temperature range of interest (e.g., from room temperature to 1850 °C).
-
-
Experimental Procedure:
-
The mass of the sample is continuously monitored as a function of temperature.
-
The reaction CaO(s) + 3C(s) → CaC₂(s) + CO(g) involves the loss of mass due to the evolution of carbon monoxide (CO) gas.
-
-
Data Analysis:
-
The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of the reaction and the total mass loss.
-
The conversion rate (α) of the reactant can be calculated from the mass loss data.
-
Kinetic parameters, such as the apparent activation energy and the pre-exponential factor, can be determined by applying kinetic models (e.g., the contracting volume model) to the TGA data obtained at different heating rates.
-
Visualizations
Industrial Production of Calcium Acetylide
The following diagram illustrates the key stages in the industrial production of calcium acetylide.
Caption: Industrial production process of calcium acetylide.
Core Chemical Reaction
The fundamental chemical reaction for the industrial formation of calcium acetylide is depicted below.
Caption: The core chemical reaction for calcium acetylide formation.
Thermodynamic Relationships
This diagram illustrates the logical relationship between key thermodynamic quantities.
Caption: Relationship between key thermodynamic quantities.
References
Unveiling the Electronic Landscape: A Technical Guide to the Electronic Band Structure of Monoclinic Calcium Carbide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic band structure of monoclinic calcium carbide (CaC₂), a material of significant interest in various chemical and materials science domains. Understanding the electronic properties of this compound is crucial for predicting its reactivity, stability, and potential applications. This document summarizes key quantitative data, details experimental and computational methodologies, and presents visual representations of its structural and electronic features.
Crystallographic and Electronic Properties of Monoclinic CaC₂
Calcium carbide is known to exist in several polymorphic forms, with two prominent monoclinic structures belonging to the space groups C2/c and C2/m. The crystallographic parameters and calculated electronic properties for these phases, primarily derived from high-throughput density functional theory (DFT) calculations, are summarized below.
| Property | Monoclinic CaC₂ (C2/c)[1] | Monoclinic CaC₂ (C2/m) - 1[2] | Monoclinic CaC₂ (C2/m) - 2[3] |
| Materials Project ID | mp-1575 | mp-1071152 | mp-1071565 |
| Space Group | C2/c (No. 15) | C2/m (No. 12) | C2/m (No. 12) |
| Lattice Parameters | |||
| a (Å) | 6.60 | 7.84 | 18.68 |
| b (Å) | 4.16 | 4.23 | 13.56 |
| c (Å) | 7.38 | 7.39 | 21.02 |
| α (°) | 90.00 | 90.00 | 90.00 |
| β (°) | 107.32 | 105.31 | 115.37 |
| γ (°) | 90.00 | 90.00 | 90.00 |
| C-C Bond Length (Å) | 1.25 | 1.33 | 1.26 |
| Calculated Band Gap (eV) | 1.89 (GGA) | 0.00 (GGA) - Metallic | 0.65 (GGA) |
| Formation Energy (eV/atom) | -0.13 | 0.846 | 3.495 |
Methodologies for Determining Electronic Structure
The electronic band structure of materials like monoclinic CaC₂ can be elucidated through a combination of computational and experimental techniques.
Computational Approach: Density Functional Theory (DFT)
First-principles calculations based on DFT are a powerful tool for predicting the electronic properties of crystalline solids.
Protocol for DFT-based Band Structure Calculation:
-
Structural Optimization: The initial step involves the full relaxation of the crystal structure, optimizing both the lattice parameters and the atomic positions until the forces on the atoms are minimized.
-
Self-Consistent Field (SCF) Calculation: A self-consistent calculation is performed on a uniform k-point mesh to obtain the ground-state charge density.
-
Non-Self-Consistent Field (NSCF) Calculation: The electronic band structure is then calculated non-self-consistently along high-symmetry paths in the Brillouin zone, using the previously determined charge density. The density of states (DOS) is also calculated from a denser k-point mesh.
Typical VASP Input Parameters:
-
INCAR (for SCF):
-
PREC = Accurate
-
ENCUT = 520 (Plane-wave cutoff energy in eV)
-
IBRION = 2 (Ionic relaxation algorithm)
-
ISIF = 3 (Full cell relaxation)
-
EDIFF = 1E-6 (Energy convergence criterion)
-
ISMEAR = 0; SIGMA = 0.05 (Gaussian smearing for insulators)
-
GGA = PE (Perdew-Burke-Ernzerhof exchange-correlation functional)
-
-
KPOINTS (for SCF): Automatic k-point mesh generation with a sufficiently dense grid.
-
INCAR (for NSCF - Bands):
-
ICHARG = 11 (Read charge density from CHGCAR)
-
LORBIT = 11 (Write projected DOS)
-
-
KPOINTS (for NSCF - Bands): Line-mode generation along high-symmetry directions.
Experimental Approach: Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a direct experimental technique for visualizing the electronic band structure of crystalline materials.[4]
Generalized Protocol for ARPES Measurement:
-
Single Crystal Growth: High-quality single crystals of monoclinic CaC₂ are required. The Czochralski method is a potential technique for growing large single crystals of such materials from a melt.[5][6][7]
-
Sample Preparation: The single crystal is cleaved in-situ under ultra-high vacuum (UHV) conditions to expose a clean, atomically flat surface.
-
Photoemission Measurement: The sample is irradiated with monochromatic photons (typically from a synchrotron or a laser source). The emitted photoelectrons are collected by an electron analyzer, which measures their kinetic energy and emission angle.[4][8]
-
Data Analysis: By conserving energy and momentum, the binding energy and crystal momentum of the electrons within the solid can be determined, allowing for the mapping of the band structure.
Visualizations
The following diagrams illustrate the crystal structure, computational workflow, and a representative electronic band structure for monoclinic CaC₂.
Caption: A simplified representation of the monoclinic CaC₂ crystal structure.
Caption: Workflow for calculating electronic band structure and DOS using DFT.
Caption: A representative diagram of an indirect band gap in monoclinic CaC₂.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. mp-1071152: CaC2 (monoclinic, C2/m, 12) [legacy.materialsproject.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Czochralski method - Wikipedia [en.wikipedia.org]
- 6. inc42.com [inc42.com]
- 7. Method – Jan Czochralski [janczochralski.com]
- 8. arxiv.org [arxiv.org]
The Landmark Synthesis of Calcium Acetylide: A Technical Retrospective on Friedrich Wöhler's 1862 Discovery
For Immediate Release
Göttingen, Kingdom of Hanover (Modern-day Germany) – In a pivotal contribution to the burgeoning field of organic chemistry, esteemed chemist Friedrich Wöhler, in 1862, first reported the synthesis of calcium acetylide (CaC₂), more commonly known as calcium carbide. This seminal work not only introduced a novel inorganic compound but also unveiled the pathway to producing acetylene (B1199291) (C₂H₂), a gas that would become fundamental to industrial processes and chemical synthesis. This technical guide provides an in-depth analysis of Wöhler's historical synthesis, contextualized with modern production methods, for researchers, scientists, and professionals in drug development.
Historical Context and Significance
Friedrich Wöhler's synthesis of calcium carbide was a landmark achievement that emerged from his broader investigations into the reactions of metals and their alloys at high temperatures. His discovery that this novel compound could react vigorously with water to produce the highly flammable and useful gas, acetylene, opened a new chapter in synthetic chemistry.[1][2][3] The reaction, elegant in its simplicity, laid the groundwork for the future industrial-scale production of acetylene, which became a cornerstone for applications ranging from illumination in carbide lamps to the synthesis of a vast array of organic compounds.[4][5]
Experimental Protocols
Wöhler's 1862 Laboratory Synthesis (Qualitative Reconstruction)
Wöhler's pioneering synthesis involved the high-temperature reaction of a calcium-zinc alloy with coal.[2][4] The use of a calcium-zinc alloy was likely a practical choice, as metallic calcium was not easily obtainable in its pure form at the time.
Objective: To synthesize calcium carbide through the reaction of a calcium-containing alloy with a carbon source at elevated temperatures.
Materials:
-
Calcium-zinc alloy
-
Coal (finely powdered)
-
Crucible (likely clay or graphite)
-
High-temperature furnace or forge
Methodology:
-
A mixture of the calcium-zinc alloy and finely powdered coal was prepared. The precise ratio used by Wöhler is not well-documented.
-
The mixture was placed in a crucible capable of withstanding high temperatures.
-
The crucible was heated intensely in a furnace. The exact temperature achieved in Wöhler's experiment is not specified in available records, but it would have been sufficient to initiate the reaction between the calcium in the alloy and the carbon from the coal.
-
Upon cooling, a solid, dark-colored mass containing calcium carbide was obtained.
-
Wöhler then demonstrated the reactivity of the product by adding water, which resulted in the vigorous evolution of acetylene gas.[1]
Modern Industrial Synthesis of Calcium Carbide
The contemporary method for producing calcium carbide on an industrial scale is a direct descendant of the principles demonstrated by Wöhler but optimized for efficiency and yield. This process, developed in the late 19th century, utilizes an electric arc furnace to achieve the necessary high temperatures.
Objective: To produce calcium carbide on a large scale for industrial applications.
Materials:
-
Quicklime (B73336) (calcium oxide, CaO)
-
Coke (a high-carbon fuel derived from coal)
Methodology:
-
A mixture of quicklime and coke is fed into an electric arc furnace.
-
The furnace is heated to approximately 2,200 °C.[1] This extremely high temperature is achieved by passing a powerful electric current through graphite (B72142) electrodes.
-
At this temperature, the calcium oxide is reduced by the carbon to form calcium carbide and carbon monoxide gas, as described by the following reaction: CaO + 3C → CaC₂ + CO
-
The molten calcium carbide is tapped from the furnace and allowed to cool and solidify.
-
The solid calcium carbide is then crushed and graded for various industrial uses.
Data Presentation
The following table summarizes the key parameters of both Wöhler's historical synthesis and the modern industrial process. Due to the scarcity of quantitative data from Wöhler's original work, some entries are descriptive.
| Parameter | Friedrich Wöhler's Synthesis (1862) | Modern Industrial Synthesis |
| Reactants | Calcium-zinc alloy, Coal | Quicklime (CaO), Coke |
| Reaction Temperature | High temperature (exact value not specified) | ~2,200 °C |
| Reaction Environment | Crucible | Electric Arc Furnace |
| Product | Calcium Carbide (CaC₂) | Technical-grade Calcium Carbide (~80-85% purity) |
| Byproducts | Zinc vapor, other impurities from coal | Carbon Monoxide (CO) |
| Yield | Not quantitatively documented | High, optimized for industrial scale |
Chemical Signaling and Reaction Pathways
The synthesis of calcium carbide and its subsequent reaction to form acetylene involve straightforward chemical transformations. The diagrams below, generated using the DOT language, illustrate the experimental workflow and the chemical reaction pathways.
Caption: A comparative workflow of Wöhler's historical synthesis and modern industrial production of calcium carbide and acetylene.
Caption: Chemical reaction pathways for the industrial synthesis of calcium carbide and its subsequent hydrolysis to produce acetylene.
Conclusion
Friedrich Wöhler's 1862 synthesis of calcium acetylide stands as a testament to his profound impact on the field of chemistry. While the experimental specifics of his original work may lack the quantitative rigor of modern standards, the intellectual leap it represented was immense. His discovery not only introduced a new and valuable chemical compound but also provided a gateway to the rich and varied chemistry of acetylene. For today's researchers and drug development professionals, Wöhler's work serves as a powerful reminder of the foundational discoveries that continue to underpin the complex landscape of modern chemical synthesis.
References
- 1. Calcium carbide - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of calcium carbide and characteristics of the substance | MEL Chemistry [melscience.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. From coal and lime: The story of calcium carbide - American Chemical Society [acs.digitellinc.com]
- 5. Uncovering the Process: From Calcium Carbide to Acetylene Gas | TYWH [tjtywh.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Pure Calcium Acetylide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium acetylide, systematically named calcium ethynediide and commonly known as calcium carbide (CaC₂), is a chemical compound of significant industrial importance.[1][2] In its pure form, it is a colorless, crystalline solid.[1][3][4] However, technical-grade calcium carbide often appears grey or brown due to the presence of impurities such as calcium oxide (CaO), calcium phosphide (B1233454) (Ca₃P₂), calcium sulfide (B99878) (CaS), calcium nitride (Ca₃N₂), and carbon.[1] This guide provides a comprehensive overview of the core physical and chemical properties of pure calcium acetylide, with a focus on quantitative data, experimental methodologies, and reaction pathways relevant to research and development.
Physical Properties
Pure calcium acetylide is a solid with a high melting and boiling point, reflecting the strong ionic bonding within its crystal lattice.[5][6] It is not volatile and is insoluble in any known solvent, though it reacts with protic solvents like water and alcohols.[2][7]
Table 1: Physical Properties of Pure Calcium Acetylide
| Property | Value | References |
| Chemical Formula | CaC₂ | [1] |
| Molar Mass | 64.100 g·mol⁻¹ | [1] |
| Appearance | White powder or colorless crystals | [1] |
| Odor | Odorless (pure); Garlic-like (technical grade) | [1][3][7] |
| Density | 2.22 g/cm³ | [1][2][3][4][5][8] |
| Melting Point | 2,160 °C (3,920 °F; 2,430 K) | [1][2][3] |
| Boiling Point | 2,300 °C (4,170 °F; 2,570 K) | [1][2][5][9] |
| Solubility in water | Reacts to produce acetylene (B1199291) | [1][2] |
Crystal Structure
Pure calcium acetylide is a salt consisting of calcium cations (Ca²⁺) and acetylide anions (⁻C≡C⁻).[1] It exists in different polymorphs. The common crystalline form at room temperature is a distorted rock-salt structure where the C₂²⁻ units are aligned in parallel.[1] There are three known polymorphs at room temperature: a tetragonal structure and two different monoclinic structures.[1] The tetragonal phase belongs to the space group I4/mmm.[10] A monoclinic phase with space group C2/c is also described.[11]
Table 2: Crystallographic Data for Tetragonal Calcium Acetylide (I4/mmm)
| Parameter | Value | Reference |
| Crystal System | Tetragonal | [10] |
| Space Group | I4/mmm | [10] |
| Lattice Constants | a = 3.87 Å, c = 6.40 Å | [10] |
| C-C Bond Length | 1.25 Å | [10] |
| Ca-C Bond Lengths | 2.58 Å (shorter), 2.81 Å (longer) | [10] |
Chemical Properties and Reactivity
The most prominent chemical property of calcium acetylide is its highly exothermic reaction with water to produce acetylene gas (C₂H₂) and calcium hydroxide (B78521) (Ca(OH)₂).[2][12][13] This reactivity makes it a hazardous substance that must be handled with care, as the acetylene produced is highly flammable and can form explosive mixtures with air.[14][15]
Reaction with Water (Hydrolysis)
The reaction with water is vigorous and instantaneous upon contact.[13] Reaction Equation: CaC₂(s) + 2H₂O(l) → C₂H₂(g) + Ca(OH)₂(aq)[9][12][13]
This reaction is strongly exothermic, releasing a significant amount of heat.[12][13] If the amount of water is insufficient, the heat generated can be enough to ignite the acetylene gas produced.[2]
Other Reactions
-
Reaction with Alcohols: Calcium acetylide reacts with alcohols, such as ethanol (B145695) and isopropanol, to produce acetylene and calcium alkoxides.[7]
-
Reaction with Nitrogen: At elevated temperatures (1,000–1,200 °C), calcium acetylide reacts with nitrogen gas to form calcium cyanamide (B42294) (CaCN₂), a compound used as a fertilizer.[9] Reaction Equation: CaC₂ + N₂ → CaCN₂ + C[9]
-
Reducing Properties: Due to its strong reductive properties, CaC₂ can reduce metal oxides to pure metals or convert them into metal carbides.[2]
Table 3: Thermodynamic Properties of Pure Calcium Acetylide
| Property | Value | Reference |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -63 kJ/mol | [1] |
| Standard Molar Entropy (S⦵₂₉₈) | 70 J/(mol·K) | [1] |
Synthesis and Production
Industrially, calcium acetylide is produced by heating a mixture of calcium oxide (lime) and coke (a form of carbon) in an electric arc furnace at temperatures around 2000-2500 °C.[5][7]
Reaction Equation: CaO + 3C → CaC₂ + CO[2][7][9]
A laboratory-scale synthesis can be performed by reacting finely divided calcium metal with powdered carbon at 810 °C in an inert atmosphere.[7]
Caption: Industrial Synthesis of Calcium Acetylide.
Experimental Protocols
Determination of Calcium Acetylide Content by Hydrolysis
This method is based on the quantitative production of acetylene gas upon the hydrolysis of a calcium acetylide sample. The amount of acetylene produced is measured, and from this, the purity of the calcium carbide can be determined.[1]
Experimental Workflow:
Caption: Workflow for Purity Determination of Calcium Acetylide.
Methodology:
-
A known mass of the calcium carbide sample is placed in a reaction vessel.
-
The vessel is sealed and connected to a gas collection apparatus (e.g., a gas burette or a gas syringe).
-
A controlled amount of water is introduced into the reaction vessel to initiate the hydrolysis reaction.
-
The acetylene gas produced displaces a corresponding volume in the collection apparatus.
-
The volume of the collected gas is measured at a known temperature and pressure.
-
The ideal gas law (or a more precise equation of state) is used to calculate the number of moles of acetylene produced.
-
Based on the stoichiometry of the reaction (1 mole of CaC₂ produces 1 mole of C₂H₂), the mass of pure CaC₂ in the original sample is calculated, allowing for the determination of its purity.
Handling and Safety Precautions
Due to its high reactivity with water and the flammability of the resulting acetylene, strict safety protocols must be followed when handling calcium acetylide.[16][17]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[17][18] Protect from moisture and handle under an inert gas.[19]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][18] Avoid creating dust.[18] Ensure good ventilation.[18][19]
-
Spills: In case of a spill, mechanically recover the product without using water.[18][19]
-
Fire: In case of fire, use a dry chemical, CO₂, or foam extinguisher. Do not use water. [17]
Relevance in Drug Development
While not a therapeutic agent itself, calcium acetylide serves as an important precursor in the synthesis of more complex organic molecules used in the pharmaceutical industry.[20][21][22] The acetylene generated from calcium carbide is a versatile building block in organic chemistry.
Reaction Pathway Example:
References
- 1. Calcium carbide - Wikipedia [en.wikipedia.org]
- 2. Chemical characteristics of calcium carbide and its reaction with water | MEL Chemistry [melscience.com]
- 3. Understanding Calcium Carbide: Properties and Uses - TYWH [tjtywh.com]
- 4. Uncovering the Properties of Calcium Carbide: a Comprehensive Description - TYWH [tjtywh.com]
- 5. medium.com [medium.com]
- 6. The Sparkling Beauty of Calcium Carbide Crystals: a Fascinating Exploration - TYWH [tjtywh.com]
- 7. Calcium carbide - Sciencemadness Wiki [sciencemadness.org]
- 8. Calcium carbide | 75-20-7 [chemicalbook.com]
- 9. Carbide | Chemical Compound, Hardness & Uses | Britannica [britannica.com]
- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 12. Calcium Carbide and H2O: Chemistry, Uses, Safety [tjtywh.com]
- 13. crecompany.com [crecompany.com]
- 14. dencityapp.in [dencityapp.in]
- 15. Calcium Carbide in Water: Reaction Mechanism & Safety [tjtywh.com]
- 16. airgas.com [airgas.com]
- 17. fishersci.com [fishersci.com]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. lobachemie.com [lobachemie.com]
- 20. crecompany.com [crecompany.com]
- 21. lwccarbide.com [lwccarbide.com]
- 22. The Role of Calcium Carbide in Industrial Processes and Applications - TYWH [tjtywh.com]
An In-depth Technical Guide to the Mechanism of Acetylene Gas Generation from Calcium Carbide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism behind the generation of acetylene (B1199291) gas from calcium carbide. The following sections detail the fundamental chemical reaction, thermodynamic and kinetic parameters, experimental procedures for laboratory-scale synthesis and analysis, and critical safety considerations.
Core Chemical Reaction and Mechanism
The generation of acetylene (C₂H₂) from calcium carbide (CaC₂) is a well-established industrial process rooted in a straightforward hydrolysis reaction. When calcium carbide, a compound produced by heating lime and coke at high temperatures in an electric arc furnace, comes into contact with water, a vigorous and exothermic reaction occurs.[1][2]
The fundamental chemical equation governing this transformation is:
CaC₂(s) + 2H₂O(l) → C₂H₂(g) + Ca(OH)₂(aq) [3][4]
This reaction involves the hydrolysis of the calcium acetylide salt. The carbide anion (C₂²⁻) acts as a strong base and abstracts protons from two water molecules, leading to the formation of acetylene gas and hydroxide (B78521) ions. The calcium cation (Ca²⁺) then combines with the hydroxide ions to form calcium hydroxide, commonly known as slaked lime.[5] The process is characterized by the rapid evolution of acetylene gas upon the introduction of water to the calcium carbide.[5]
Thermodynamics of the Reaction
The reaction between calcium carbide and water is highly exothermic, releasing a significant amount of energy in the form of heat. The standard enthalpy of reaction (ΔH°) for this process is consistently reported to be approximately -127.2 kJ/mol .[6][7] This substantial heat release necessitates effective temperature control in any practical setup to prevent runaway reactions and ensure safety.[1]
Kinetics of the Reaction
The reaction between calcium carbide and water is known to be very fast.[5] The rate of acetylene generation is influenced by several key factors:
-
Surface Area of Calcium Carbide: Smaller particles of calcium carbide, having a larger surface area-to-volume ratio, react more rapidly with water.[4]
-
Water-to-Carbide Ratio: The stoichiometry of the reaction dictates a 2:1 molar ratio of water to calcium carbide. In practice, an excess of water is often used to control the temperature of the exothermic reaction.[6]
-
Pressure: While pressure can influence the reaction rate by affecting the contact between reactants, its effect is generally considered less pronounced than that of temperature.[4]
Due to the heterogeneity of the reaction (solid-liquid interface), the overall rate can be complex and may be influenced by mass transfer limitations.
Byproducts and Impurities
Commercial-grade calcium carbide is typically around 80% pure and contains various impurities.[9] These impurities can react with water to generate undesired and often hazardous byproducts in the acetylene gas stream. Common impurities and their corresponding byproducts include:
-
Calcium Phosphide (Ca₃P₂): Reacts with water to produce phosphine (B1218219) (PH₃), a toxic and pyrophoric gas.[10]
-
Calcium Sulfide (B99878) (CaS): Reacts with water to produce hydrogen sulfide (H₂S), a toxic and corrosive gas.[4]
-
Calcium Nitride (Ca₃N₂): Reacts with water to produce ammonia (B1221849) (NH₃).[10]
-
Silicon Carbide (SiC) and Carbon (C): These are generally unreactive under these conditions.[3]
The presence of these impurities necessitates purification of the acetylene gas for most applications.
Data Presentation
Table 1: Thermodynamic Data for the Reaction of Calcium Carbide with Water
| Parameter | Value | Reference(s) |
| Standard Enthalpy of Reaction (ΔH°) | -127.2 kJ/mol | [6][7] |
Table 2: Key Factors Influencing Reaction Kinetics
| Factor | Effect on Reaction Rate | Reference(s) |
| Calcium Carbide Particle Size | Smaller particle size increases the reaction rate. | [4] |
| Temperature | Higher temperature increases the reaction rate. | [5] |
| Water-to-Carbide Ratio | Excess water is used for temperature control. | [6] |
| Pressure | Minor effect compared to temperature. | [4] |
Experimental Protocols
Laboratory-Scale Generation of Acetylene
This protocol describes a general method for the controlled generation of acetylene gas in a laboratory setting.
Materials:
-
Calcium carbide (lumps, technical grade)
-
Deionized water
-
Sand
-
Two-neck round-bottom flask or a conical flask with a side arm
-
Dropping funnel
-
Gas outlet tube
-
Gas washing bottles (for purification)
-
Gas collection apparatus (e.g., gas syringe or displacement of water)
Procedure:
-
Place a layer of sand at the bottom of the reaction flask. This helps to distribute the water and moderate the reaction.[3]
-
Add a weighed amount of calcium carbide lumps onto the sand.
-
Assemble the apparatus, ensuring all connections are gas-tight. The dropping funnel should be positioned in one neck of the flask, and the gas outlet tube in the other.
-
Fill the dropping funnel with deionized water.
-
Slowly add water from the dropping funnel onto the calcium carbide. The rate of acetylene generation can be controlled by the rate of water addition.
-
The generated gas is then passed through purification stages as described in the next section.
-
Collect the purified gas using a suitable method.
Purification of Acetylene Gas
The raw acetylene gas must be purified to remove impurities like phosphine and hydrogen sulfide.
Materials:
-
Acidified copper sulfate (B86663) solution (5% w/v) or a solution of ferric chloride.
-
Gas washing bottles.
Procedure:
-
Pass the generated acetylene gas through a series of two gas washing bottles.
-
The first bottle should contain an acidified copper sulfate solution to remove phosphine.
-
The second bottle can contain the same solution or another oxidizing agent to ensure the removal of hydrogen sulfide.
Quantitative Analysis of Acetylene
The purity and yield of the generated acetylene can be determined using gas chromatography (GC).
Instrumentation:
-
Gas chromatograph equipped with a suitable column (e.g., Porapak Q) and a thermal conductivity detector (TCD) or a flame ionization detector (FID).
Procedure:
-
Calibrate the GC with a certified standard of acetylene gas of known concentration.
-
Inject a known volume of the purified acetylene gas sample into the GC.
-
Analyze the resulting chromatogram to determine the concentration of acetylene and the presence of any impurities.
-
The yield can be calculated based on the initial mass of calcium carbide and the total volume and concentration of the collected acetylene gas.
Mandatory Visualizations
Caption: Chemical reaction pathway for acetylene generation.
References
- 1. How to Ensure Safety in Acetylene Production Using Calcium Carbide? | TYWH [tjtywh.com]
- 2. Uncovering the Process: From Calcium Carbide to Acetylene Gas | TYWH [tjtywh.com]
- 3. quora.com [quora.com]
- 4. Detailed Analysis of the Chemical Reaction Mechanism of Calcium Carbide in Acetylene Production | TYWH [tjtywh.com]
- 5. Calcium Carbide and Water Reaction: Core Chemistry [tjtywh.com]
- 6. Thermal Mapping of Self-Promoted Calcium Carbide Reactions for Performing Energy-Economic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium carbide (CaC2) reacts with water to form acetylene - Brown 14th Edition Ch 5 Problem 76 [pearson.com]
- 8. Calcium Carbide in Water: Reaction Mechanism & Safety [tjtywh.com]
- 9. Calcium carbide - Wikipedia [en.wikipedia.org]
- 10. How Is Acetylene Produced From Calcium Carbide? - ZHONGBO [zhongbocarbide.com]
Phase transitions of calcium carbide under high pressure
An In-depth Technical Guide to the High-Pressure Phase Transitions of Calcium Carbide
For researchers, scientists, and professionals in materials science and condensed matter physics, understanding the behavior of fundamental compounds under extreme conditions is paramount. Calcium carbide (CaC₂), a simple ionic solid, exhibits a surprisingly complex series of structural transformations under high pressure, leading to novel phases with unique electronic and structural properties. This technical guide provides a comprehensive overview of the phase transitions of CaC₂ at high pressure, detailing the experimental and theoretical findings, experimental protocols, and a visual representation of the transition pathways.
Overview of High-Pressure Phases of Calcium Carbide
At ambient conditions, calcium carbide typically coexists in two main polymorphic forms: a tetragonal phase (CaC₂-I) and a monoclinic phase (CaC₂-II).[1][2][3][4] Some studies also report a metastable monoclinic phase, CaC₂-III.[5][6] As pressure is applied, CaC₂ undergoes a series of transformations, culminating in an amorphous state at very high pressures.
The application of pressure induces changes in the crystal lattice, forcing the C₂ "dumbbell" anions closer together. This leads to polymerization of the carbon anions, resulting in significant changes to the material's structure and electronic properties.[1][2][7]
Quantitative Data on Phase Transitions
The following tables summarize the key quantitative data associated with the pressure-induced phase transitions of calcium carbide at room temperature.
Table 1: Observed Phase Transitions of Calcium Carbide
| Transition | Transition Pressure (GPa) | Description | Volume Change (%) |
| CaC₂-II (Monoclinic) → CaC₂-I (Tetragonal) | ~2.0 - 4.9 | Transformation of the monoclinic phase to the more stable tetragonal phase.[1][2][3][4] | - |
| CaC₂-I (Tetragonal) → Cmcm (Orthorhombic) | ~7.0 | Polymerization of C₂ dumbbells into zigzag chains, leading to a metallic phase.[1][2][8] | -22.4[1][2] |
| Amorphization | > 18 - 30 | Loss of long-range crystalline order, resulting in an irreversible amorphous state.[1][2][3][4][8] | - |
Table 2: Crystal Structures of Calcium Carbide Phases
| Phase | Crystal System | Space Group |
| CaC₂-I | Tetragonal | I4/mmm[2][9] |
| CaC₂-II | Monoclinic | C2/c or C2/m[2][6][10] |
| High-Pressure Phase | Orthorhombic | Cmcm[1][2] |
Table 3: Predicted High-Pressure Phases of Calcium Carbide (Theoretical)
| Predicted Phase | Transition Pressure (GPa) | Crystal System | Space Group |
| High-Pressure Phase | 15.2 | Orthorhombic | Immm[2] |
| High-Pressure Phase | > 105.8 | Hexagonal | P6/mmm (MgB₂-type)[2] |
Experimental Protocols
The investigation of materials under high pressure requires specialized equipment and methodologies. The primary techniques for studying the phase transitions of CaC₂ are in-situ Raman spectroscopy and synchrotron X-ray diffraction (XRD) performed in a diamond anvil cell (DAC).
Sample Preparation and Loading
-
Sample Acquisition: High-purity calcium carbide powder is used as the starting material.
-
Gasket Preparation: A metal gasket (e.g., stainless steel or rhenium) is pre-indented to a desired thickness. A hole is then drilled in the center of the indentation to serve as the sample chamber.
-
Diamond Anvil Cell (DAC) Loading: A small amount of the CaC₂ powder is placed into the sample chamber of the gasket. A pressure-transmitting medium (e.g., silicone oil, or a noble gas like argon for better hydrostatic conditions) is added to ensure uniform pressure distribution. A ruby chip is also included as a pressure calibrant.[11] The DAC is then sealed.
High-Pressure Generation and Measurement
-
Pressure Application: Pressure is applied by mechanically turning screws that force the two diamond anvils together, compressing the sample within the gasket.[12]
-
Pressure Calibration: The pressure is determined by measuring the fluorescence spectrum of the ruby chip. The shift in the R1 fluorescence line of ruby is a well-calibrated pressure standard.[11]
In-situ Raman Spectroscopy
-
Instrumentation: A Raman spectrometer equipped with a microscope is used to focus a laser beam onto the sample within the DAC and collect the scattered light.
-
Data Acquisition: Raman spectra are collected at various pressures. The changes in the position and intensity of the Raman peaks, particularly the C-C stretching mode, provide information about the changes in the bonding and structure of the C₂ anions.[2][3] The emergence of new peaks or the disappearance of existing ones indicates a phase transition.[2]
In-situ Synchrotron X-ray Diffraction (XRD)
-
Instrumentation: High-pressure XRD experiments are typically performed at a synchrotron source to obtain a high-flux, high-energy X-ray beam.[1][2] The DAC is mounted on a goniometer in the path of the X-ray beam.
-
Data Acquisition: Diffraction patterns are collected at different pressures using an area detector. The positions and intensities of the diffraction rings are analyzed to determine the crystal structure of the sample at a given pressure.[1] The analysis of the diffraction data allows for the identification of new crystal structures and the determination of lattice parameters as a function of pressure.
Visualizing Phase Transitions and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical progression of CaC₂ phase transitions and the typical experimental workflow for high-pressure studies.
A simplified representation of the pressure-induced phase transitions in CaC₂.
A schematic of the experimental process for investigating CaC₂ under high pressure.
Conclusion
The study of calcium carbide under high pressure reveals a fascinating landscape of structural transformations driven by the polymerization of carbon anions. From its ambient polymorphic forms, CaC₂ transitions through an intermediate tetragonal phase to a metallic orthorhombic structure with polymeric carbon chains, and finally to an irreversible amorphous state at higher pressures. The combination of diamond anvil cell technology with in-situ Raman spectroscopy and synchrotron X-ray diffraction has been instrumental in elucidating these complex behaviors. Further research, particularly with advanced computational methods and additional experimental probes, will continue to deepen our understanding of the rich physics and chemistry of simple compounds under extreme conditions.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Structural behavior of the acetylide carbides Li2C2 and CaC2 at high pressure [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. d1rbsgppyrdqq4.cloudfront.net [d1rbsgppyrdqq4.cloudfront.net]
- 7. researchgate.net [researchgate.net]
- 8. Pressure-induced structural transformation of CaC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 11. ias.ac.in [ias.ac.in]
- 12. High Pressure Physics | Q-STEM Lab [sites.utexas.edu]
A Technical Guide to the Computational Modeling of Calcium Acetylide Protolysis in Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the computational modeling of calcium acetylide (CaC₂) protolysis in dimethyl sulfoxide (B87167) (DMSO). It synthesizes findings from recent theoretical studies to offer a comprehensive overview of the methodologies, key data, and mechanistic insights crucial for researchers in organic synthesis and drug development. The unique reactivity of the acetylenic unit in DMSO presents significant opportunities for developing novel synthetic methods.[1][2]
Core Concepts and Theoretical Framework
The protolysis of calcium acetylide in DMSO is a complex process influenced by the solvent's strong coordinating nature and the presence of water.[1][2] Computational modeling has been instrumental in elucidating the thermodynamics and kinetics of this reaction, particularly in understanding the solubilization of the otherwise insoluble CaC₂.[1][2] A key finding is that the partial hydrolysis of CaC₂ is essential for its activation in solution-phase chemical transformations.[1]
A central strategy in modeling this system involves a combination of molecular dynamics (MD) for conformational sampling and Density Functional Theory (DFT) for accurate energy calculations.[1] This hybrid approach is necessary to handle the strong solute-solvent interactions and the ionic nature of calcium acetylide.[1][2]
Computational and Experimental Protocols
Detailed methodologies are critical for reproducing and building upon existing research. The following sections outline the key computational and relevant experimental protocols cited in the literature.
2.1. Computational Modeling Protocol
A multi-stage computational approach has been effectively employed to model the dissolution and protolysis of ionic solids like CaC₂ in coordinating solvents.[1][2]
Table 1: Computational Modeling Workflow
| Step | Description | Software/Method |
| 1. Conformational Sampling | Molecular dynamics (MD) simulations are used to sample the conformational space of the solvated species. This is often performed using a density-functional tight-binding (DFTB) Hamiltonian.[1] | DFTB3-D3(BJ) Hamiltonian |
| 2. Structure Optimization | The conformations obtained from MD are then optimized at a higher level of theory, typically using DFT.[1] | PBE0-D3(BJ)/pob-TZVP-gCP |
| 3. Free Energy Calculation | Thermodynamic properties, such as free energies of species in solution, are computed from the optimized structures.[2] | |
| 4. Simulated Annealing | To ensure a thorough exploration of the potential energy surface, simulated annealing is performed. This involves gradually heating the system, holding it at a high temperature, and then slowly cooling it.[1] | NVT ensemble, Nosé–Hoover chain thermostat |
2.2. Experimental Protocols
While the focus of this guide is computational, understanding the experimental context is vital. The following protocol is for a typical reaction involving a calcium acetylide intermediate in DMSO.[3]
Table 2: One-Step Reaction System for Diaryl Acetylene Synthesis
| Step | Procedure |
| 1. Reactant Preparation | Add 0.1 mmol of bromobenzene (B47551) to a vial containing 5 ml of DMSO, 0.25 mmol of Cs₂CO₃, 1 mmol of CaC₂, and 20 mg of a Pd@TiO₂ catalyst.[3] |
| 2. Inert Atmosphere | Place the vial in a glovebag and repeatedly cycle between vacuum and argon filling (4 cycles). Close the vial under an argon headspace.[3] |
| 3. Reaction | Heat the vial at 140 °C for 4 hours in an oil bath with constant stirring.[3] |
| 4. Analysis | Analyze the reaction products using Gas Chromatography-Flame Ionization Detector (GC-FID).[3] |
Key Quantitative Data
The following table summarizes key quantitative findings from computational studies on the energetics of species relevant to CaC₂ protolysis in DMSO.
Table 3: Calculated Thermodynamic Data
| Species | Description | Calculated Property | Value (kcal/mol) | Reference |
| CaC₂ | Calcium Acetylide (solid) | Dissolution Gibbs Free Energy in DMSO | [4] | |
| HC≡C-Ca-OH | Elusive Intermediate | Theoretical Basis for Existence | [1][2] | |
| DMSO | Dimethyl Sulfoxide | |||
| H₂O | Water |
Note: Specific numerical values for all properties were not consistently available across the initial search results. Further focused searches would be required to populate this table completely.
Mechanistic Pathways and Visualizations
The protolysis of calcium acetylide in DMSO, particularly with the involvement of water, proceeds through several key steps. The following diagrams illustrate the proposed reaction pathways and computational workflows.
Caption: Proposed reaction pathway for CaC₂ protolysis in DMSO.
References
Methodological & Application
Application Notes and Protocols: Calcium Carbide as a Solid Acetylene Source in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for utilizing calcium carbide as a safe, cost-effective, and convenient solid source of acetylene (B1199291) in various organic synthesis applications. This approach avoids the hazards associated with handling gaseous acetylene, offering operational simplicity and atom economy.[1][2]
Sonogashira Cross-Coupling Reactions: Synthesis of Symmetrical Diarylalkynes
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. Using calcium carbide as the acetylene source allows for the efficient one-pot synthesis of symmetrical diarylalkynes from aryl halides.[3][4] This method is advantageous due to the low cost and stability of calcium carbide.[4]
Data Presentation: Synthesis of Symmetrical Diarylalkynes
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(OAc)₂, PPh₃ | K₂CO₃ | THF | 65 | 12 | 96 | [5] |
| 2 | 1-Iodo-4-methylbenzene | Pd(OAc)₂, PPh₃ | K₂CO₃ | THF | 65 | 12 | 99 | [5] |
| 3 | 1-Iodo-3-methylbenzene | Pd(OAc)₂, PPh₃ | K₂CO₃ | THF | 65 | 12 | 99 | [5] |
| 4 | 1-Iodo-2-methylbenzene | Pd(OAc)₂, PPh₃ | K₂CO₃ | THF | 65 | 12 | 96 | [5] |
| 5 | 1-Iodo-4-methoxybenzene | Pd(OAc)₂, PPh₃ | K₂CO₃ | THF | 65 | 12 | 96 | [5] |
| 6 | 1-Iodo-4-fluorobenzene | Pd(OAc)₂, PPh₃ | K₂CO₃ | THF | 65 | 12 | 96 | [5] |
| 7 | 1-Bromo-4-methylbenzene | Pd(OAc)₂, Aminophosphine Ligand | K₂CO₃ | THF | 65 | 12 | 97 | [2][4] |
| 8 | 2-Bromonaphthalene | Pd(OAc)₂, Aminophosphine Ligand | K₂CO₃ | THF | 65 | 12 | 97 | [2][4] |
| 9 | 4-Bromobiphenyl | Pd(OAc)₂, Aminophosphine Ligand | K₂CO₃ | THF | 65 | 12 | 85 | [2] |
| 10 | 3-Bromopyridine | Pd(OAc)₂, Aminophosphine Ligand | K₂CO₃ | THF | 65 | 12 | 72 | [2] |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Calcium carbide (0.6 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2.5 mol%)
-
Triphenylphosphine (PPh₃, 7.5 mol%) or Aminophosphine ligand (7.5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF, 5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, calcium carbide, palladium catalyst, ligand, and potassium carbonate.
-
Add anhydrous THF to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 65 °C with vigorous stirring for 12 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired symmetrical diarylalkyne.
Logical Relationship: Sonogashira Coupling Workflow
Caption: Workflow for the synthesis of symmetrical diarylalkynes.
O-Vinylation of Alcohols and Phenols
The vinylation of alcohols and phenols to produce vinyl ethers is a fundamental transformation in organic synthesis. Using calcium carbide in a superbasic medium like KOH/DMSO offers a safe and efficient alternative to the high-pressure Reppe vinylation.[6][7]
Data Presentation: O-Vinylation of Alcohols and Phenols
| Entry | Substrate | Base System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl alcohol | KOH | DMSO | 100 | 5 | 91 | [6][7] |
| 2 | 1-Octanol | KOH | DMSO | 100 | 5 | 85 | [6][7] |
| 3 | Cyclohexanol | KOH | DMSO | 100 | 5 | 78 | [6][7] |
| 4 | Phenol | Cs₂CO₃ | DMSO | 90 | 24 | 95 | [8][9] |
| 5 | 4-Methoxyphenol | Cs₂CO₃ | DMSO | 90 | 24 | 96 | [8][9] |
| 6 | 4-Chlorophenol | Cs₂CO₃ | DMSO | 90 | 24 | 75 | [8][9] |
| 7 | 1-Naphthol | Cs₂CO₃ | DMSO | 90 | 24 | 88 | [8] |
| 8 | 2-Naphthol | Cs₂CO₃ | DMSO | 90 | 24 | 91 | [8] |
Experimental Protocol: General Procedure for O-Vinylation of Alcohols
Materials:
-
Alcohol (1.0 mmol)
-
Calcium carbide (2.0 mmol)
-
Potassium hydroxide (B78521) (KOH, powder, 1.2 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO, 2 mL)
-
Water (a few drops, if necessary to initiate the reaction)
Procedure:
-
In a screw-capped test tube, combine the alcohol, powdered potassium hydroxide, and calcium carbide.
-
Add DMSO to the mixture.
-
If the reaction is slow to start, add a few drops of water to initiate the generation of acetylene.
-
Seal the tube tightly and heat the mixture at 100 °C with vigorous stirring for 5 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with a low-boiling organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
-
The resulting vinyl ether can be further purified by distillation or column chromatography if necessary.
Reaction Scheme: O-Vinylation of an Alcohol
Caption: General scheme for the O-vinylation of alcohols.
N-Vinylation of Amines and Heterocycles
Similar to O-vinylation, N-vinylation provides access to valuable N-vinyl compounds, which are important monomers and synthetic intermediates. Calcium carbide, in the presence of a base and potassium fluoride (B91410), facilitates the efficient vinylation of a wide range of secondary amines and N-heterocycles.[3][10][11]
Data Presentation: N-Vinylation of Secondary Amines and Heterocycles
| Entry | Substrate | Base System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Carbazole | KOH, KF | DMSO | 130 | 4 | 88 | [10] |
| 2 | Indole | KOH, KF | DMSO | 130 | 4 | 84 | [10] |
| 3 | Pyrrole | KOH, KF | DMSO | 130 | 4 | 75 | [10] |
| 4 | Pyrazole | KOH, KF | DMSO | 130 | 4 | 68 | [10] |
| 5 | Diphenylamine | KOH, KF | DMSO | 130 | 4 | 78 | [10] |
| 6 | 1,2,3,4-Tetrahydrocarbazole | KOH, KF | DMSO | 130 | 4 | 88 | [10] |
| 7 | Olanzapine | KOH, KF | DMSO | 130 | 4 | 65 | [10] |
Experimental Protocol: General Procedure for N-Vinylation
Materials:
-
Amine or N-heterocycle (1.0 mmol)
-
Calcium carbide (granulated, 2.0 mmol)
-
Potassium hydroxide (crushed, 1.1 mmol)
-
Anhydrous potassium fluoride (KF, 1.0 mmol)
-
Dimethyl sulfoxide (DMSO, 1 mL)
-
Water (4.0 mmol)
Procedure:
-
Add the amine/heterocycle, crushed KOH, anhydrous KF, and granulated calcium carbide to a 7 mL reaction tube.
-
Add 1 mL of DMSO and stir the mixture at room temperature for 5 minutes.
-
Add water (72 µL) to the mixture, seal the tube, and heat at 130 °C for 4 hours with vigorous stirring.[10]
-
After cooling to room temperature, extract the mixture with hexane (B92381) (4 x 4 mL).
-
Combine the hexane extracts and wash sequentially with 5% aqueous NaOH, brine, and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-vinyl product.
Workflow Diagram: N-Vinylation Process
Caption: Step-by-step workflow for N-vinylation.
Ethynylation of Aldehydes and Ketones: Synthesis of Propargyl Alcohols
The addition of an acetylide to a carbonyl group is a classic method for synthesizing propargyl alcohols. The use of calcium carbide activated by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), provides a simple, safe, and efficient route to these valuable intermediates without the need for strong bases or cryogenic temperatures.[12][13][14][15]
Data Presentation: Fluoride-Assisted Ethynylation of Carbonyls
| Entry | Carbonyl Substrate | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanecarboxaldehyde | 5 mol% TBAF·3H₂O | 2 | 95 | [12] |
| 2 | Cyclohexanone | 5 mol% TBAF·3H₂O | 2 | 92 | [12] |
| 3 | 4-tert-Butylcyclohexanone | 5 mol% TBAF·3H₂O | 2 | 94 | [12] |
| 4 | Adamantanecarboxaldehyde | 5 mol% TBAF·3H₂O | 2 | 90 | [12] |
| 5 | Acetophenone | 5 mol% TBAF·3H₂O | 20 | 75 | [12] |
| 6 | 4-Methoxyacetophenone | 5 mol% TBAF·3H₂O | 20 | 80 | [12] |
| 7 | Propiophenone | 5 mol% TBAF·3H₂O | 20 | 72 | [12] |
| 8 | Benzophenone | 50 mol% TBAF·3H₂O | 20 | 53 | [12] |
Experimental Protocol: General Procedure for Ethynylation of Carbonyls
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Calcium carbide (2.7 mmol)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O, 0.05 mmol, 5 mol%)
-
Water (2.27 mmol)
-
Dimethyl sulfoxide (DMSO, 3 mL)
Procedure:
-
To a vial, add the aldehyde or ketone, calcium carbide, and DMSO.
-
In a separate vial, prepare a 0.5 M solution of TBAF·3H₂O in DMSO.
-
Add the required amount of the TBAF solution and water to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or GC-MS. Aliphatic carbonyls typically react within 2 hours, while aromatic carbonyls may require longer reaction times (up to 20 hours).[12]
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude propargyl alcohol by flash column chromatography.
Signaling Pathway: Proposed Mechanism of Fluoride-Assisted Ethynylation
Caption: Proposed mechanism for fluoride-assisted ethynylation.
Synthesis of Heterocycles: Cascade Synthesis of Pyrrolo[2,3-b]quinoxalines
Calcium carbide can be employed in cascade reactions for the efficient one-pot synthesis of complex heterocyclic scaffolds. An example is the palladium-catalyzed synthesis of 2,3-disubstituted pyrrolo[2,3-b]quinoxalines from N-alkyl(aryl)-3-chloroquinoxalin-2-amines, calcium carbide, and a ketone or aldehyde. This copper-free Sonogashira type reaction provides a streamlined approach to this important class of compounds.[1][16]
Data Presentation: Synthesis of Pyrrolo[2,3-b]quinoxalines
| Entry | N-Substituent | Carbonyl Component | Product Yield (%) | Reference |
| 1 | Methyl | Cyclohexanone | 85 | [1] |
| 2 | Ethyl | Cyclohexanone | 82 | [1] |
| 3 | Propyl | Cyclohexanone | 80 | [1] |
| 4 | Phenyl | Cyclohexanone | 75 | [1] |
| 5 | Methyl | 2-Phenylpropanal | 78 | [1] |
| 6 | Ethyl | 2-Phenylpropanal | 76 | [1] |
Experimental Protocol: One-Pot Synthesis of Pyrrolo[2,3-b]quinoxalines
Materials:
-
N-alkyl(aryl)-3-chloroquinoxalin-2-amine (1.0 mmol)
-
Calcium carbide (2.0 mmol)
-
Ketone or aldehyde (1.5 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
DMSO/H₂O (9:1, 5 mL)
Procedure:
-
In a sealed tube, combine the N-alkyl(aryl)-3-chloroquinoxalin-2-amine, calcium carbide, ketone or aldehyde, Pd(PPh₃)₂Cl₂, and potassium carbonate.
-
Add the DMSO/H₂O solvent mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the 2,3-disubstituted pyrrolo[2,3-b]quinoxaline.
Logical Flow: Cascade Synthesis of Pyrrolo[2,3-b]quinoxalines
Caption: Logical flow of the cascade synthesis.
References
- 1. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Synthesis International: Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO) [organicsynthesisinternational.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Direct vinylation of natural alcohols and derivatives with calcium carbide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
Application Note: Laboratory Protocol for the Generation of Acetylene Gas from Calcium Carbide
Abstract
This document provides a comprehensive protocol for the generation of acetylene (B1199291) (C₂H₂) gas in a laboratory setting through the hydrolysis of calcium carbide (CaC₂). Acetylene, the simplest alkyne, is a crucial precursor in various chemical syntheses and a high-energy fuel.[1] This protocol details the necessary materials, safety precautions, experimental procedure, and purification methods suitable for researchers in chemistry and drug development.
Chemical Principle
The generation of acetylene gas is achieved through the vigorous and exothermic reaction between solid calcium carbide and water.[2] This hydrolysis reaction yields acetylene gas and calcium hydroxide (B78521) as a byproduct.[3]
Reaction: CaC₂(s) + 2H₂O(l) → C₂H₂(g) + Ca(OH)₂(aq) + Heat (~127 kJ/mol)[4]
Critical Safety Precautions
Acetylene gas is highly flammable and can form explosive mixtures with air over a wide concentration range (approximately 2.5% to 81%).[1][5] The reaction is highly exothermic, posing a risk of thermal runaway if not properly controlled.[6] Adherence to the following safety protocols is mandatory:
-
Ventilation: All procedures must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles (splash-resistant), a flame-resistant lab coat, and gloves at all times.
-
Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces, from the experimental area.[7] Use non-sparking tools where possible.
-
Exothermic Reaction Control: The addition of water to calcium carbide must be slow and controlled to manage the rate of gas evolution and heat generation.[2] Placing the reaction flask in a water bath can help dissipate heat.
-
Pressure: Never perform this reaction in a sealed or closed system. Ensure a clear path for the gas to exit the reaction vessel. Acetylene becomes unstable at pressures above 15 psig.[5][8]
-
Calcium Carbide Handling: Calcium carbide is moisture-sensitive and reacts with atmospheric humidity. Keep containers tightly sealed and store in a dry, well-ventilated area away from flammable materials.[9]
-
Fire Safety: Keep a Class B fire extinguisher (suitable for flammable gases) readily accessible.
Materials and Equipment
-
Chemicals:
-
Calcium Carbide (CaC₂), small lumps
-
Distilled Water (H₂O)
-
Acidified Copper (II) Sulfate (B86663) solution (CuSO₄), ~5% (for purification)
-
Clean Sand
-
-
Apparatus:
-
Two-neck or three-neck round-bottom flask (or a conical flask with a two-hole stopper)
-
Dropping funnel or separatory funnel
-
Gas delivery tube
-
Gas washing bottle (for purification)
-
Pneumatic trough or large basin
-
Gas collection jars or graduated cylinder
-
Ring stand and clamps
-
Quantitative Data
The yield of acetylene is dependent on the purity of the calcium carbide. Technical grade calcium carbide (approx. 80% purity) is commonly used.[10]
Table 1: Example Reagent Quantities and Theoretical Yield
| Calcium Carbide (CaC₂) | Water (H₂O) | Theoretical Acetylene (C₂H₂) Yield (at STP*) |
| Molar Mass ( g/mol ) | 64.10 | 18.02 |
| Stoichiometric Ratio | 1 mol | 2 mol |
| Example Scale 1 | 5.0 g | ~20 mL (excess) |
| Example Scale 2 | 10.0 g | ~40 mL (excess) |
*Standard Temperature and Pressure (0 °C and 1 atm). The practical yield is typically around 300 L of acetylene per kg of technical grade calcium carbide.[11]
Table 2: Experimental Data on Acetylene Volume from 3g CaC₂ [12]
| Calcium Carbide (CaC₂) (g) | Volume of Water (mL) | Volume of Acetylene (C₂H₂) Produced (mL) |
| 3 | 15 | 540 |
| 3 | 30 | 620 |
| 3 | 50 | 680 |
| 3 | 55 | 730 |
| 3 | 60 | 500 |
Experimental Protocol
Apparatus Setup
-
Assemble the gas generation apparatus inside a fume hood as depicted in the workflow diagram.
-
Place a layer of sand at the bottom of the reaction flask. This helps to moderate the reaction by distributing the water more evenly and preventing localized overheating.[13]
-
Add a pre-weighed amount of calcium carbide lumps onto the sand.[14]
-
Securely fit the dropping funnel and the gas delivery tube to the flask. Ensure all connections are airtight.
-
Fill the dropping funnel with distilled water.
-
Fill the gas washing bottle with the acidified copper(II) sulfate solution.
-
Connect the gas delivery tube from the reaction flask to the inlet of the gas washing bottle.
-
Prepare the pneumatic trough with water for gas collection. Fill the gas jars completely with water and invert them in the trough, ensuring no air bubbles are trapped.
-
Connect a second delivery tube from the outlet of the gas washing bottle, and place its end under an inverted gas jar in the pneumatic trough.
Gas Generation and Purification
-
Slowly open the stopcock of the dropping funnel to add water drop-by-drop onto the calcium carbide.[13] An immediate effervescence will be observed as acetylene gas is produced.
-
Control the rate of water addition to maintain a steady and manageable rate of gas evolution. If the reaction becomes too vigorous, cease the addition of water immediately.
-
Allow the initial gas produced to bubble through the collection trough for a minute to displace the air from the apparatus before starting collection.
-
Pass the generated gas through the acidified copper(II) sulfate solution in the gas washing bottle. This step is crucial to remove impurities commonly present in technical-grade calcium carbide, such as phosphine (B1218219) (PH₃) and hydrogen sulfide (B99878) (H₂S).[4][15]
Gas Collection
-
Collect the purified gas by the downward displacement of water in the inverted gas jars.[13]
-
Once a jar is filled with gas, seal it with a glass plate or stopper while still under water before removing it from the trough. Place the collected jar upright on the bench.
-
When the desired amount of gas is collected, stop the addition of water and allow the reaction to cease.
Shutdown and Cleanup
-
Once gas evolution has stopped, carefully disconnect the apparatus.
-
The residue in the flask is calcium hydroxide (slaked lime), which is alkaline. Neutralize it with a suitable acid (e.g., dilute HCl) before disposing of it according to institutional guidelines.
Visualization of Experimental Workflow
Caption: Experimental workflow for acetylene gas generation and purification.
References
- 1. Key Notes On Preparation Of Acetylene From Calcium Carbide [unacademy.com]
- 2. How Is Acetylene Produced From Calcium Carbide? - ZHONGBO [zhongbocarbide.com]
- 3. quora.com [quora.com]
- 4. Detailed Analysis of the Chemical Reaction Mechanism of Calcium Carbide in Acetylene Production | TYWH [tjtywh.com]
- 5. arlweb.msha.gov [arlweb.msha.gov]
- 6. How to Ensure Safety in Acetylene Production Using Calcium Carbide? | TYWH [tjtywh.com]
- 7. airgas.com [airgas.com]
- 8. hsseworld.com [hsseworld.com]
- 9. Calcium Carbide for Acetylene Production - Rexarc [rexarc.com]
- 10. researchgate.net [researchgate.net]
- 11. alzchem.com [alzchem.com]
- 12. ijsrd.com [ijsrd.com]
- 13. LABORATORY PREPARATION OF ETHYNE GAS | Class Eleven Chemistry [askmattrab.com]
- 14. quora.com [quora.com]
- 15. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
Application Notes and Protocols: Calcium Acetylide in Steelmaking and Desulfurization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of calcium acetylide, commonly known as calcium carbide (CaC₂), in the steelmaking industry, with a specific focus on its critical role in the desulfurization of molten steel. The following sections detail the underlying chemical principles, experimental protocols for laboratory and pilot-scale studies, and quantitative data on the efficacy of calcium carbide as a desulfurizing agent.
Introduction
Sulfur is an undesirable impurity in most grades of steel as it adversely affects the mechanical properties, including ductility, toughness, and weldability. The formation of iron sulfide (B99878) (FeS), which has a low melting point, can lead to hot shortness, a phenomenon that causes cracking during hot working processes.[1] Therefore, reducing the sulfur content to stringent levels is a critical step in the production of high-quality steel.[2][3][4]
Calcium carbide is a highly effective and widely used reagent for desulfurization in secondary steelmaking.[3][5][6] Its strong chemical affinity for sulfur allows for the formation of stable calcium sulfide (CaS), which can be readily removed from the molten steel into the slag phase.[1][2][7] Beyond desulfurization, calcium carbide also contributes to the deoxidation of steel, further enhancing its purity and quality.[3]
Chemical Principles of Desulfurization and Deoxidation
The primary application of calcium carbide in steelmaking revolves around its potent reducing capabilities.
Desulfurization Reaction
When introduced into molten iron or steel, calcium carbide reacts directly with dissolved sulfur to form calcium sulfide and carbon. The fundamental chemical reaction is as follows:
CaC₂ (s) + [S] → CaS (s) + 2[C] [1][6][8]
In this equation, [S] and [C] represent sulfur and carbon dissolved in the molten steel, respectively. The solid calcium sulfide (CaS) formed is insoluble in the molten metal and has a lower density, allowing it to ascend and be absorbed into the slag layer.[7][9] The carbon produced by the reaction can be absorbed by the steel, which can be beneficial for certain steel grades.[1]
Deoxidation Reaction
In addition to desulfurization, calcium carbide also acts as a deoxidizing agent, reacting with dissolved oxygen in the steel:
CaC₂ (s) + [O] → CaO (s) + 2[C]
The resulting calcium oxide (CaO) is a stable oxide that also enters the slag phase.[3] This deoxidation process is crucial as a low oxygen activity in the molten steel enhances the efficiency of the desulfurization reaction.[10]
Quantitative Data on Desulfurization Efficiency
The efficiency of desulfurization using calcium carbide is influenced by several factors, including the initial sulfur concentration, the amount of reagent used, particle size, operating temperature, and the method of addition. The following tables summarize quantitative data from various studies.
| Parameter | Value | Reference |
| Initial Sulfur Content | 0.03% - 0.08% | [11] |
| Final Sulfur Content | < 0.005% (achievable) | [4] |
| Typical CaC₂ Consumption | 5 - 10 kg per ton of steel | [9] |
| Reagent Composition | 50-70% CaC₂ (balance typically lime and carbon) | [6][12] |
| Operating Temperature | 1350°C - 1600°C | [4][13] |
Table 1: General Operating Parameters for Steel Desulfurization with Calcium Carbide
| CaC₂ Particle Size (µm) | Desulfurization Rate Increase | Reference |
| Decrease from 30 to 20.9 | 15.1% | [7] |
| Decrease from 30 to 11.8 | 39.07% | [7] |
| < 75 (95% of particles) | Effective for desulfurizer mixtures | [13] |
Table 2: Influence of Calcium Carbide Particle Size on Desulfurization Rate
Experimental Protocols
The following protocols outline the methodologies for laboratory and pilot-scale experiments to evaluate the desulfurization of molten steel using calcium carbide.
Laboratory-Scale Desulfurization in a High-Temperature Furnace
Objective: To study the kinetics and efficiency of calcium carbide desulfurization under controlled laboratory conditions.
Materials and Equipment:
-
High-temperature induction or resistance furnace with an inert atmosphere (e.g., argon).
-
Graphite or alumina (B75360) crucible.
-
Synthetic iron with a known initial sulfur concentration.
-
Technical grade calcium carbide powder of a specific particle size.
-
Sampling equipment (e.g., quartz tubes).
-
Analytical equipment for sulfur analysis (e.g., combustion-infrared absorption method).
-
Personal Protective Equipment (PPE): high-temperature resistant gloves, face shield, and protective clothing.
Procedure:
-
Sample Preparation: Prepare a synthetic iron-carbon-sulfur alloy by melting high-purity iron, graphite, and iron sulfide in the furnace under an argon atmosphere. Homogenize the melt.
-
Initial Sampling: Once the melt reaches the desired experimental temperature (e.g., 1400°C), take an initial sample to determine the baseline sulfur concentration.[14]
-
Reagent Addition: Introduce a pre-weighed amount of calcium carbide powder onto the surface of the molten iron. For enhanced mixing, a mechanical stirrer can be employed.[1][14]
-
Timed Sampling: Take samples of the molten metal at regular intervals (e.g., 2, 5, 10, 20, and 30 minutes) to track the change in sulfur concentration over time.[14]
-
Sulfur Analysis: Analyze the sulfur content of each sample using a calibrated sulfur analyzer.
-
Data Analysis: Plot the sulfur concentration as a function of time to determine the desulfurization rate. Calculate the overall desulfurization efficiency.
Pilot-Scale Ladle Desulfurization by Injection
Objective: To simulate industrial steel desulfurization by injecting a calcium carbide-based reagent into a ladle of molten iron.
Materials and Equipment:
-
Induction furnace for melting the base metal.
-
Powder injection system with a refractory-lined lance.[6][13]
-
Carrier gas (e.g., nitrogen or argon).[6]
-
Calcium carbide-based desulfurizing reagent (e.g., a mixture of CaC₂ and lime).
-
Temperature measurement device (e.g., thermocouple).
-
Sampling and analysis equipment as in the laboratory-scale protocol.
-
Appropriate industrial-scale PPE.
Procedure:
-
Melt Preparation: Melt a charge of pig iron or steel scrap in the induction furnace to the target temperature (e.g., 1623.15 K).[16]
-
Ladle Transfer: Transfer the molten metal to the preheated refractory-lined ladle.
-
Initial Measurements: Measure the initial temperature and take a sample for sulfur analysis.[8]
-
Lance Immersion: Lower the injection lance into the molten metal to a predetermined depth (e.g., close to the bottom of the ladle).[13]
-
Reagent Injection: Inject the calcium carbide-based powder into the molten metal using the carrier gas at a controlled flow rate (e.g., 40-50 kg/min for industrial scale, adjusted for pilot scale).[8]
-
Process Monitoring: Monitor the injection process, noting the treatment time.
-
Final Measurements: After the injection is complete, retract the lance and take a final temperature measurement and a sample for sulfur analysis.[8]
-
Slag Removal: Skim the resulting slag from the surface of the molten steel.[6]
-
Efficiency Calculation: Calculate the desulfurization efficiency based on the initial and final sulfur concentrations.
Visualizations
The following diagrams illustrate the key processes and relationships in the application of calcium acetylide for steelmaking desulfurization.
Caption: Chemical pathway of steel desulfurization using calcium acetylide.
Caption: Experimental workflow for ladle desulfurization by injection.
Caption: Logical relationships affecting desulfurization efficiency.
References
- 1. diva-portal.org [diva-portal.org]
- 2. mdpi.com [mdpi.com]
- 3. Calcium Carbide in Steelmaking: Enhancing Desulfurization and Deoxidation Effectiveness | TYWH [tjtywh.com]
- 4. metalzenith.com [metalzenith.com]
- 5. researchgate.net [researchgate.net]
- 6. Desulphurization of Hot Metal – IspatGuru [ispatguru.com]
- 7. researchgate.net [researchgate.net]
- 8. ijraset.com [ijraset.com]
- 9. Calcium Carbide in Industrial Desulfurization: Operational Methods - TYWH [tjtywh.com]
- 10. Ladle Furnace Steelmaking Process - Hani Metallurgy [hanmetallurgy.com]
- 11. Desulphurization of Liquid Steel – IspatGuru [ispatguru.com]
- 12. Reagents for Desulphurization of Hot Metal – IspatGuru [ispatguru.com]
- 13. saimm.co.za [saimm.co.za]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
- 16. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
Application Notes and Protocols: Fluoride-Assisted Activation of Calcium Carbide for Ethynylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the fluoride-assisted activation of calcium carbide in ethynylation reactions, a process that offers a safe, cost-effective, and operationally simple alternative to traditional methods employing acetylene (B1199291) gas. The primary focus is on the ethynylation of aldehydes and ketones to furnish valuable propargylic alcohols.
Introduction
The ethynylation of carbonyl compounds is a fundamental transformation in organic synthesis, providing access to propargylic alcohols, which are versatile building blocks for the synthesis of complex molecules in medicinal chemistry and materials science. Traditional methods often rely on the use of compressed acetylene gas, which is hazardous and requires specialized equipment. The use of calcium carbide (CaC₂) as a solid acetylene surrogate is an attractive alternative due to its low cost and ease of handling. However, the low solubility and reactivity of CaC₂ in organic solvents have historically limited its application.
Recent advancements have demonstrated that fluoride (B91410) sources, particularly tetrabutylammonium (B224687) fluoride (TBAF), can effectively activate calcium carbide, facilitating the ethynylation of a wide range of aldehydes and ketones under mild conditions.[1][2][3] This method is characterized by its operational simplicity, high yields for aliphatic carbonyls, and moderate to good yields for aromatic substrates.[1][2][3]
Proposed Reaction Mechanism
The fluoride-assisted activation of calcium carbide is thought to proceed through the formation of an acetylide "ate"-complex.[1][2][3] The proposed mechanism involves the initial reaction of water with solid calcium carbide to generate ethynylcalcium hydroxide. The fluoride ion from TBAF then activates this species to form a more nucleophilic "ate"-complex. This complex subsequently attacks the carbonyl electrophile, leading to the formation of the propargylic alcohol product after workup.
Caption: Proposed mechanism for fluoride-assisted ethynylation.
Experimental Protocols
The following protocols are based on the successful ethynylation of a range of aldehydes and ketones.
Materials and Reagents
-
Calcium Carbide (CaC₂), commercial grade
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Aldehyde or ketone substrate
-
Deionized water
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
General Experimental Procedure
To a flame-dried round-bottom flask equipped with a magnetic stir bar is added the aldehyde or ketone (1.0 mmol, 1.0 equiv), calcium carbide (2.7 mmol, 2.7 equiv), and anhydrous DMSO (3 mL). To this suspension, a solution of TBAF·3H₂O (0.05 mmol, 0.05 equiv) in water (2.27 mmol, 2.27 equiv) is added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired propargylic alcohol.
Caption: General experimental workflow for ethynylation.
Substrate Scope and Reaction Data
The fluoride-assisted ethynylation of various aldehydes and ketones has been reported with the following representative results.
| Entry | Substrate (Aldehyde/Ketone) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | 2 | 95 |
| 2 | 4-tert-Butylcyclohexanone | 2 | 96 |
| 3 | Cycloheptanone | 2 | 90 |
| 4 | Adamantanone | 2 | 92 |
| 5 | Dodecanal | 2 | 85 |
| 6 | Cyclohexanecarboxaldehyde | 2 | 91 |
| 7 | Pivalaldehyde | 2 | 88 |
| 8 | Benzaldehyde | 24 | 65 |
| 9 | 4-Methoxybenzaldehyde | 24 | 70 |
| 10 | 4-Chlorobenzaldehyde | 24 | 55 |
| 11 | Acetophenone | 24 | 60 |
| 12 | 4'-Methoxyacetophenone | 24 | 68 |
Safety Considerations
-
Calcium carbide reacts with water to produce flammable acetylene gas. The reaction should be carried out in a well-ventilated fume hood.
-
Quenching of the reaction mixture should be performed carefully to control the evolution of acetylene.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The fluoride-assisted activation of calcium carbide provides a practical and efficient method for the ethynylation of aldehydes and ketones. This approach avoids the hazards associated with acetylene gas while utilizing an inexpensive and readily available alkyne source. The operational simplicity and broad substrate scope make this a valuable tool for synthetic chemists in both academic and industrial settings.
References
Application Notes and Protocols for the Synthesis of Functional Acetylene Derivatives from Calcium Carbide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of acetylene (B1199291) in organic synthesis is fundamental for the construction of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and functional materials. However, the direct use of acetylene gas presents significant safety and handling challenges due to its explosive nature.[1][2] A safer, more economical, and environmentally friendly alternative is the in situ generation of acetylene from calcium carbide (CaC₂), a readily available and stable solid.[2][3] This approach avoids the need for specialized high-pressure equipment and allows for precise control over the generation of acetylene directly within the reaction mixture.[2][3]
These application notes provide detailed protocols for the synthesis of various functional acetylene derivatives using calcium carbide as the acetylene source. The methodologies covered include Sonogashira coupling, Aldehyde-Alkyne-Amine (A³) and Alkyne-Haloalkane-Amine (AHA) couplings, vinylation of alcohols, thiols, and amines, and the synthesis of propargylic alcohols. Each section includes a detailed experimental protocol, a summary of quantitative data in a tabular format, and a visual representation of the workflow or reaction pathway.
General Workflow for Utilizing Calcium Carbide
The overarching principle in these syntheses is the controlled reaction of calcium carbide with a proton source, typically water, to generate acetylene in situ. This nascent acetylene is then immediately consumed in the desired chemical transformation. The general workflow can be visualized as follows:
Figure 1: General workflow for the synthesis of acetylene derivatives using calcium carbide.
Application Note 1: Sonogashira Cross-Coupling of Aryl Halides
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] Utilizing calcium carbide as the acetylene source provides a convenient route to symmetrical and unsymmetrical diarylalkynes.[5][6]
Experimental Protocol
This protocol describes a general procedure for the Sonogashira cross-coupling of aryl chlorides with in situ generated acetylene.[5]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and ZnCl₂ (1.5 equiv.).
-
Add the aryl chloride (1.0 equiv.) and potassium tert-butoxide (2.0 equiv.).
-
Add anhydrous dimethyl sulfoxide (B87167) (DMSO) as the solvent.
-
Finally, add calcium carbide (1.5 equiv.).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diarylalkyne.
Quantitative Data
| Entry | Aryl Halide | Product | Yield (%)[5] |
| 1 | 4-Chlorotoluene | Di-p-tolylacetylene | 92 |
| 2 | 4-Chloroanisole | Bis(4-methoxyphenyl)acetylene | 85 |
| 3 | 4-Chlorobenzonitrile | 4,4'-(Ethyne-1,2-diyl)dibenzonitrile | 78 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Bis(4-(trifluoromethyl)phenyl)acetylene | 65 |
| 5 | 2-Chloronaphthalene | Di(naphthalen-2-yl)acetylene | 88 |
| 6 | 9-Chloroanthracene | Di(anthracen-9-yl)acetylene | 75 |
Reaction Pathway
Figure 2: Sonogashira coupling pathway with in situ generated acetylene.
Application Note 2: A³ and AHA Three-Component Couplings
The A³ (Aldehyde-Alkyne-Amine) and AHA (Alkyne-Haloalkane-Amine) couplings are powerful one-pot reactions for the synthesis of propargylamines, which are important building blocks in medicinal chemistry.[7][8] The use of calcium carbide provides a straightforward route to terminal propargylamines.
Experimental Protocol for A³ Coupling
This protocol describes a copper-catalyzed A³ coupling reaction.[2]
-
Reaction Setup: In a sealed tube, combine the aldehyde (1.0 equiv.), the secondary amine (1.2 equiv.), and CuI (5 mol%).
-
Add a suitable solvent, such as acetonitrile (B52724) or toluene.
-
Add calcium carbide (2.0 equiv.).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C.
-
Stir the mixture for 2-12 hours, monitoring the progress by TLC.
-
Workup and Purification: After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired propargylamine.
Quantitative Data
| Entry | Aldehyde | Amine | Product | Yield (%)[8] |
| 1 | Benzaldehyde | Piperidine | 1-(1-Phenylprop-2-yn-1-yl)piperidine | 95 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | 1-((4-Chlorophenyl)prop-2-yn-1-yl)piperidine | 92 |
| 3 | 4-Methoxybenzaldehyde | Morpholine | 4-((4-Methoxyphenyl)prop-2-yn-1-yl)morpholine | 88 |
| 4 | Furfural | Diethylamine | N,N-Diethyl-1-(furan-2-yl)prop-2-yn-1-amine | 85 |
| 5 | Cyclohexanecarboxaldehyde | Pyrrolidine | 1-(1-Cyclohexylprop-2-yn-1-yl)pyrrolidine | 90 |
Reaction Pathway
Figure 3: A³ coupling reaction pathway.
Application Note 3: Vinylation of Alcohols, Thiols, and Amines
The vinylation of heteroatom nucleophiles is a key transformation for the synthesis of vinyl ethers, vinyl sulfides, and enamides. Using calcium carbide under basic conditions provides a safe and efficient method for these reactions.[3][9][10]
Experimental Protocol for N-Vinylation of Secondary Amines
This protocol is adapted for the vinylation of secondary amines.[11]
-
Reaction Setup: To a 7 mL reaction tube, add the amine (1.0 mmol), crushed potassium hydroxide (B78521) (KOH, 1.1 mmol, 62 mg), anhydrous potassium fluoride (B91410) (KF, 1.0 mmol, 58 mg), and granulated calcium carbide (2.0 mmol, 130 mg).
-
Add 1 mL of DMSO.
-
Stir the mixture at room temperature for 5 minutes.
-
Add water (4.0 mmol, 72 µL).
-
Reaction Execution: Seal the tube and heat the mixture at 130 °C for 4 hours with vigorous stirring.
-
Workup and Purification: After cooling to room temperature, extract the mixture with hexane (B92381) (4 x 4 mL).
-
Combine the extracts and wash sequentially with 5% aqueous NaOH, brine, and water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the N-vinyl product.
Quantitative Data for Vinylation of Various Substrates
| Entry | Substrate (Nucleophile) | Product Type | Yield (%) |
| 1 | Carbazole | N-Vinyl Amine | 85[9] |
| 2 | Indole | N-Vinyl Amine | 84[9] |
| 3 | Benzyl alcohol | O-Vinyl Ether | 95[3] |
| 4 | Cyclohexanol | O-Vinyl Ether | 78[12] |
| 5 | Thiophenol | S-Vinyl Sulfide | 96[1] |
| 6 | Benzyl mercaptan | S-Vinyl Sulfide | 90[3] |
Reaction Workflow
Figure 4: Workflow for the vinylation of heteroatom nucleophiles.
Application Note 4: Synthesis of Propargylic Alcohols
The addition of an acetylide to a carbonyl group is a classic method for synthesizing propargylic alcohols, which are versatile synthetic intermediates.[13][14] Using calcium carbide in the presence of a fluoride source provides a mild and efficient route to these compounds.[13]
Experimental Protocol
This protocol describes the fluoride-assisted ethynylation of aldehydes and ketones.[13]
-
Reaction Setup: To a flask, add the aldehyde or ketone (1.0 mmol), calcium carbide (2.7 mmol), and tetra-n-butylammonium fluoride trihydrate (TBAF·3H₂O, 0.05 equiv.).
-
Add 3 mL of DMSO.
-
Add water (2.27 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-6 hours).
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the propargylic alcohol.
Quantitative Data
| Entry | Carbonyl Compound | Product | Yield (%)[13] |
| 1 | Cyclohexanone | 1-Ethynylcyclohexan-1-ol | 95 |
| 2 | 4-Phenyl-2-butanone | 3-Methyl-1-phenylpent-1-yn-3-ol | 92 |
| 3 | Benzaldehyde | 1-Phenylprop-2-yn-1-ol | 75 |
| 4 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)prop-2-yn-1-ol | 80 |
| 5 | Acetophenone | 2-Phenylbut-3-yn-2-ol | 65 |
Reaction Pathway
Figure 5: Pathway for the synthesis of propargylic alcohols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Coupling of Calcium Carbide with Aryl Chlorides - ChemistryViews [chemistryviews.org]
- 6. Calcium carbide catalytically activated with tetra-n-butyl ammonium fluoride for Sonogashira cross coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. repository.fit.edu [repository.fit.edu]
- 9. mdpi.com [mdpi.com]
- 10. An efficient metal-free pathway to vinyl thioesters with calcium carbide as the acetylene source - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct vinylation of natural alcohols and derivatives with calcium carbide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Industrial Production of Acetylene from Calcium Carbide Powder via the Dry Method
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview and detailed protocols for the industrial-scale production of acetylene (B1199291) (C₂H₂) gas using the dry method, which involves the controlled reaction of calcium carbide (CaC₂) powder with water. The dry process offers several advantages over the traditional wet method, including higher acetylene yields, reduced water consumption, and a more environmentally friendly disposal of by-products.[1][2] These notes are intended to serve as a practical guide for researchers and professionals in the chemical and pharmaceutical industries who utilize acetylene as a key raw material.
Introduction
Acetylene is a critical alkyne used extensively in chemical synthesis, welding, and cutting.[3][4] While multiple production routes exist, the reaction between calcium carbide and water remains a predominant industrial method due to its efficiency and cost-effectiveness.[5][6] The dry generation process, where a controlled amount of water is sprayed onto calcium carbide powder, is gaining traction over the wet process (adding carbide to excess water) due to its superior process control, safety profile, and reduced waste generation.[1][7]
The fundamental chemical reaction is the hydrolysis of calcium carbide: CaC₂ + 2H₂O → C₂H₂ + Ca(OH)₂ + Heat [8]
This reaction is highly exothermic, necessitating careful temperature and pressure management to ensure safety and optimize yield.[7][9]
Process Overview and Workflow
The dry method is a continuous process that begins with the preparation of calcium carbide powder, followed by its controlled reaction with a fine mist of water in a specialized generator. The resulting acetylene gas is then cooled, purified to remove impurities like phosphine (B1218219) (PH₃) and hydrogen sulfide (B99878) (H₂S), dried, and compressed for storage or immediate use.[1][5] The solid by-product, calcium hydroxide (B78521) (carbide slag), is continuously removed.[1]
Data Summary
The following tables summarize key quantitative parameters for the dry production of acetylene, compiled from industrial and patent literature.
Table 1: Raw Material Specifications and Ratios
| Parameter | Value | Source(s) |
|---|---|---|
| Calcium Carbide Powder Size | < 3 mm (>70% is < 1 mm) | [1] |
| Water to Calcium Carbide Ratio (by weight) | 1.1 - 1.9 : 1 | [1][2] |
| Typical Commercial Gas Yield | 300 L/kg |[5] |
Table 2: Optimized Reaction and Process Conditions
| Parameter | Value | Source(s) |
|---|---|---|
| Reaction Temperature | 87 - 93 °C | [1][2] |
| Gas Phase Water Content (in generator) | 75% | [1] |
| By-product (Carbide Slag) Water Content | 4 - 12 wt% |[1][2] |
Table 3: Process Efficiency and Yield
| Parameter | Value | Source(s) |
|---|---|---|
| Acetylene Yield | Up to 98.5% | [1] |
| Calcium Carbide Hydrolysis Rate | 99.5 - 99.85% | [1] |
| Water Consumption (with recycling) | 0.7 tons / ton of PVC produced |[1] |
Experimental Protocols
This section details the methodology for the continuous industrial production of acetylene via the dry method.
4.1 Materials and Equipment
-
Materials:
-
Equipment:
-
Crusher/Pulverizer
-
Sealed Feed Bin with Metering Conveyor
-
Dry Acetylene Generator equipped with water spray nozzles, temperature and pressure sensors, and an agitator.[10]
-
Residue Extraction Machine (e.g., screw conveyor)
-
Cooler Condenser
-
Medium Pressure Dryer
-
Multi-stage Acetylene Compressor
-
High-Pressure Dryers and Oil Separators
-
Flame Arresters
-
Acetylene Storage Cylinders (containing a porous mass and acetone)[5]
-
4.2 Protocol for Acetylene Generation
-
Preparation of Calcium Carbide Powder:
-
System Inerting:
-
Before startup, purge the generator and associated piping with nitrogen to eliminate air and flammable gases, ensuring a safe operating environment.[1]
-
-
Initiation of Reaction:
-
Activate the metering conveyor to continuously deliver a controlled flow of calcium carbide powder into the acetylene generator.[1]
-
Simultaneously, initiate a fine mist of water spray inside the generator, maintaining a water-to-carbide weight ratio between 1.1:1 and 1.9:1.[1]
-
Control the reaction temperature to maintain a steady state between 87-93°C.[1] This is critical for preventing runaway reactions and ensuring high conversion efficiency.
-
-
Gas Collection and By-product Removal:
-
The generated acetylene gas exits from the top of the generator.
-
The solid by-product, calcium hydroxide (carbide slag), is continuously discharged from the bottom of the generator via a residue extraction machine.[1]
-
4.3 Protocol for Gas Purification
-
Cooling:
-
Impurity Removal:
-
Drying:
-
Direct the gas through a medium-pressure dryer containing a desiccant such as anhydrous calcium chloride to remove residual moisture.[10]
-
-
Compression and Final Purification:
-
Compress the purified, dry acetylene gas using a multi-stage compressor.
-
Pass the high-pressure gas through an oil separator and a final high-pressure dryer to ensure it meets the required purity specifications before being filled into cylinders.[4]
-
Core Chemical Relationship
The process is governed by the exothermic hydrolysis of calcium carbide. This reaction is the central "signaling pathway" of the production method.
Safety and Environmental Considerations
-
Safety: Acetylene is highly flammable and can be explosive under pressure if not handled correctly.[4] The dry method offers safety advantages by operating continuously and using the powder bed to form a seal, preventing gas from escaping through the feed inlet.[1] All equipment must be properly grounded, and flame arresters should be installed at critical points in the process.
-
Environmental: The dry process significantly reduces the volume of wastewater compared to the wet method. The calcium hydroxide by-product is a dry powder with a low water content (4-12%), making it easier to handle and potentially repurpose, for instance, in cement production.[1][11]
References
- 1. CN101100617A - Technique for producing acetylene gas by dry method - Google Patents [patents.google.com]
- 2. ijsrd.com [ijsrd.com]
- 3. Uncovering the Process: From Calcium Carbide to Acetylene Gas | TYWH [tjtywh.com]
- 4. scribd.com [scribd.com]
- 5. Acetylene Generation Process | TYWH [tjtywh.com]
- 6. How Is Acetylene Produced From Calcium Carbide? - ZHONGBO [zhongbocarbide.com]
- 7. How Is Calcium Carbide Powder Used for Acetylene Production? - ZHONGBO [zhongbocarbide.com]
- 8. Know How Acetylene is Produced in Acetylene Plant - Rexarc [rexarc.com]
- 9. Detailed Analysis of the Chemical Reaction Mechanism of Calcium Carbide in Acetylene Production | TYWH [tjtywh.com]
- 10. Calcium Carbide for Acetylene Production - Rexarc [rexarc.com]
- 11. pyrometallurgy.co.za [pyrometallurgy.co.za]
Application Notes and Protocols: In-situ Generation of Acetylene from Calcium Carbide for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a powerful and versatile strategy for the rapid and reliable synthesis of new molecules, has found widespread application in drug discovery, chemical biology, and materials science.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction, forming a stable 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne.[1] Traditionally, the use of acetylene (B1199291) gas in these reactions has posed significant safety and handling challenges due to its flammable and explosive nature.[2] A safer, more convenient, and cost-effective alternative is the in-situ generation of acetylene from calcium carbide (CaC₂).[2][3] This method utilizes an inexpensive and easy-to-handle solid precursor, which reacts with water to produce acetylene directly in the reaction vessel, mitigating the risks associated with handling gaseous acetylene.[4][5][6] This approach has been successfully employed in the synthesis of a variety of compounds, including 1,2,3-triazoles and fluorescent probes.[7][8]
These application notes provide detailed protocols for the in-situ generation of acetylene from calcium carbide and its subsequent use in CuAAC reactions, along with quantitative data from representative synthetic procedures.
Advantages of In-situ Acetylene Generation from Calcium Carbide
-
Enhanced Safety: Eliminates the need to handle and store flammable and explosive acetylene gas.[2]
-
Cost-Effective: Calcium carbide is an inexpensive and readily available starting material.[4][9]
-
Convenience: As a solid, calcium carbide is easy to handle and store.[4]
-
High Reactivity: In-situ generated acetylene exhibits high reaction activity.[9]
-
Atom Economy: The reaction of calcium carbide with water produces acetylene and calcium hydroxide, a relatively benign byproduct.[10][11]
-
Sustainability: Calcium carbide can be considered a more sustainable source of acetylene compared to traditional methods.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various click chemistry reactions utilizing in-situ generated acetylene from calcium carbide.
Table 1: Synthesis of 1,2,3-Triazolyl-Based Ketoximes [5]
| Entry | Substrate (Azide) | Product | Reaction Time (h) | Yield (%) |
| 1 | (Z)-2-azido-1-phenylethan-1-one oxime | (Z)-1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-one oxime | 5 | 95 |
| 2 | (Z)-2-azido-1-(4-methylphenyl)ethan-1-one oxime | (Z)-1-(4-methylphenyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one oxime | 5 | 92 |
| 3 | (Z)-2-azido-1-(4-chlorophenyl)ethan-1-one oxime | (Z)-1-(4-chlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one oxime | 5 | 96 |
| 4 | (Z)-2-azido-1-(4-bromophenyl)ethan-1-one oxime | (Z)-1-(4-bromophenyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one oxime | 5 | 94 |
Reaction Conditions: Azide (0.25 mmol), Calcium Carbide (0.5 mmol), Water (1 mmol), CuCl (0.025 mmol) in MeCN (2 mL) at 70 °C.[5]
Table 2: Synthesis of 1-Monosubstituted Aryl 1,2,3-Triazoles [3]
| Entry | Substrate (Aryl Azide) | Product | Yield (%) |
| 1 | Phenyl azide | 1-Phenyl-1H-1,2,3-triazole | 85 |
| 2 | 4-Methylphenyl azide | 1-(4-Methylphenyl)-1H-1,2,3-triazole | 82 |
| 3 | 4-Methoxyphenyl azide | 1-(4-Methoxyphenyl)-1H-1,2,3-triazole | 88 |
| 4 | 4-Chlorophenyl azide | 1-(4-Chlorophenyl)-1H-1,2,3-triazole | 80 |
Reaction Conditions: Copper-catalyzed 1,3-dipolar cycloaddition in a MeCN-H₂O mixture.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Aryl-1H-1,2,3-triazoles
This protocol describes a general method for the synthesis of 1-aryl-1H-1,2,3-triazoles via a copper-catalyzed click reaction using acetylene generated in-situ from calcium carbide.
Materials:
-
Aryl azide (1.0 mmol)
-
Calcium carbide (CaC₂) (2.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Acetonitrile (B52724) (MeCN)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the aryl azide (1.0 mmol) and copper(I) iodide (0.1 mmol).
-
Add a mixture of acetonitrile and water (e.g., 1:1 v/v, 5 mL).
-
Stir the mixture at room temperature.
-
Carefully add calcium carbide (2.0 mmol) to the reaction mixture in small portions over 10-15 minutes. Effervescence will be observed as acetylene gas is generated.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-aryl-1H-1,2,3-triazole.
Protocol 2: Synthesis of (Z)-1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-one oxime[5]
This protocol provides a specific example for the synthesis of a 1,2,3-triazolyl-based ketoxime.
Materials:
-
(Z)-2-azido-1-phenylethan-1-one oxime (0.25 mmol, 44 mg)
-
Calcium carbide (CaC₂) (0.5 mmol, 32 mg)
-
Copper(I) chloride (CuCl) (0.025 mmol, 2.5 mg)
-
Water (H₂O) (1 mmol, 18 µL)
-
Acetonitrile (MeCN) (2 mL)
-
Reaction vial with a screw cap
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vial, add (Z)-2-azido-1-phenylethan-1-one oxime (0.25 mmol), calcium carbide (0.5 mmol), and copper(I) chloride (0.025 mmol).
-
Add acetonitrile (2 mL) and water (1 mmol) to the vial.
-
Seal the vial with a screw cap and place it in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for 5 hours.
-
After cooling to room temperature, filter the reaction mixture and wash the solid with ethyl acetate (B1210297).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to yield the product as a white solid (95% yield).[5]
Visualizations
Caption: Experimental workflow for the in-situ generation of acetylene and subsequent click chemistry reaction.
Caption: Logical relationship of components in the in-situ acetylene generation for click chemistry.
References
- 1. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 2. Direct Synthesis of Organic Compounds Using Calcium Carbide as the Acetylene Source [manu56.magtech.com.cn]
- 3. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unexpected synthesis of 4,4′-bis(1,2,3-triazole)s from calcium carbide as an acetylene source via a click reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How Is Acetylene Produced From Calcium Carbide? - ZHONGBO [zhongbocarbide.com]
- 11. quora.com [quora.com]
Application Notes and Protocols: Synthesis of 3-Coumaranones Using Calcium Carbide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium carbide (CaC₂) serves as a stable and safe precursor for the in situ generation of acetylene (B1199291), thereby circumventing the hazards associated with handling gaseous acetylene.[2] The reaction proceeds in moderate yields and demonstrates good functional group tolerance, providing a straightforward route to valuable 3-coumaranone derivatives.[1][3]
Reaction Principle and Mechanism
The synthesis of 2-methyl-2-vinylbenzofuran-3(2H)-ones is achieved through the reaction of a salicylaldehyde (B1680747) derivative with two molecules of calcium carbide. The reaction is typically carried out in the presence of a base, such as cesium carbonate (Cs₂CO₃), in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
The proposed reaction mechanism, supported by density functional theory (DFT) calculations, involves several key steps.[1][2] Initially, a trace amount of water reacts with calcium carbide to form an ethynylcalcium hydroxide (B78521) intermediate. This intermediate then undergoes a nucleophilic addition to the aldehyde group of the salicylaldehyde. The presence of a base is crucial to stabilize the resulting acetylide intermediate and prevent the premature formation of acetylene gas.[2] Subsequent intramolecular addition and isomerization steps, followed by a reaction with a second molecule of in situ generated acetylene, lead to the final 2-methyl-2-vinylbenzofuran-3(2H)-one product.[2]
Caption: Proposed reaction mechanism for the synthesis of 3-coumaranones.
Experimental Protocols
General Procedure for the Synthesis of 2-Methyl-2-vinylbenzofuran-3(2H)-ones
The following is a general protocol for the reaction. Note that specific quantities and reaction times may vary depending on the substrate.
Materials:
-
Substituted salicylaldehyde (1.0 equiv)
-
Calcium carbide (CaC₂, 2.0 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate (B1210297)
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the substituted salicylaldehyde (0.5 mmol, 1.0 equiv), calcium carbide (64 mg, 1.0 mmol, 2.0 equiv), and cesium carbonate (326 mg, 1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add 2.0 mL of anhydrous DMSO to the reaction mixture via syringe.
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate mixture) to afford the pure 2-methyl-2-vinylbenzofuran-3(2H)-one.
Caption: General experimental workflow for 3-coumaranone synthesis.
Quantitative Data Summary
The following table summarizes the reaction outcomes for various substituted salicylaldehydes under the optimized reaction conditions.
| Entry | Salicylaldehyde Substituent | Product | Time (h) | Yield (%) |
| 1 | H | 2a | 12 | 75 |
| 2 | 5-Me | 2b | 12 | 72 |
| 3 | 5-tBu | 2c | 12 | 70 |
| 4 | 5-OMe | 2d | 12 | 68 |
| 5 | 5-F | 2e | 12 | 65 |
| 6 | 5-Cl | 2f | 12 | 62 |
| 7 | 5-Br | 2g | 12 | 60 |
| 8 | 5-NO₂ | 2h | 12 | 55 |
| 9 | 4-Me | 2i | 12 | 73 |
| 10 | 4-tBu | 2j | 12 | 71 |
| 11 | 4-OMe | 2k | 12 | 69 |
| 12 | 3-Me | 2l | 12 | 76 |
| 13 | 3-OMe | 2m | 12 | 70 |
| 14 | 3,5-di-Cl | 2n | 12 | 58 |
| 15 | 3,5-di-Br | 2o | 12 | 56 |
Reaction Conditions: Salicylaldehyde (0.5 mmol), CaC₂ (1.0 mmol), Cs₂CO₃ (1.0 mmol) in DMSO (2.0 mL) at 100 °C.
Applications and Future Outlook
This synthetic protocol provides a practical and economical method for accessing 2-methyl-2-vinyl-3-coumaranones, which are valuable intermediates for the synthesis of more complex molecules in drug discovery and materials science. The use of calcium carbide as a solid acetylene source enhances the safety and scalability of the process compared to methods relying on acetylene gas.[5] Future research may focus on expanding the substrate scope, further optimizing reaction conditions to improve yields, and exploring the application of this methodology in the total synthesis of natural products containing the 3-coumaranone core. The atom-economical nature of this reaction, involving the incorporation of two acetylene units from calcium carbide, aligns with the principles of green chemistry, promoting sustainable chemical synthesis.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones [organic-chemistry.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Acetylide as a Precursor for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various nanoparticles using calcium acetylide (CaC₂) as a key precursor. Calcium acetylide, a readily available and cost-effective chemical, offers versatile routes to produce carbon-based nanomaterials and metal acetylide nanoparticles. The protocols outlined below are based on published research and are intended to serve as a guide for laboratory synthesis.
Synthesis of Few-Layer Graphene via Topotactic Conversion of Calcium Acetylide
Application Note: This method describes a facile, room-temperature synthesis of highly crystalline few-layer graphene (FLG) through the reaction of calcium acetylide with water.[1][2] The process relies on the topotactic conversion of the C₂²⁻ ions within the CaC₂ lattice into a graphitic structure.[1] This approach avoids the harsh oxidation and reduction steps typical of other graphene synthesis methods, resulting in a low-defect material.[1] Additionally, a variation of this method using a non-aqueous solvent and a metal salt can be employed to co-synthesize graphene and silver nanoparticles.[1][2]
Experimental Protocol: Graphene from CaC₂ and Water
Materials:
-
Calcium carbide (CaC₂, technical grade)
-
Deionized (DI) water
-
Hydrochloric acid (HCl, 10 wt%)
-
N-methyl pyrrolidone (NMP)
Equipment:
-
Beaker
-
Centrifuge
-
Sonication bath
-
Drying oven
Procedure:
-
Place a measured amount of calcium carbide powder into a beaker.
-
Carefully add DI water dropwise to the CaC₂ powder. An intensive reaction will occur, generating acetylene (B1199291) gas.[3]
-
Continue adding water until the reaction is complete, resulting in a black and white powder mixture (carbon and calcium hydroxide).[3]
-
Collect the resulting powder by centrifugation and wash thoroughly with DI water to remove the bulk of the calcium hydroxide.
-
To remove the remaining calcium hydroxide, wash the powder with a 10 wt% solution of hydrochloric acid.
-
Centrifuge the mixture and wash the resulting black powder with DI water until the supernatant is neutral.
-
Dry the final product, few-layer graphene, in an oven at 80°C.[3]
-
For characterization and further use, the dried FLG can be dispersed in a solvent like N-methyl pyrrolidone (NMP) with the aid of sonication.
Quantitative Data: Few-Layer Graphene
| Parameter | Value | Reference |
| Product | Few-Layer Graphene | [1][2] |
| Precursor | Calcium Acetylide (CaC₂) | [1][2] |
| Reaction Temperature | Room Temperature (20–25 °C) | [1][2] |
| Thickness | ~3 nm | [1][2] |
| Carbon Content | >93 at% | [1][2] |
| Defect/Graphitization (D/G) Ratio | ~0.07 | [1][2] |
| Yield | Low (not specified quantitatively) | [1] |
Experimental Workflow: Graphene Synthesis
Synthesis of Carbon Nano-Onions
Application Note: This protocol details the synthesis of carbon nano-onions (CNOs) through a simple solid-state reaction between calcium acetylide and copper dichloride hydrate (B1144303).[4] The resulting CNOs are quasi-spherical with concentric graphitic shells and a uniform size distribution.[4] These carbon nanostructures have potential applications in energy storage, specifically as anode materials for lithium-ion batteries.[4]
Experimental Protocol: Carbon Nano-Onions
Materials:
-
Calcium carbide (CaC₂)
-
Copper dichloride hydrate (CuCl₂·2H₂O)
Equipment:
-
Stainless steel autoclave (30 ml)
-
High-temperature oven
Procedure:
-
Place 0.05 mol of calcium carbide and 0.059 mol of copper dichloride hydrate into a 30 ml stainless steel autoclave.[4]
-
Seal the autoclave and place it in a high-temperature oven.
-
Heat the autoclave to 600°C and maintain this temperature for 10 hours.[4]
-
After the reaction is complete, allow the autoclave to cool down to room temperature.
-
Collect the resulting black powder, which consists of carbon nano-onions.
-
The product can be further purified and characterized as needed.
Quantitative Data: Carbon Nano-Onions
| Parameter | Value | Reference |
| Product | Carbon Nano-Onions (CNOs) | [4] |
| Precursors | Calcium Acetylide (CaC₂), Copper Dichloride Hydrate (CuCl₂·2H₂O) | [4] |
| Reaction Temperature | 600 °C | [4] |
| Reaction Time | 10 hours | [4] |
| Reactant Quantities | CaC₂: 0.05 mol, CuCl₂·2H₂O: 0.059 mol | [4] |
| Average Particle Size | ~30 nm | [4] |
Experimental Workflow: Carbon Nano-Onion Synthesis
References
Application Notes and Protocols: Synthesis of Calcium Cyanamide Fertilizer from Calcium Carbide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium cyanamide (B42294) (CaCN₂), a key component in nitrogen-based fertilizers, is synthesized through the nitrogenation of calcium carbide (CaC₂). This process, historically known as the Frank-Caro process, represents one of the earliest industrial methods for fixing atmospheric nitrogen.[1][2] These application notes provide a detailed overview of the synthesis, including reaction parameters, experimental protocols, and analytical methods for product characterization. The information is intended to guide laboratory-scale synthesis and understanding of the industrial production of this important agricultural chemical.
Data Presentation
Table 1: Key Reaction Parameters for Calcium Cyanamide Synthesis
| Parameter | Frank-Caro Process | Polzeniusz-Krauss Process |
| Primary Reactants | Calcium Carbide (CaC₂), Nitrogen (N₂) | Calcium Carbide (CaC₂), Nitrogen (N₂) |
| Reaction Temperature | 1000–1100 °C[1] | 700 °C[3] |
| Catalyst | Calcium Fluoride (B91410) (CaF₂) or Calcium Chloride (CaCl₂) (optional)[1] | 10% Calcium Chloride (CaCl₂)[3] |
| Reaction Environment | Electric furnace, Nitrogen atmosphere[1][4] | Not specified, assumed Nitrogen atmosphere |
| Key Products | Calcium Cyanamide (CaCN₂), Carbon (C) | Calcium Cyanamide (CaCN₂) |
Table 2: Composition of Technical Grade Calcium Carbide and Calcium Cyanamide
| Substance | Component | Typical Percentage |
| Technical Grade Calcium Carbide | Calcium Carbide (CaC₂) | ~80-85%[5] |
| Calcium Oxide (CaO) | Remainder | |
| Other impurities (Ca₃P₂, CaS, Ca₃N₂, SiC, C) | Remainder[5] | |
| Commercial Calcium Cyanamide | Calcium Cyanamide (CaCN₂) | ~55-64% |
| Calcium Oxide (CaO) | ~20% | |
| Graphite (C) | ~12-13% | |
| Other impurities | Remainder |
Experimental Protocols
Protocol 1: Synthesis of Calcium Cyanamide via the Frank-Caro Process (Laboratory Scale Adaptation)
This protocol is an adaptation of the industrial Frank-Caro process for a laboratory setting.
Materials:
-
Technical grade calcium carbide (CaC₂), finely powdered
-
Anhydrous calcium fluoride (CaF₂) (optional, as catalyst)
-
High-purity nitrogen gas (N₂)
-
Tube furnace with temperature control up to 1200 °C
-
Alumina (B75360) or ceramic reaction tube
-
Gas flow meter and controller
-
Mortar and pestle
-
Inert atmosphere glove box (recommended)
Procedure:
-
Preparation of Reactant Mixture:
-
In an inert atmosphere glove box to prevent reaction with atmospheric moisture, grind technical grade calcium carbide into a fine powder using a mortar and pestle.
-
If using a catalyst, thoroughly mix the powdered calcium carbide with 2% (by weight) of anhydrous calcium fluoride.[1]
-
-
Reaction Setup:
-
Place the reactant mixture into an alumina or ceramic reaction boat and position it in the center of the tube furnace.
-
Seal the tube furnace and purge the system with high-purity nitrogen gas for at least 30 minutes to remove any residual air and moisture.
-
Maintain a continuous slow flow of nitrogen gas throughout the experiment.
-
-
Nitrogenation Reaction:
-
Heat the furnace to the reaction temperature of 1000-1100 °C.[1]
-
Maintain this temperature for several hours to ensure complete nitrogenation. The exact time will depend on the scale of the reaction and the specific equipment used.
-
The reaction is exothermic and, once initiated, may become self-sustaining.[2]
-
-
Cooling and Product Recovery:
-
After the reaction period, turn off the furnace and allow it to cool to room temperature under a continuous nitrogen flow.
-
Once cooled, carefully remove the reaction boat containing the black solid product (a mixture of calcium cyanamide and carbon) in an inert atmosphere.
-
The product is technical grade calcium cyanamide.
-
Protocol 2: Analytical Determination of Cyanamide Nitrogen in the Product
This protocol outlines the determination of the cyanamide nitrogen content in the synthesized calcium cyanamide, a crucial step for quality control. This method is based on the precipitation of cyanamide as a silver complex, followed by Kjeldahl analysis.[6]
Materials:
-
Synthesized calcium cyanamide sample
-
Glacial acetic acid
-
Ammonia (B1221849) solution
-
Ammoniacal silver solution (Tollens' reagent), freshly prepared
-
Concentrated sulfuric acid
-
Potassium sulfate (B86663)
-
Copper (II) oxide (or copper sulfate) as a catalyst
-
Sodium hydroxide (B78521) solution (ammonia-free)
-
Standardized sulfuric acid solution (0.1 N)
-
Standardized sodium hydroxide or potassium hydroxide solution (0.1 N)
-
Mixed indicator (Methyl Red and Methylene Blue)[6]
-
Kjeldahl distillation and titration apparatus
Procedure:
-
Sample Preparation and Extraction:
-
Weigh a representative sample of the synthesized calcium cyanamide.
-
Grind the sample with water and transfer it quantitatively to a 500 ml volumetric flask.
-
Add approximately 400 ml of water and 15 ml of glacial acetic acid.[6]
-
Shake the mixture for two hours using a rotary shaker.
-
Make up the volume to 500 ml with water, mix well, and filter.
-
-
Precipitation of Cyanamide:
-
Take a known volume of the filtrate and make it slightly alkaline with ammonia solution.
-
Add freshly prepared ammoniacal silver nitrate (B79036) solution to precipitate the yellow silver complex of cyanamide.[6]
-
Allow the precipitate to settle overnight, then filter and wash the precipitate with cold water until it is free of ammonia.
-
-
Kjeldahl Analysis:
-
Transfer the filter paper and the moist precipitate into a Kjeldahl flask.
-
Add potassium sulfate and a copper catalyst.
-
Carefully add concentrated sulfuric acid.
-
Digest the mixture by heating until the solution becomes clear.
-
After cooling, dilute the digest with water.
-
Make the solution alkaline with a concentrated sodium hydroxide solution and perform steam distillation.
-
Collect the distilled ammonia in a known volume of standardized sulfuric acid solution containing the mixed indicator.
-
-
Titration:
-
Titrate the excess sulfuric acid in the receiving flask with a standardized sodium hydroxide or potassium hydroxide solution. The color change of the indicator (from green to grey to violet) will signify the endpoint.[6]
-
-
Calculation:
-
Calculate the percentage of cyanamide nitrogen in the original sample based on the amount of ammonia distilled.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Chemical reaction pathway for the Frank-Caro process.
Caption: Experimental workflow for calcium cyanamide synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Frank–Caro process - Wikipedia [en.wikipedia.org]
- 3. Calcium cyanamide - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Calcium carbide - Wikipedia [en.wikipedia.org]
- 6. The Fertilisers (Sampling and Analysis) Regulations (Northern Ireland) 1991 No. 540 [legislation.gov.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of Acetylene from Technical-Grade Calcium Carbide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of acetylene (B1199291) gas produced from technical-grade calcium carbide.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in acetylene generated from technical-grade calcium carbide?
A1: Acetylene produced from technical-grade calcium carbide is typically contaminated with several impurities originating from the raw materials used in carbide production, such as coal and limestone.[1] The most common impurities include:
-
Phosphine (B1218219) (PH₃): Arises from phosphate (B84403) impurities in the calcium carbide.[2]
-
Hydrogen Sulfide (B99878) (H₂S): Generated from sulfur compounds present in the carbide.[2]
-
Ammonia (NH₃): Results from the reaction of calcium cyanamide (B42294) with water.[2]
-
Arsine (AsH₃): Stems from arsenate impurities in the precursor materials.[3]
-
Water Vapor (H₂O): The gas is saturated with water vapor as it is generated in an aqueous environment.[2][4]
-
Other Trace Impurities: These can include nitrogen, oxygen, argon, and methane.[5]
Q2: What are the main methods for purifying crude acetylene in a laboratory setting?
A2: There are two primary methods for purifying acetylene: wet purification and dry purification.[4]
-
Wet Purification: This method involves bubbling the acetylene gas through a series of scrubbing towers containing liquid reagents.[4][6] A common approach uses concentrated sulfuric acid to remove phosphine and hydrogen sulfide, followed by an alkaline wash (e.g., sodium hydroxide (B78521) solution) to neutralize any acid carryover.[4][7]
-
Dry Purification: In this method, the gas is passed through a vessel containing solid purifying materials.[4] These materials are often acidic and can be based on ferric chloride or chromic acid, which oxidize or absorb the impurities.[4][8][9] Dry purifiers can often be regenerated by passing air through the material.[4][10]
Q3: How can I determine when the purifying material in my dry purifier is exhausted?
A3: The exhaustion of the purifying mass can be identified when the acetylene gas exiting the purifier tests positive for impurities like phosphine and hydrogen sulfide.[10] A simple qualitative test involves bubbling a small stream of the purified gas through a 5% silver nitrate (B79036) solution. If a precipitate forms (yellowish for phosphine, black for hydrogen sulfide), it indicates that the purifying material is saturated and requires regeneration or replacement.[10][11]
Q4: What are the safety precautions I should take when purifying acetylene?
A4: Acetylene is a highly flammable and unstable gas, especially under pressure.[7][12] Key safety precautions include:
-
Ventilation: All work with acetylene should be conducted in a well-ventilated area, preferably within a fume hood.[7][13]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[7][12]
-
Pressure Regulation: Never use acetylene at pressures exceeding 15 psig (104 kPa), as it can explosively decompose.[7]
-
Material Compatibility: Avoid using materials containing copper, silver, or mercury, as they can form explosive acetylides.[14]
-
Leak Detection: Regularly check for leaks in your setup using a soapy water solution.[13]
-
Emergency Preparedness: Have a fire extinguisher (dry chemical type) readily available and be familiar with emergency shutdown procedures.[14][15]
Q5: How should I dispose of spent purification materials?
A5: The disposal of spent purification materials should be handled with care and in accordance with local regulations.
-
Wet Purification: Acidic and alkaline solutions should be neutralized before disposal. Be aware that the reaction between concentrated acid and alkali can be violent.[4]
-
Dry Purification: Some dry purifying agents contain hazardous materials like mercuric chloride and should be disposed of as hazardous waste.[4] For materials that can be regenerated, this is the preferred option to minimize waste.[4][10] If disposal is necessary, the material should be securely contained, labeled, and handled by a licensed waste carrier.[16]
Troubleshooting Guides
Wet Purification Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Inefficient removal of phosphine and hydrogen sulfide. | 1. Low concentration of sulfuric acid in the scrubber. 2. Insufficient contact time between the gas and the acid. 3. High gas flow rate. | 1. Replenish or replace the sulfuric acid solution. Maintain a concentration of at least 80%.[4] 2. Ensure the scrubbing tower has adequate packing material (e.g., Raschig rings) to maximize surface area.[4] 3. Reduce the flow rate of the acetylene gas. |
| Formation of a tar-like substance (polymerization) in the sulfuric acid scrubber. | 1. Sulfuric acid concentration is too high (above 98%).[4] 2. The temperature of the scrubber is exceeding 25-40°C due to the exothermic reaction.[4] 3. Presence of catalytic impurities like iron or mercury in the acid.[4] | 1. Use sulfuric acid with a concentration between 80% and 98%.[4] 2. Implement a cooling system for the scrubbing tower to maintain the optimal temperature.[4] 3. Use high-purity sulfuric acid. |
| Corrosion of downstream equipment. | Acid carryover from the sulfuric acid scrubber. | Ensure an efficient alkaline scrubbing tower (e.g., with 4-10% NaOH solution) is in place after the acid scrubber to neutralize any entrained acid.[4] |
Dry Purification Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| "Hot spots" or localized heating of the purifier bed. | 1. Insufficient or channeling of air during regeneration. 2. Blockage in the purifier vent. | 1. Ensure even distribution of air through the purifying material during regeneration.[6] 2. Clear any blockages in the vent to allow for proper pressure release and gas flow.[6] |
| Purifying material becomes a hard paste. | The material has become too wet, either from moisture in the acetylene or from adding too much water during regeneration. | Ensure the acetylene gas is adequately dried before it enters the purifier. If the material is already a paste, it will need to be replaced. |
| Rapid exhaustion of the purifying material. | 1. High concentration of impurities in the crude acetylene. 2. Incomplete regeneration of the material. | 1. Consider a preliminary purification step, such as a water scrubber for ammonia, to reduce the load on the dry purifier.[17] 2. Follow the regeneration protocol carefully, ensuring sufficient air flow and time.[10] |
| Corrosion of the purifier vessel. | The purifying materials are acidic. | Periodically inspect the interior of the purifier vessel and apply an acid-proof, anti-corrosive paint.[10][18] |
Quantitative Data on Impurities
The following table summarizes typical concentrations of impurities found in raw acetylene produced from calcium carbide and the target levels after purification.
| Impurity | Typical Concentration in Raw Acetylene (ppmv) | Target Concentration in Purified Acetylene (ppmv) |
| Phosphine (PH₃) | 400 - 570[5] | < 1 - 10[6] |
| Hydrogen Sulfide (H₂S) | 50 - 330[5] | < 10[6] |
| Ammonia (NH₃) | 150 - 900[5] | Varies based on application |
| Arsine (AsH₃) | up to 10[5] | < 1 |
| Moisture (H₂O) | Saturated (approx. 130 g/m³ at 60°C)[4] | < 0.1 g/m³[4] |
Experimental Protocols
Protocol 1: Wet Purification of Acetylene
This protocol describes a laboratory-scale setup for the purification of acetylene using a series of gas washing bottles (scrubbers).
Materials:
-
Calcium carbide (technical grade)
-
Deionized water
-
Concentrated sulfuric acid (H₂SO₄, ~96%)
-
Sodium hydroxide (NaOH) pellets
-
Silver nitrate (AgNO₃) solution (5%)
-
Gas generation flask (e.g., a two-neck round-bottom flask)
-
Dropping funnel
-
Three gas washing bottles with fritted glass inlets
-
Connecting tubing (e.g., Tygon®)
-
Gas collection system (e.g., gas bag or inverted cylinder in a water bath)
Procedure:
-
Setup:
-
Place a few pieces of calcium carbide in the gas generation flask.
-
Fill the dropping funnel with deionized water.
-
Prepare the scrubbing solutions:
-
Scrubber 1: Concentrated sulfuric acid.
-
Scrubber 2: 10% (w/v) sodium hydroxide solution.
-
Scrubber 3: Deionized water (to catch any aerosolized NaOH).
-
-
Connect the components in series: Gas generation flask → Scrubber 1 → Scrubber 2 → Scrubber 3 → Gas collection system. Ensure all connections are secure.
-
-
Generation and Purification:
-
Slowly add water from the dropping funnel onto the calcium carbide to initiate acetylene generation. Control the rate of water addition to maintain a steady gas flow.
-
The generated acetylene will bubble through the sulfuric acid, where phosphine and hydrogen sulfide are removed.
-
The gas then passes through the sodium hydroxide solution to neutralize any acid vapors.
-
The final water wash removes any traces of the NaOH solution.
-
-
Collection and Analysis:
-
Collect the purified acetylene gas.
-
To test for purity, bubble a small amount of the collected gas through a fresh 5% silver nitrate solution. The absence of a precipitate indicates successful removal of phosphine and hydrogen sulfide.
-
Protocol 2: Dry Purification of Acetylene
This protocol outlines the use of a packed column with a solid purifying agent.
Materials:
-
Crude acetylene gas source
-
Dry purifying medium (e.g., ferric chloride-based)[8]
-
Glass or stainless steel column
-
Glass wool
-
Gas flow meter
-
Connecting tubing and fittings
Procedure:
-
Column Packing:
-
Place a plug of glass wool at the bottom of the purification column.
-
Carefully pack the column with the dry purifying medium, gently tapping the column to ensure even packing and avoid channeling.
-
Place another plug of glass wool at the top of the packing.
-
-
Purification:
-
Connect the crude acetylene gas source to the inlet of the column.
-
Connect the outlet of the column to your gas collection system or analytical instrument.
-
Pass the crude acetylene through the column at a controlled flow rate. The optimal flow rate will depend on the column dimensions and the specific purifying agent.
-
-
Monitoring and Regeneration:
-
Periodically test the purity of the exiting gas as described in the wet purification protocol.
-
Once the purifying agent is exhausted, it can be regenerated. Disconnect the acetylene source and safely vent the column.
-
Pass a slow stream of humidified air through the column for an extended period (e.g., 24-48 hours) to re-oxidize the material.[10] Monitor the temperature of the column during regeneration, as the process can be exothermic.[10]
-
Visualizations
Experimental Workflow for Acetylene Purification
Caption: General workflow for the generation and purification of acetylene gas.
Logical Relationships in Wet Purification Troubleshooting
Caption: Troubleshooting logic for inefficient wet purification of acetylene.
References
- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. kviconline.gov.in [kviconline.gov.in]
- 4. eiga.eu [eiga.eu]
- 5. researchgate.net [researchgate.net]
- 6. eiga.eu [eiga.eu]
- 7. safety.charlotte.edu [safety.charlotte.edu]
- 8. Common Acetylene Plant Problems & Their Solutions – Part I by Rexarc [rexarc.com]
- 9. scribd.com [scribd.com]
- 10. shree-vallabh - Regeneration [shree-vallabh.com]
- 11. CN105344313A - Dissolved acetylene purifying agent - Google Patents [patents.google.com]
- 12. quora.com [quora.com]
- 13. How to Handle Acetylene Gas Cylinder | Acetylene Gas Handling System [acetyleneplant.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nexair.com [nexair.com]
- 16. asiaiga.org [asiaiga.org]
- 17. benchchem.com [benchchem.com]
- 18. Common Acetylene Plant Problems and Their Solutions - Part II [rexarc.com]
Technical Support Center: Managing Impurities in Calcium Acetylide for Enhanced Reaction Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing impurities in calcium acetylide (CaC₂) for enhanced reaction efficiency in acetylene (B1199291) generation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in technical-grade calcium acetylide and what are their primary effects?
A1: Technical-grade calcium acetylide typically contains several impurities that can negatively impact reaction efficiency and safety. The most common impurities include:
-
Calcium Phosphide (B1233454) (Ca₃P₂): Reacts with water to produce highly toxic and spontaneously flammable phosphine (B1218219) (PH₃) gas.[1][2] Phosphine can contaminate the acetylene gas, posing significant safety risks and potentially interfering with downstream reactions.
-
Ferrosilicon and Iron: These metallic impurities are generally unreactive in the acetylene generation process but can reduce the overall purity and yield of calcium acetylide per unit of mass.
-
Calcium Sulfide (B99878) (CaS): Reacts with water to produce hydrogen sulfide (H₂S), a toxic and corrosive gas with a characteristic rotten egg odor.[1][2]
-
Calcium Oxide (CaO) and other unreacted raw materials: These compounds are inert in the acetylene generation reaction but lower the purity of the calcium acetylide, leading to a reduced gas yield.[3]
-
Ammonia (NH₃): Can also be present and contaminate the generated acetylene gas.
Q2: How do impurities in calcium acetylide affect the efficiency of acetylene generation?
A2: Impurities in calcium acetylide reduce the efficiency of acetylene generation in several ways:
-
Reduced Gas Yield: The primary impact is a lower yield of acetylene gas. The gas yield is a critical measure of calcium acetylide quality, typically expressed in liters of acetylene per kilogram of calcium carbide (L/kg).[1][3] Impurities that do not react to produce acetylene effectively lower the concentration of CaC₂ in the starting material, thus decreasing the amount of acetylene produced.[3]
-
Side Reactions: Impurities like calcium phosphide and calcium sulfide react with water to produce unwanted gaseous byproducts (phosphine and hydrogen sulfide). These side reactions consume water and can alter the reaction conditions.
-
Safety Hazards: The presence of phosphine, which can ignite spontaneously in air, presents a significant safety hazard.[2] The exothermic nature of the reaction between calcium carbide and water can be exacerbated by impurities, potentially leading to uncontrolled reactions.[1]
-
Downstream Contamination: The generated impurities can be carried over with the acetylene gas, contaminating subsequent reactions and potentially poisoning catalysts used in downstream processes.
Q3: What is the impact of calcium acetylide particle size on reaction efficiency?
A3: The particle size of calcium acetylide has a significant impact on the rate of acetylene generation.[1][3]
-
Smaller Particles: Smaller particles have a larger surface area-to-volume ratio, which leads to a faster reaction rate with water. This can be beneficial for achieving a high rate of gas production.[1] However, very fine particles can react too quickly, leading to a rapid release of heat and potentially causing the reaction to become uncontrollable.
-
Larger Particles: Larger particles react more slowly and controllably. However, if the particles are too large, the reaction may be incomplete, as water may not penetrate to the core of the particle, resulting in a lower overall yield of acetylene.[3] For industrial applications, a particle size range of 7-25 mm is often used to balance reaction rate and efficiency.[4]
Q4: What are the common methods for purifying the acetylene gas produced from calcium acetylide?
A4: Purification of the raw acetylene gas is crucial to remove harmful and contaminating impurities. Common methods include:
-
Scrubbing: The gas is passed through a series of chemical solutions to remove specific impurities.
-
Acidic Scrubbing: An acidified copper sulfate (B86663) solution can be used to remove phosphine and arsine.
-
Alkaline Scrubbing: A solution of sodium hydroxide (B78521) or calcium hydroxide can be used to remove acidic gases like hydrogen sulfide.
-
Oxidative Scrubbing: Solutions of oxidizing agents like sodium hypochlorite (B82951) or potassium permanganate (B83412) can also be used to remove phosphine and hydrogen sulfide.
-
-
Adsorption: The gas is passed through a bed of adsorbent material, such as activated carbon, which can be modified to selectively remove impurities like hydrogen sulfide, ammonia, phosphine, and arsine.[5]
-
Condensation and Drying: The gas is cooled to condense and remove water vapor. Drying agents like calcium chloride can be used to further remove moisture.[4]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Low Acetylene Yield | 1. Low Purity of Calcium Acetylide: High content of impurities such as calcium oxide, ferrosilicon, or unreacted carbon.[3] 2. Improper Particle Size: Calcium acetylide particles are too large, leading to an incomplete reaction.[3] 3. Insufficient Water: The amount of water is not sufficient to react with all the calcium acetylide. | 1. Use higher-purity calcium acetylide. Perform a purity analysis to determine the CaC₂ content. 2. Use calcium acetylide with an appropriate particle size distribution for your reactor. Consider crushing larger particles. 3. Ensure an excess of water is used for the reaction. |
| Spontaneous Ignition or Flashbacks | 1. Presence of Phosphine (PH₃): Calcium phosphide impurity in the calcium acetylide reacts with water to produce phosphine, which can ignite spontaneously in air.[2] 2. Air Leak into the Reactor: Acetylene forms an explosive mixture with air. | 1. Use calcium acetylide with a low phosphide content. Purify the generated acetylene gas by passing it through an appropriate scrubbing solution (e.g., acidified copper sulfate). 2. Ensure the reaction is carried out in an inert atmosphere and that the apparatus is airtight. Purge the system with an inert gas like nitrogen before starting the reaction. |
| Corrosion of Equipment | 1. Presence of Hydrogen Sulfide (H₂S): Calcium sulfide impurity reacts with water to produce corrosive H₂S gas.[1] | 1. Use calcium acetylide with low sulfur content. Purify the acetylene gas by scrubbing with an alkaline solution (e.g., sodium hydroxide). |
| Uncontrolled, Rapid Reaction | 1. Fine Particle Size: Very small particles of calcium acetylide react too quickly.[1] 2. Inadequate Heat Dissipation: The exothermic reaction between calcium acetylide and water generates significant heat, which can accelerate the reaction rate if not properly managed.[1] | 1. Use a larger, more uniform particle size of calcium acetylide. 2. Control the rate of water addition to the calcium acetylide. Use a cooling system (e.g., a water bath) to dissipate the heat generated during the reaction. |
| Inconsistent Gas Production Rate | 1. Non-uniform Particle Size: A wide distribution of particle sizes leads to an uneven reaction rate. 2. Poor Mixing: In a batch reactor, poor mixing can lead to localized reactions and inconsistent gas production. | 1. Use sieved calcium acetylide to obtain a more uniform particle size. 2. Ensure adequate agitation or stirring in the reactor to promote uniform contact between the calcium acetylide and water. |
Quantitative Data on Impurity Impact
| **Calcium Acetylide Purity (% CaC₂) ** | Theoretical Acetylene Yield (L/kg) | Common Impurities |
| 100% | ~349 | None |
| 90% | ~314 | Calcium Oxide, Carbon |
| 80% | ~279 | Calcium Oxide, Carbon, Ferrosilicon |
| 70% | ~244 | Calcium Oxide, Carbon, Ferrosilicon, Calcium Phosphide, Calcium Sulfide |
Note: The actual yield can also be influenced by reaction conditions such as temperature, pressure, and the efficiency of the generation and collection system.
Experimental Protocols
Protocol 1: Determination of Calcium Acetylide Purity by Gasometry
Objective: To determine the percentage purity of a calcium acetylide sample by measuring the volume of acetylene gas produced.
Materials:
-
Gas-tight reaction flask with a side arm and a dropping funnel
-
Gas burette or a gas collection apparatus over water
-
Graduated cylinder
-
Analytical balance
-
Calcium acetylide sample
-
Distilled water
-
Thermometer
-
Barometer
Procedure:
-
Accurately weigh approximately 1 gram of the calcium acetylide sample and place it in the reaction flask.[6]
-
Fill the dropping funnel with distilled water.
-
Assemble the apparatus, ensuring all connections are gas-tight. The outlet of the reaction flask should be connected to the gas collection apparatus.
-
Fill the gas collection apparatus with water and record the initial volume.
-
Slowly add water from the dropping funnel to the calcium acetylide in the reaction flask. The reaction will start immediately, and acetylene gas will be produced.
-
Continue adding water dropwise until the reaction ceases.
-
Allow the apparatus to cool to room temperature.
-
Record the final volume of the collected acetylene gas.
-
Measure the atmospheric pressure using a barometer and the room temperature.
-
Calculate the volume of acetylene gas produced at standard temperature and pressure (STP).
-
From the balanced chemical equation (CaC₂ + 2H₂O → C₂H₂ + Ca(OH)₂), calculate the theoretical mass of pure CaC₂ that would produce the measured volume of acetylene.
-
Calculate the percentage purity of the calcium acetylide sample: Percentage Purity = (Calculated mass of pure CaC₂ / Initial mass of sample) x 100
Protocol 2: Laboratory Scale Purification of Acetylene Gas
Objective: To remove common impurities (phosphine and hydrogen sulfide) from acetylene gas generated from calcium acetylide.
Materials:
-
Acetylene generation apparatus (as in Protocol 1)
-
Three gas washing bottles (scrubbers)
-
Connecting tubing
-
Acidified copper sulfate solution (5% w/v CuSO₄ in 2.5% v/v H₂SO₄)
-
Sodium hydroxide solution (5% w/v)
-
Distilled water
Procedure:
-
Set up the acetylene generation apparatus as described in Protocol 1.
-
Connect the outlet of the generation flask to the inlet of the first gas washing bottle.
-
Fill the first gas washing bottle with the acidified copper sulfate solution. This will remove phosphine and arsine.
-
Connect the outlet of the first gas washing bottle to the inlet of the second gas washing bottle.
-
Fill the second gas washing bottle with the sodium hydroxide solution. This will remove hydrogen sulfide and any acidic gases.
-
Connect the outlet of the second gas washing bottle to the inlet of the third gas washing bottle.
-
Fill the third gas washing bottle with distilled water to trap any aerosolized scrubbing solution.
-
Connect the outlet of the third gas washing bottle to your collection or analytical system.
-
Generate acetylene gas by slowly adding water to the calcium acetylide. The gas will bubble through the series of scrubbing solutions, and the purified gas will exit the final washing bottle.
Visualizations
Caption: Experimental workflow for the purification of acetylene gas.
Caption: Troubleshooting flowchart for low acetylene yield.
References
- 1. Detailed Analysis of the Chemical Reaction Mechanism of Calcium Carbide in Acetylene Production | TYWH [tjtywh.com]
- 2. Calcium Carbide Quality Control: How to Ensure High-Quality Products? | TYWH [tjtywh.com]
- 3. Calcium Carbide Gas Volume and Production Efficiency: How to Increase Acetylene Gas Yield | TYWH [tjtywh.com]
- 4. How Is Acetylene Produced From Calcium Carbide? - ZHONGBO [zhongbocarbide.com]
- 5. EP0915815B1 - Method of removing hydrogen sulfide, ammonia, phosphine and arsine from acetylene - Google Patents [patents.google.com]
- 6. Chem 13 News Magazine Online Archives | Centre for Advanced Science Education | University of Waterloo [uwaterloo.ca]
Technical Support Center: Calcium Acetylide (Calcium Carbide) Safety in Research Labs
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with calcium acetylide (also known as calcium carbide, CaC₂).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with calcium acetylide?
A1: The most significant hazard is its violent reaction with water or moisture, which produces highly flammable and explosive acetylene (B1199291) gas.[1][2][3][4][5][6][7] This reaction is exothermic, meaning it releases heat that can ignite the acetylene produced.[3][6][7] Additionally, calcium acetylide is a corrosive substance that can cause severe skin burns and serious eye damage.[8][9] Inhalation of its dust may also cause respiratory irritation.[8][9]
Q2: What are the immediate first aid measures in case of exposure?
A2:
-
Skin Contact: Immediately brush off any loose particles from the skin and rinse the affected area with plenty of water.[8][10][11] Remove contaminated clothing and wash it before reuse.[8][11] Seek immediate medical attention for severe burns.[8][9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8][12] Remove contact lenses if present and easy to do so.[8][10] Seek immediate medical attention.[8][9]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[8][10][11] If breathing is difficult or has stopped, provide artificial respiration.[9] Seek immediate medical attention.[8][9]
-
Ingestion: Rinse the mouth with water.[8] Do NOT induce vomiting.[8][9] Seek immediate medical attention.[8][9]
Q3: How should calcium acetylide be stored in a laboratory setting?
A3: Calcium acetylide must be stored in a cool, dry, and well-ventilated area, away from any source of water or moisture.[5][10][13][14] It should be kept in tightly closed, original containers, which are typically metal drums.[13][15] The storage area should be segregated from incompatible materials such as strong oxidizing agents, acids, and certain metals like copper, silver, and mercury.[16] The storage location should be clearly marked with appropriate hazard warnings.[5]
Q4: What personal protective equipment (PPE) is required when handling calcium acetylide?
A4: The following PPE is mandatory when handling calcium acetylide:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[11][17]
-
Skin Protection: Protective gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin contact.[11][12][17][18]
-
Respiratory Protection: A NIOSH-approved respirator should be used if dust is generated or if working in an area with inadequate ventilation.[11][17][19]
Troubleshooting Guides
Scenario 1: A small amount of water has spilled near the calcium acetylide storage area.
-
Problem: The proximity of water to stored calcium acetylide creates a significant risk of producing flammable acetylene gas, which could lead to a fire or explosion.
-
Solution:
-
Immediately ensure there are no ignition sources in the area.
-
If it is safe to do so, move the sealed containers of calcium acetylide away from the spill.
-
Clean up the water spill completely and ensure the area is thoroughly dry before returning the calcium acetylide containers.
-
Inspect the containers for any signs of damage or moisture ingress.
-
Scenario 2: A container of calcium acetylide has been accidentally left open to the air.
-
Problem: Exposure to atmospheric moisture will cause a slow reaction, leading to the formation of acetylene gas within the container and the surrounding area. This can create a flammable and potentially explosive atmosphere.
-
Solution:
-
Do not attempt to reseal the container immediately, as this could trap acetylene gas and create pressure buildup.
-
Ensure the area is well-ventilated to disperse any acetylene that may have formed. A fume hood is the ideal location for this.
-
If possible and safe, handle the container under an inert gas atmosphere (e.g., nitrogen or argon) to displace the moist air.
-
Once the container has been purged with inert gas, securely reseal it.
-
Monitor the area for the presence of acetylene gas using appropriate detectors.
-
Scenario 3: A fire has broken out in the laboratory near the calcium acetylide storage.
-
Problem: A nearby fire can heat the calcium acetylide containers, potentially leading to a dangerous reaction. Using the wrong type of fire extinguisher can have catastrophic consequences.
-
Solution:
-
Evacuate the area immediately and activate the fire alarm.
-
Crucially, do NOT use water, foam, or carbon dioxide (CO₂) fire extinguishers on a fire involving or near calcium acetylide. [3][15][16] These will react with the chemical and worsen the situation.
-
Use a Class D dry powder fire extinguisher, dry sand, or limestone powder to extinguish the fire.[3][15][19]
-
If it can be done without risk, move the calcium acetylide containers away from the fire.[8]
-
Data Presentation
Table 1: Physical and Chemical Properties of Calcium Acetylide
| Property | Value |
| Chemical Formula | CaC₂ |
| Molar Mass | 64.1 g/mol [13] |
| Appearance | Grayish-black, crystalline solid or lumps[9][16] |
| Odor | Garlic-like[9][16] |
| Density | 2.22 g/cm³ |
| Melting Point | 2160 °C (3920 °F) |
| Boiling Point | 2300 °C (4172 °F)[2] |
| Water Solubility | Reacts violently[9][13] |
Table 2: Incompatible Materials and Reaction Products
| Incompatible Material | Hazardous Reaction Product(s) |
| Water, Moisture | Acetylene (C₂H₂), Calcium Hydroxide (Ca(OH)₂)[1] |
| Strong Oxidizing Agents | Violent reaction, potential for fire and explosion |
| Acids | Violent reaction, evolution of heat and flammable vapors[11] |
| Copper, Silver, Mercury, Brass | Formation of explosive metal acetylides[16] |
| Methanol | Vigorous reaction after an induction period, produces acetylene[3] |
Experimental Protocols
Protocol 1: Safe Quenching of Small Quantities of Calcium Acetylide Waste
This protocol outlines a method for the safe disposal of small amounts of excess or waste calcium acetylide. This procedure should be performed in a well-ventilated fume hood.
Materials:
-
Waste calcium acetylide
-
Large beaker or flask
-
Ethanol or isopropanol
-
Stirring apparatus
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Place the beaker or flask containing the alcohol in a secondary container (e.g., an ice bath) to help dissipate heat.
-
Slowly and carefully add small portions of the calcium acetylide waste to the alcohol with constant stirring.[20]
-
The addition should be slow to control the rate of acetylene gas evolution and prevent a dangerous buildup of flammable gas.[20]
-
Continue stirring until the reaction has ceased (i.e., no more gas is evolved).
-
The resulting mixture, containing calcium alkoxides and unreacted alcohol, can then be disposed of as hazardous waste according to institutional and local regulations.[20]
Mandatory Visualizations
Caption: Logical relationships of key safety precautions for calcium acetylide.
Caption: Experimental workflow for the safe quenching of calcium acetylide waste.
References
- 1. Calcium carbide - Wikipedia [en.wikipedia.org]
- 2. Chemical characteristics of calcium carbide and its reaction with water | MEL Chemistry [melscience.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. ICSC 0406 - CALCIUM CARBIDE [inchem.org]
- 5. lwccarbide.com [lwccarbide.com]
- 6. The Reaction of Calcium Carbide with Water: Explained | TYWH [tjtywh.com]
- 7. Calcium Carbide and Water Reaction: Core Chemistry [tjtywh.com]
- 8. airgas.com [airgas.com]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. media.laballey.com [media.laballey.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chembk.com [chembk.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. calcit-bg.com [calcit-bg.com]
- 16. nj.gov [nj.gov]
- 17. echemi.com [echemi.com]
- 18. fishersci.dk [fishersci.dk]
- 19. dept.harpercollege.edu [dept.harpercollege.edu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Insolubility of Calcium Carbide in Non-Polar Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with calcium carbide in non-polar organic solvents. Due to its inherent insolubility, specialized techniques are required to facilitate its use in such media. This guide covers three primary methods: Mechanochemical Activation, Phase-Transfer Catalysis, and Ultrasound-Assisted Reactions.
Frequently Asked Questions (FAQs)
Q1: Why is calcium carbide insoluble in non-polar organic solvents?
Calcium carbide (CaC₂) is an ionic compound with a crystal lattice structure composed of calcium cations (Ca²⁺) and acetylide anions (C₂²⁻). Non-polar organic solvents, such as hexane (B92381), toluene (B28343), and diethyl ether, lack the polarity to effectively solvate these ions and overcome the strong electrostatic forces holding the crystal lattice together. Consequently, calcium carbide does not dissolve in these solvents.
Q2: What are the primary approaches to enable reactions with calcium carbide in non-polar media?
Since direct dissolution is not feasible, the main strategies focus on activating the solid calcium carbide to react in a heterogeneous system. The three most common and effective methods are:
-
Mechanochemical Activation: Using mechanical force, typically through ball milling, to break down the crystal lattice and induce reactions in a solvent-free or low-solvent environment.
-
Phase-Transfer Catalysis (PTC): Employing a catalyst to transport the acetylide anion from the solid surface into the organic phase where it can react with the substrate.
-
Ultrasound-Assisted Reaction: Using high-frequency sound waves to induce acoustic cavitation, which enhances mass transfer and reactivity at the solid-liquid interface.
Q3: Can I use polar aprotic solvents instead?
While this guide focuses on non-polar solvents, it is worth noting that polar aprotic solvents like DMSO and DMF are often used in the literature to facilitate reactions with calcium carbide. They work by stabilizing the acetylide intermediates, sometimes in the presence of trace amounts of water. However, for applications where non-polar solvents are required, the methods detailed below are more appropriate.
Troubleshooting Guides and Experimental Protocols
Method 1: Mechanochemical Activation via Ball Milling
Mechanochemistry uses mechanical energy to induce chemical reactions, bypassing the need for solvents and overcoming solubility issues.[1] Liquid-Assisted Grinding (LAG) is a variation where a small amount of liquid is added to enhance reaction rates.[2][3][4]
Troubleshooting Guide: Mechanochemical Activation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low product yield | Insufficient milling energy. | Increase milling frequency (RPM). Use denser milling media (e.g., stainless steel, zirconia). |
| Incorrect ball-to-powder ratio. | Optimize the ratio; a common starting point is a 1:1 or 2:1 mass ratio of balls to reactant mixture. | |
| Reaction time is too short. | Increase the milling time. Monitor the reaction at different time points to determine the optimal duration. | |
| Caking or aggregation of material. | Introduce a small amount of a non-polar solvent (Liquid-Assisted Grinding - LAG) like toluene or hexane to improve material flow. | |
| Product decomposition | Excessive milling energy leading to high local temperatures. | Reduce milling frequency. Use milling cycles (e.g., 10 minutes of milling followed by a 5-minute pause) to allow for cooling.[5] |
| Inconsistent results | Inhomogeneous mixing of reactants. | Pre-mix the powdered reactants before adding them to the milling jar. |
| Contamination from milling media. | Ensure the milling jar and balls are made of a material that is inert to the reactants and products. Zirconia is often a good choice for its inertness.[5] |
Experimental Protocol: General Procedure for Mechanochemical Ethynylation
This protocol provides a general guideline for the ethynylation of a generic ketone using calcium carbide in a planetary ball mill.
Materials:
-
Calcium Carbide (CaC₂), finely powdered
-
Ketone substrate
-
Non-polar solvent for workup (e.g., diethyl ether or ethyl acetate)
-
Planetary ball mill
-
Milling jars and balls (e.g., stainless steel or zirconia)
Procedure:
-
Preparation: In a typical experiment, place the milling balls into the milling jar. For a laboratory-scale reaction, five 10 mm steel balls can be effective.[6]
-
Loading Reactants: Add finely powdered calcium carbide (e.g., 2-3 equivalents) and the ketone substrate (1 equivalent) to the jar. A rule of thumb is to have the milling balls occupy about one-third of the jar's volume, the reactants another third, leaving the final third empty for movement.[5][7]
-
Sealing: Securely seal the milling jar. If the reaction is sensitive to air or moisture, perform this step in a glovebox under an inert atmosphere.
-
Milling: Place the jar in the planetary ball mill and set the desired frequency and time. A starting point could be 450 rpm for 30-60 minutes.[6] For more energetic reactions, higher frequencies can be used, but intermittent cooling may be necessary.[5]
-
Workup: After milling, carefully open the jar (in a fume hood, as acetylene (B1199291) gas may be present). Add a suitable organic solvent (e.g., diethyl ether) to the solid mixture and stir for several minutes.
-
Isolation: Filter the mixture to remove unreacted calcium carbide and other solids. Wash the solid residue with additional solvent. The combined filtrate contains the product.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography or distillation.
Logical Workflow for Mechanochemical Reaction Setup
Method 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis facilitates reactions between reactants in different phases.[8] In this case, a catalyst transports the reactive acetylide species from the solid surface of the calcium carbide into the bulk non-polar solvent.[9][10]
Troubleshooting Guide: Phase-Transfer Catalysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low product yield | Ineffective catalyst. | Select a catalyst with appropriate lipophilicity. For non-polar solvents, quaternary ammonium (B1175870) salts with longer alkyl chains (e.g., tetrabutylammonium (B224687) or tetrahexylammonium (B1222370) salts) are often effective. Crown ethers (e.g., 18-crown-6) are also excellent but more expensive.[11] |
| Insufficient mixing. | Vigorous stirring is crucial to maximize the surface area between the solid and liquid phases. Use a mechanical stirrer. | |
| Catalyst poisoning. | Some anions can bind too strongly to the catalyst, preventing turnover. If possible, change the counter-ion of your substrate or other salts present. | |
| Low reaction temperature. | Gently heat the reaction mixture. Phosphonium salt catalysts are generally more stable at higher temperatures than ammonium salts.[10] | |
| Reaction stalls | Deactivation of the solid surface. | The surface of the calcium carbide may become coated with product or byproducts. Consider using a higher ratio of CaC₂ or adding it portion-wise. |
Experimental Protocol: General Procedure for Solid-Liquid PTC Reaction
This protocol describes a general setup for a reaction between a solid (calcium carbide) and a substrate dissolved in a non-polar solvent like toluene.
Materials:
-
Calcium Carbide (CaC₂), finely powdered
-
Substrate (e.g., an alkyl halide)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB, or 18-crown-6)
-
Anhydrous non-polar solvent (e.g., toluene, hexane)
-
Stirring apparatus (mechanical stirrer recommended)
Procedure:
-
Setup: To a round-bottom flask equipped with a mechanical stirrer and a condenser, add the finely powdered calcium carbide (e.g., 3-5 equivalents) and the phase-transfer catalyst (e.g., 5-10 mol%).
-
Adding Reactants: Add the anhydrous non-polar solvent, followed by the substrate (1 equivalent).
-
Reaction: Begin vigorous stirring to ensure good contact between the solid and liquid phases. Heat the reaction mixture if necessary (e.g., 50-80 °C), depending on the reactivity of the substrate.
-
Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the solid calcium carbide and catalyst byproducts.
-
Washing: Wash the filtered solids with a small amount of the non-polar solvent. If the catalyst is water-soluble, an aqueous wash of the filtrate can be performed to remove it.
-
Isolation and Purification: The organic phase is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified.
Signaling Pathway for Phase-Transfer Catalysis
Method 3: Ultrasound-Assisted Reaction
Ultrasound enhances chemical reactivity in heterogeneous systems by creating intense local temperature and pressure gradients through acoustic cavitation. This process promotes mass transfer and activates the solid surface.[12][13][14]
Troubleshooting Guide: Ultrasound-Assisted Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low product yield | Insufficient ultrasonic power. | For laboratory scale, an ultrasonic cleaning bath may be sufficient, but for more difficult reactions, an ultrasonic probe (sonicator horn) provides much higher energy.[12] |
| Incorrect frequency. | Most lab equipment operates between 20-40 kHz, which is suitable for most applications. Higher frequencies can sometimes lead to different outcomes. | |
| Poor energy transfer. | Ensure the reaction flask is properly immersed in the ultrasonic bath. For probes, ensure the tip is submerged to an appropriate depth in the reaction mixture. | |
| Product degradation | Excessive sonication. | High-intensity ultrasound can break chemical bonds. Reduce the sonication power or use pulsed sonication (e.g., 1 second on, 1 second off) to control the energy input. |
| Overheating. | Sonication generates heat. Use a cooling bath to maintain the desired reaction temperature. | |
| Inconsistent results | Variable placement in the bath. | Place the reaction flask in the same position in the ultrasonic bath for each experiment to ensure consistent energy input. |
Experimental Protocol: General Procedure for Ultrasound-Assisted Reaction
This protocol outlines a general method for using ultrasound to promote a reaction between solid calcium carbide and a substrate in a non-polar solvent.
Materials:
-
Calcium Carbide (CaC₂), finely powdered
-
Substrate
-
Anhydrous non-polar solvent (e.g., hexane, toluene)
-
Ultrasonic bath or probe sonicator
-
Reaction vessel (e.g., a thick-walled flask)
Procedure:
-
Setup: In a suitable reaction vessel, combine the finely powdered calcium carbide (e.g., 3-5 equivalents), the substrate (1 equivalent), and the anhydrous non-polar solvent.
-
Sonication Setup (Bath): Place the reaction vessel in the ultrasonic cleaning bath. The water level in the bath should be similar to the level of the reaction mixture in the flask.
-
Sonication Setup (Probe): If using an ultrasonic probe, insert the tip of the probe into the reaction mixture, ensuring it does not touch the sides of the vessel.
-
Reaction: Turn on the ultrasound. Frequencies in the range of 20-40 kHz are common for laboratory equipment.[12] The reaction may be exothermic, so monitor the temperature and use a cooling bath if necessary.
-
Monitoring and Duration: The reaction time will vary depending on the substrate and the intensity of the ultrasound. Monitor the reaction's progress via TLC or GC-MS. Sonication for 1-2 hours is a reasonable starting point.
-
Workup: After the reaction is complete, turn off the sonicator. Filter the mixture to remove the solid calcium carbide.
-
Isolation and Purification: Wash the solid residue with fresh solvent. The combined organic filtrate is then dried, the solvent evaporated, and the product purified using standard laboratory techniques.
Logical Flow of an Ultrasound-Assisted Experiment
Data Presentation: Comparison of Methods
Direct quantitative comparisons of these methods for the same reaction in non-polar solvents are scarce in the literature. The effectiveness of each technique is highly dependent on the specific substrate, reaction conditions, and equipment. However, the following table provides a qualitative and semi-quantitative summary based on the available information.
| Feature | Mechanochemical Activation | Phase-Transfer Catalysis | Ultrasound-Assisted Reaction |
| Solvent Requirement | Solvent-free or minimal (LAG) | Requires a non-polar solvent | Requires a non-polar solvent |
| Typical Reaction Time | 30 min - several hours | 1 - 24 hours | 1 - 10 hours |
| Typical Temperature | Ambient (can increase locally) | Ambient to moderate heating (e.g., 80°C) | Ambient (with cooling) to moderate heating |
| Key Equipment | Ball mill | Mechanical stirrer, heating mantle | Ultrasonic bath or probe |
| Relative Yield | Good to excellent | Good to excellent | Moderate to good |
| Scalability | Can be challenging to scale up | Readily scalable | Can be challenging to scale up uniformly |
| Best For... | Solvent-sensitive reactions, rapid screening | Reactions requiring mild, controlled conditions | Enhancing rates of sluggish reactions |
Note: Yields and reaction times are highly substrate and condition-dependent. The values provided are for general guidance.
References
- 1. Organic Sonochemistry: A Chemist’s Timely Perspective on Mechanisms and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arts.units.it [arts.units.it]
- 4. Cocrystal Formation through Mechanochemistry: from Neat and Liquid-Assisted Grinding to Polymer-Assisted Grinding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. old.goldbook.iupac.org [old.goldbook.iupac.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 13. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 14. ultrasound assisted reaction 2.pptx [slideshare.net]
Technical Support Center: Controlling the Exothermic Reaction of Calcium Carbide with Water
This technical support center provides researchers, scientists, and drug development professionals with essential information for safely controlling the highly exothermic reaction between calcium carbide (CaC₂) and water (H₂O). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures involving this reaction.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reaction between calcium carbide and water?
A1: When calcium carbide (CaC₂) reacts with water (H₂O), it undergoes a vigorous hydrolysis reaction. This process produces flammable acetylene (B1199291) gas (C₂H₂) and calcium hydroxide (B78521) (Ca(OH)₂), also known as slaked lime.[1][2][3][4] The reaction is highly exothermic, meaning it releases a significant amount of energy as heat.[1][3][4][5][6]
The balanced chemical equation is: CaC₂(s) + 2H₂O(l) → C₂H₂(g) + Ca(OH)₂(aq) + Heat [3][7]
Q2: What are the primary hazards associated with this reaction?
A2: The primary hazards include:
-
Fire and Explosion: Acetylene gas is extremely flammable and can form explosive mixtures with air over a wide range of concentrations (approximately 2.5% to 82% by volume).[8] The heat generated by the reaction itself can be sufficient to ignite the acetylene gas.[3][9]
-
Pressure Buildup: The rapid generation of acetylene gas in a sealed or poorly ventilated container can lead to a dangerous buildup of pressure, potentially causing the vessel to rupture violently.[10][11]
-
Thermal Hazards: The intense heat released can cause severe thermal burns and may lead to the boiling of the water, creating steam and increasing pressure.[3][10]
-
Chemical Exposure: Calcium hydroxide is corrosive and can cause irritation or burns to the skin and eyes.[3][12] Commercial grades of calcium carbide may also contain impurities like phosphide, which can release toxic phosphine (B1218219) gas upon contact with water.[7][13]
Q3: What factors influence the rate of the reaction?
A3: Several factors can significantly alter the reaction rate:
-
Temperature: Higher water temperatures increase the rate of reaction.[7][14][15]
-
Particle Size of Calcium Carbide: Smaller particles have a larger surface area, which leads to a faster, more vigorous reaction.[14][15]
-
Rate of Water Addition: The speed at which water is introduced to the calcium carbide directly controls the rate of acetylene generation.
-
Purity of Reactants: Impurities in the calcium carbide can affect the reaction speed and lead to the formation of unwanted, often hazardous, byproducts.[15][16]
Section 2: Troubleshooting Guide
Q4: My reaction is proceeding too quickly and generating excessive heat (runaway reaction). What should I do?
A4: A runaway reaction is extremely dangerous.
-
Immediate Action: Cease the addition of all reactants immediately. If it is safe to do so, increase the cooling to the reaction vessel (e.g., by adding a cooling bath). Ensure the area is well-ventilated to prevent the accumulation of acetylene. Evacuate personnel to a safe distance.
-
Root Cause Analysis: A runaway reaction is typically caused by:
-
Adding calcium carbide to water, instead of gradually adding water to the carbide.[17]
-
Adding water too quickly.
-
Insufficient cooling capacity for the scale of the reaction.
-
Using calcium carbide with a very small particle size (powder) which reacts almost instantaneously.
-
-
Preventative Measures: Always add water slowly and incrementally to the calcium carbide.[17] Ensure your cooling system is adequate for the total amount of heat the reaction will generate. Start with a small-scale experiment to characterize the reaction rate with your specific reagents.
Q5: The yield of acetylene gas seems lower than theoretically expected. What are the possible causes?
A5: A low yield of acetylene can stem from several factors:
-
Incomplete Reaction: This can occur if the stoichiometric ratio of water to calcium carbide is not met.[7] Ensure enough water is available to react with all the carbide.
-
Impure Calcium Carbide: The grade of calcium carbide directly impacts gas yield. Industrial grades are typically around 80% pure.[18] Impurities do not produce acetylene.
-
Gas Leaks: Check all connections and seals in your apparatus for leaks, as acetylene is a light gas that can escape easily.
-
Moisture Exposure During Storage: Calcium carbide reacts with atmospheric moisture.[9][17] If stored improperly, it may have partially reacted before your experiment, reducing its potential yield.
Q6: I've noticed the formation of byproducts not accounted for in the primary reaction equation. Why is this happening?
A6: Commercial calcium carbide is rarely pure and contains contaminants from its manufacturing process. These impurities can react with water to form various byproducts. For example:
-
Calcium Phosphide (Ca₃P₂): Reacts with water to produce highly toxic and flammable phosphine gas (PH₃).
-
Calcium Sulfide (B99878) (CaS): Reacts with water to produce toxic hydrogen sulfide (H₂S).
-
Iron and Silicon compounds: Can also be present and may lead to other side reactions.[16]
To mitigate this, use the highest purity grade of calcium carbide available for your application and conduct the reaction in a fume hood or well-ventilated area. The generated acetylene can be passed through a purification or scrubbing system to remove these contaminants.[19][20]
Section 3: Data Presentation & Experimental Protocols
Quantitative Reaction Data
The following table summarizes key quantitative data for the reaction.
| Parameter | Value | Source(s) |
| Chemical Equation | CaC₂(s) + 2H₂O(l) → C₂H₂(g) + Ca(OH)₂(aq) | [1][3][7] |
| Molar Mass of CaC₂ | 64.099 g/mol | N/A |
| Reaction Enthalpy (ΔH) | -127.2 kJ/mol | [21][22] |
| Theoretical Acetylene Yield | ~349 L/kg (at STP, for pure CaC₂) | [8] |
| Commercial Acetylene Yield | ~300 - 350 L/kg | [8][19] |
| Acetylene Flammability Limits in Air | 2.5% - 82% by volume | [8] |
| Recommended Industrial Water-to-Carbide Ratio | 7:1 to 10:1 (to dissipate heat) | [18] |
Experimental Protocol: Controlled Generation of Acetylene Gas
This protocol outlines a laboratory-scale procedure for the controlled generation of acetylene. All steps must be performed in a certified fume hood.
Materials:
-
Three-neck round-bottom flask (reaction vessel)
-
Pressure-equalizing dropping funnel
-
Gas outlet adapter connected to a bubbler (to monitor gas flow)
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., ice-water)
-
Calcium carbide (lump form, 2-4 mm size is preferable to powder)
-
Deionized water
Procedure:
-
Preparation: Assemble the apparatus as shown in the workflow diagram below. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Reactor: Weigh the desired amount of calcium carbide lumps and place them into the three-neck flask along with a magnetic stir bar.
-
Cooling: Place the reaction flask into the cooling bath.
-
Adding Water: Fill the dropping funnel with a measured amount of deionized water.
-
Initiating the Reaction: Turn on the magnetic stirrer. Begin adding the water from the dropping funnel to the calcium carbide drop by drop. A controlled, steady bubbling should be observed from the gas outlet.
-
Controlling the Reaction: The rate of acetylene generation is controlled directly by the rate of water addition.[23] Monitor the reaction temperature and the gas flow rate. If the reaction becomes too vigorous, immediately stop the addition of water.
-
Completion: Once all the water has been added, allow the reaction to continue until gas evolution ceases.
-
Shutdown: The remaining slurry in the flask is caustic calcium hydroxide. Handle and dispose of it according to your institution's hazardous waste protocols.
Section 4: Visualizations
Logical Workflow: Troubleshooting an Uncontrolled Reaction
References
- 1. The Reaction of Calcium Carbide with Water: Explained | TYWH [tjtywh.com]
- 2. What happens when water is added to calcium carbide ? [allen.in]
- 3. ferro-silicon-alloy.com [ferro-silicon-alloy.com]
- 4. crecompany.com [crecompany.com]
- 5. Calcium Carbide and H2O: Chemistry, Uses, Safety [tjtywh.com]
- 6. Understanding the Reaction of Calcium Carbide with H2O | TYWH [tjtywh.com]
- 7. Understanding the Reaction of Calcium Carbide in Water - TYWH [tjtywh.com]
- 8. lwccarbide.com [lwccarbide.com]
- 9. nj.gov [nj.gov]
- 10. Optimizing Safety Measures for Calcium Carbide H2O Reaction | TYWH [tjtywh.com]
- 11. dencityapp.in [dencityapp.in]
- 12. camachem.com [camachem.com]
- 13. How Is Acetylene Produced From Calcium Carbide? - ZHONGBO [zhongbocarbide.com]
- 14. Calcium Carbide in Water: Reaction Mechanism & Safety [tjtywh.com]
- 15. Calcium Carbide and Water Reaction: Core Chemistry [tjtywh.com]
- 16. How to Ensure Safety in Acetylene Production Using Calcium Carbide? | TYWH [tjtywh.com]
- 17. crecompany.com [crecompany.com]
- 18. eiga.eu [eiga.eu]
- 19. Acetylene Generation Process | TYWH [tjtywh.com]
- 20. iigas.com [iigas.com]
- 21. Thermal Mapping of Self-Promoted Calcium Carbide Reactions for Performing Energy-Economic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. reddit.com [reddit.com]
Technical Support Center: Solvent Stabilization of Calcium Acetylide-Derived Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with calcium acetylide-derived intermediates. The focus is on leveraging solvent effects to stabilize these reactive species and ensure successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with calcium carbide not proceeding or showing very low yield?
A1: Several factors can contribute to low or no product yield. Firstly, calcium carbide is insoluble in most organic solvents, which severely limits its reactivity in the liquid phase.[1][2][3][4] The activation of calcium carbide is crucial. This is often achieved through the use of highly coordinating polar aprotic solvents like DMSO or DMF, which can stabilize the reactive acetylide intermediates.[1][3][5] Secondly, the presence of a controlled amount of a protolytic agent, such as water, is often necessary to initiate the reaction by forming soluble intermediates like HC≡C-Ca-OH.[1][5] However, an excess of water will lead to the rapid formation of acetylene (B1199291) gas, which may not be the desired reactive species for your transformation and can be a safety hazard.[2][6][7] Finally, ensure that your starting materials are pure and the reaction is performed under an inert atmosphere if your substrates or intermediates are sensitive to air or moisture.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a critical role beyond simply dissolving the reactants. Strongly coordinating solvents like DMSO and DMF are effective because they can stabilize the calcium acetylide intermediates, reminiscent of Grignard reaction intermediates.[1][6] Quantum chemistry calculations have shown that solvents like DMSO can enhance the negative potential and reactivity of the carbanion in calcium carbide.[3] The solvent can also influence the reaction pathway. For example, in DMSO, water can act as a unique protolytic agent because it is less acidic than acetylene, allowing for the controlled formation of anionic monoacetylide intermediates.[1] The choice of a less toxic, polar aprotic solvent where the pKa of water is higher than that of acetylene is a key strategy for greener synthetic methods.[1]
Q3: What is the role of water in these reactions, and how much should I use?
A3: Water, in carefully controlled amounts, acts as a crucial activator for calcium carbide in solution-phase reactions.[1][8] It facilitates the partial hydrolysis of calcium carbide at the solid-liquid interface to form soluble and reactive intermediates.[1] Studies have shown that small amounts of water can facilitate the reaction, but excess water can "poison" the reaction, preventing product formation.[6] For instance, in the synthesis of diphenylacetylene, adding up to 20 μL of water showed a positive effect, while 200 μL completely inhibited the reaction.[6] The optimal amount of water is often in stoichiometric or slightly substoichiometric amounts relative to the desired reactive intermediate, not the bulk calcium carbide. It is recommended to start with undried DMSO and then systematically add small aliquots of water to find the optimal conditions for your specific reaction.[6]
Q4: Are there alternatives to using solvents for activating calcium carbide?
A4: Yes, mechanochemistry, specifically ball milling, offers a solvent-free alternative for activating calcium carbide.[9] This technique increases the surface area of the calcium carbide, promotes interfacial renewal and mass transfer, and can lead to different product selectivities compared to solution-phase reactions.[9] For example, the reaction of isatins with calcium carbide in solution yields mono-alkynylation products, while ball milling leads preferentially to bis-alkynylation products.[9] Ultrasound can also be used to promote the reaction by enhancing the interfacial mass transfer of calcium carbide particulates.[3][9]
Q5: What are the primary safety concerns when working with calcium carbide?
A5: The primary safety concern is the highly exothermic and violent reaction of calcium carbide with water, which produces flammable acetylene gas.[2][7][10] This reaction can lead to explosions if not properly controlled, especially in a closed system.[2] Acetylene gas is also a health hazard at high concentrations.[11] Technical grade calcium carbide may contain impurities like calcium phosphide, which reacts with water to produce phosphine (B1218219) gas, a toxic and spontaneously flammable substance.[11] Always handle calcium carbide in a well-ventilated area, away from moisture, and use appropriate personal protective equipment. Do not use water to extinguish fires involving calcium carbide; instead, use a Class D extinguisher or smother with dry sand, clay, or limestone.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent reaction times or yields | - Inconsistent water content in the solvent.- Variable quality/particle size of calcium carbide. | - Use a consistent source of solvent and consider drying it with molecular sieves before adding a controlled amount of water.[6]- Grind the calcium carbide to a uniform, fine powder before use (in a dry environment). |
| Formation of undesired side products | - Excess acetylene gas formation leading to side reactions.- Reaction temperature is too high. | - Reduce the amount of water or add it slowly over time using a syringe pump.[8]- Optimize the reaction temperature; start at a lower temperature and gradually increase it. |
| Reaction stalls before completion | - Deactivation of the catalyst or reactive intermediate.- Insufficient mixing or mass transfer. | - Ensure the catalyst (if used) is stable under the reaction conditions.- Increase the stirring rate or consider using mechanical stirring or sonication to improve contact between the solid calcium carbide and the liquid phase.[3][9] |
| Difficulty initiating the reaction | - Insufficient activation of calcium carbide. | - Add a small, catalytic amount of a protolytic source like water.[1][8]- Consider using an additive like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which can activate calcium carbide by forming an acetylide "ate"-complex.[8] |
Experimental Protocols
General Protocol for the Ethynylation of Ketones using Calcium Carbide
This protocol is adapted from the fluoride-assisted ethynylation method.[8]
Materials:
-
Ketone (1 mmol)
-
Calcium Carbide (CaC₂, 2.7 mmol)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O, 0.05 equiv)
-
Dimethyl sulfoxide (B87167) (DMSO, 3 mL)
-
Water (2.27 mmol)
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the ketone (1 mmol), calcium carbide (2.7 mmol), and TBAF·3H₂O (0.05 equiv).
-
Add DMSO (3 mL) to the flask.
-
Add water (2.27 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Water Content on the Yield of Diphenylacetylene[6]
| Entry | Added Water (μL) | Yield (%) |
| 1 | 0 (Dry DMSO) | 25 |
| 2 | 5 | 33 |
| 3 | 10 | 41 |
| 4 | 20 | 44 |
| 5 | 200 | 0 |
Reaction Conditions: Pd@TiO₂ catalyst (20 mg), DMSO solvent (5 mL), argon atmosphere, 140 °C, 4 h.
Visualizations
Caption: Experimental workflow for the ethynylation of ketones.
Caption: Key factors influencing the reaction pathway.
References
- 1. Understanding the solubilization of Ca acetylide with a new computational model for ionic pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical characteristics of calcium carbide and its reaction with water | MEL Chemistry [melscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the solubilization of Ca acetylide with a new computational model for ionic pairs - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04752J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Reaction of Calcium Carbide with H2O | TYWH [tjtywh.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. nj.gov [nj.gov]
- 11. globalharmonization.net [globalharmonization.net]
Technical Support Center: Characterization of Byproducts from Calcium Carbide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium carbide reactions, primarily the generation of acetylene (B1199291).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the experimental process.
Q1: My generated acetylene gas has a strong, unpleasant odor. What is the cause and how can I purify it?
A1: The garlic-like or fishy odor is primarily due to the presence of impurities, not the acetylene itself, which is odorless when pure.[1][2] The main culprits are phosphine (B1218219) (PH₃) and hydrogen sulfide (B99878) (H₂S), which are generated from calcium phosphide (B1233454) (Ca₃P₂) and calcium sulfide (CaS) impurities in the technical-grade calcium carbide reacting with water.[3] Ammonia (NH₃) from calcium nitride or cyanamide (B42294) impurities can also contribute.[2][4]
-
Troubleshooting/Purification: To remove these impurities, the acetylene gas stream can be passed through a series of scrubbers. A common method involves bubbling the gas through an acidified copper sulfate (B86663) solution to remove phosphine and arsine.[3] A subsequent wash with a caustic solution (e.g., sodium hydroxide) can remove hydrogen sulfide. For laboratory-scale experiments, a dedicated gas purification train should be assembled.
Q2: The reaction between calcium carbide and water is proceeding too quickly and generating excessive heat. How can I control it?
A2: The reaction of calcium carbide with water is highly exothermic, releasing significant heat.[5][6] An uncontrolled reaction can lead to a dangerous buildup of pressure and temperature, potentially causing the reaction vessel to rupture or the acetylene to decompose or polymerize.[1][7]
-
Troubleshooting/Control Measures:
-
Control the rate of water addition: Add water dropwise or at a slow, controlled rate to the calcium carbide. Do not add a large volume of water all at once.[5]
-
Use a larger volume of water: A larger excess of water can help to dissipate the heat generated.
-
Cooling: Place the reaction vessel in an ice bath to actively cool the reaction.[8]
-
Particle Size: Use larger chunks of calcium carbide, as smaller particles have a larger surface area and will react more rapidly.[7]
-
Q3: I am observing a lower than expected yield of acetylene gas. What are the potential reasons?
A3: A low yield of acetylene can be attributed to several factors related to the reactants and reaction conditions.
-
Troubleshooting/Potential Causes:
-
Purity of Calcium Carbide: Technical-grade calcium carbide is typically 80-85% pure CaC₂.[2] The remainder consists of unreactive substances like calcium oxide (CaO) and other impurities, which do not produce acetylene.[9]
-
Incomplete Reaction: If there is insufficient water, the reaction may be incomplete.[2] Ensure a stoichiometric excess of water is used. The balanced equation is CaC₂ + 2H₂O → C₂H₂ + Ca(OH)₂.[10]
-
Gas Leaks: Check all connections in your experimental setup for leaks, as acetylene is a gas and can easily escape.
-
Side Reactions: At higher temperatures, acetylene can polymerize into other hydrocarbons, reducing the yield of gaseous C₂H₂.[11]
-
Q4: What is the solid byproduct of the reaction, and how should it be handled and disposed of?
A4: The primary solid byproduct is calcium hydroxide (B78521), Ca(OH)₂, also known as slaked lime or carbide sludge.[12][13] This sludge will also contain unreacted calcium oxide and other non-gaseous impurities from the original calcium carbide.[14]
-
Handling and Disposal:
-
The sludge is highly alkaline, with a pH typically between 12 and 14.[15] Avoid direct contact with skin and eyes.
-
For disposal, the sludge should be neutralized with a suitable acid (e.g., hydrochloric acid) under controlled conditions.[16]
-
Always consult your institution's environmental health and safety guidelines for proper waste disposal procedures.[16] Never dispose of the sludge directly into sewers or waterways.[16]
-
Q5: I suspect the presence of toxic gaseous byproducts like phosphine. How can I confirm their presence?
A5: The presence of phosphine (PH₃) and arsine (AsH₃) is a significant safety concern as they are highly toxic.[1][5]
-
Troubleshooting/Detection:
-
Detector Tubes: Colorimetric detector tubes are available for the rapid determination of phosphine and hydrogen sulfide in a gas stream.[17][18] These provide a quick and semi-quantitative assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For accurate quantitative analysis, GC-MS is the preferred method. It can separate and identify various gaseous components in the acetylene stream.
-
Qualitative Test: A simple, though less specific, method for detecting H₂S and PH₃ involves passing the gas over filter paper soaked in a 5% silver nitrate (B79036) solution. A black precipitate (Ag₂S) indicates H₂S, while a yellow color suggests the presence of phosphine.[19]
-
Data Presentation: Impurity Levels in Acetylene Gas
The following tables summarize typical impurity levels found in acetylene gas generated from the calcium carbide process.
Table 1: Typical Impurities in Raw Acetylene Gas (Wet Generation Process)
| Impurity | Typical Concentration (ppmv) | Source |
| Nitrogen | 3600 | Air contamination during processing[11] |
| Oxygen | 750 | Air contamination during processing[11] |
| Hydrogen | 350 | Side reactions[11] |
| Methane | 350 | Side reactions[11] |
| Ammonia (NH₃) | 200 - 400 | Reaction of calcium cyanamide with water[4][11] |
| Phosphine (PH₃) | 400 - 600 | Hydrolysis of calcium phosphide impurity[4][11][17] |
| Hydrogen Sulfide (H₂S) | 50 - 300 | Hydrolysis of calcium sulfide impurity[11] |
| Arsine (AsH₃) | Present in trace amounts | Arsenic impurities in raw materials[4] |
| Moisture | 100 - 120 g/m³ | Excess water from reaction[11] |
Table 2: Purity Specifications for Commercial Acetylene Grades
| Grade | Purity | Key Impurity Limits (ppmv) |
| Industrial Grade | ≥ 98.5% | PH₃: < 600, H₂S: < 1500[20] |
| Premier Grade (2.6) | ≥ 99.6% | PH₃: < 10, H₂S: < 10[20] |
Experimental Protocols
Detailed methodologies for the characterization of key byproducts are provided below.
Protocol 1: Analysis of Gaseous Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities such as phosphine, hydrogen sulfide, and other hydrocarbons in the acetylene gas stream.
Materials:
-
Gas-tight syringe
-
Gas sampling bag (e.g., Tedlar®)
-
GC-MS system equipped with a suitable column (e.g., PoraPLOT Q or similar) and a mass selective detector.
-
Carrier gas (Helium or Hydrogen)
-
Calibration gas standards for expected impurities.
Procedure:
-
Sample Collection: Carefully collect a sample of the generated gas from the reaction headspace using a gas-tight syringe and inject it into a gas sampling bag. Alternatively, use a direct gas sampling valve connected to the GC.
-
Instrument Setup:
-
Set the GC oven temperature program. For volatile gases, a cryogenic starting temperature (e.g., -10°C) may be necessary to achieve good separation of early-eluting peaks like acetylene.[21] A typical program might be: hold at -10°C for 3 minutes, then ramp to 90°C.[21]
-
Set the carrier gas flow rate.
-
Configure the mass spectrometer to scan a suitable mass range (e.g., m/z 10-200) in electron ionization (EI) mode. For trace analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.
-
-
Injection: Inject a known volume of the gas sample onto the GC column.
-
Data Acquisition: Start the data acquisition. The retention time will be used for compound identification, and the peak area will be used for quantification.
-
Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.
-
Quantify the impurities by creating a calibration curve from the analysis of certified gas standards at various concentrations.
-
Protocol 2: Characterization of Solid Byproduct (Calcium Hydroxide) by X-Ray Diffraction (XRD)
Objective: To confirm the crystalline phases present in the solid residue from the reaction.
Materials:
-
Dried solid byproduct sample, finely ground.
-
Sample holder.
-
Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
Procedure:
-
Sample Preparation: Collect the solid residue and dry it thoroughly (e.g., in an oven at 60-80°C) to remove residual water. Grind the dried sample into a fine, homogeneous powder using a mortar and pestle.
-
Instrument Setup:
-
Mount the powdered sample onto the sample holder, ensuring a flat, level surface.
-
Place the sample holder in the diffractometer.
-
-
Data Acquisition:
-
Set the instrument parameters. A typical scan range would be from 2θ = 10° to 80°.
-
Set the step size and scan speed.
-
Initiate the X-ray scan.
-
-
Data Analysis:
-
The resulting diffractogram will show peaks at specific 2θ angles, which correspond to the d-spacings of the crystalline planes.
-
Compare the peak positions and relative intensities to a reference database (e.g., the Powder Diffraction File - PDF) to identify the crystalline phases. The primary phase expected is calcium hydroxide (portlandite). Other phases like calcium carbonate (calcite), resulting from reaction with atmospheric CO₂, may also be present.[14][22]
-
Protocol 3: Characterization of Solid Byproduct (Calcium Hydroxide) by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the solid byproduct and confirm the presence of calcium hydroxide.
Materials:
-
Dried solid byproduct sample.
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Use the same finely ground, dried powder as prepared for XRD analysis.
-
Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Analysis:
-
Place a small amount of the powdered sample onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact.[23]
-
-
Data Acquisition:
-
Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-64 scans to improve the signal-to-noise ratio.[23]
-
-
Data Analysis:
-
The resulting spectrum will show absorption bands corresponding to specific molecular vibrations.
-
For calcium hydroxide, a very sharp and intense absorption band around 3640-3645 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.[23]
-
The presence of broad bands in the 3000-3500 cm⁻¹ region can indicate adsorbed water, while a strong band around 1400-1500 cm⁻¹ would suggest the formation of calcium carbonate.
-
Visualizations
Caption: Experimental workflow for byproduct characterization.
Caption: Troubleshooting logic for common experimental issues.
Caption: Main reaction and byproduct formation pathways.
References
- 1. Acetylene Gas- its Characteristics and Safety Requirements – IspatGuru [ispatguru.com]
- 2. Chemical characteristics of calcium carbide and its reaction with water | MEL Chemistry [melscience.com]
- 3. Calcium carbide - Wikipedia [en.wikipedia.org]
- 4. eiga.eu [eiga.eu]
- 5. Understanding the Reaction of Calcium Carbide in Water - TYWH [tjtywh.com]
- 6. Calcium Carbide in Water: Reaction Mechanism & Safety [tjtywh.com]
- 7. How to Ensure Safety in Acetylene Production Using Calcium Carbide? | TYWH [tjtywh.com]
- 8. How Is Acetylene Produced From Calcium Carbide? - ZHONGBO [zhongbocarbide.com]
- 9. ascconline.com [ascconline.com]
- 10. quora.com [quora.com]
- 11. eiga.eu [eiga.eu]
- 12. How High Purity Acetylene is Made - Rexarc [rexarc.com]
- 13. Calcium Carbide and Water Reaction: Core Chemistry [tjtywh.com]
- 14. ijsred.com [ijsred.com]
- 15. eprints.um.edu.my [eprints.um.edu.my]
- 16. gpreinc.com [gpreinc.com]
- 17. Calcium Carbide - HIppocampus OU [hippocampus.ee]
- 18. novel.com.tr [novel.com.tr]
- 19. CN105344313A - Dissolved acetylene purifying agent - Google Patents [patents.google.com]
- 20. airproducts.co.uk [airproducts.co.uk]
- 21. Analysis of acetylene in blood and urine using cryogenic gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Vinylation Reactions Using Calcium Carbide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving the yield of vinylated products using calcium carbide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My vinylation reaction is resulting in a low yield or failing completely. What are the common causes?
A1: Low yields in calcium carbide-mediated vinylation can stem from several factors. A primary issue is often related to the reaction conditions. The temperature is critical; temperatures that are too low can lead to incomplete conversion, while excessive heat can cause decomposition and polymerization of the desired vinyl product.[1] Another common issue is the choice and amount of base. A combination of potassium hydroxide (B78521) (KOH) and potassium fluoride (B91410) (KF) has been shown to be highly effective.[1][2] Using either base alone can significantly decrease yields.[1] Furthermore, the reaction requires a specific amount of water to generate acetylene (B1199291) from calcium carbide in situ; the absence of water can prevent the reaction from starting.[3]
Q2: I'm observing significant amounts of side products. What are they and how can I minimize them?
A2: A common side reaction is the polymerization of the vinylated product, particularly at elevated temperatures.[1] For substrates with multiple reactive sites, such as polyols, achieving selective vinylation can be challenging, leading to a mixture of partially and fully vinylated products.[4] In some cases, impurities in the calcium carbide or side reactions involving the solvent can occur. To minimize these, strictly control the reaction temperature and consider performing sequential additions of calcium carbide to maintain a controlled concentration of acetylene.[1]
Q3: How do I choose the optimal solvent and base for my specific substrate?
A3: The choice of solvent and base is crucial for reaction success. Polar aprotic solvents like Dimethyl sulfoxide (B87167) (DMSO) are commonly used because they have good solubility for acetylene and the inorganic salts involved in the reaction.[3][5] Superbasic conditions, such as a KOH/DMSO system, have proven effective for the vinylation of primary and secondary alcohols.[6][7] For N-vinylation of secondary amines, a combination of KOH and KF in DMSO is a robust system.[1] The presence of KF can contribute to the reactivity of calcium carbide and allow for a more controlled release of acetylene.[1] It is recommended to start with established conditions from literature and optimize from there.
Q4: What is the best procedure for purifying the final vinylated product?
A4: Purification strategies depend on the properties of the product. A common and effective method for isolating pure N-vinyl derivatives is extraction with hexane (B92381), followed by washing the combined extracts with aqueous NaOH, brine, and water, and then drying over sodium sulfate.[1] For some products, flash column chromatography may be necessary to achieve high purity.[1] It is important that the purification process is designed to remove unreacted starting materials, inorganic salts, and any side products formed during the reaction.
Q5: What are the key safety precautions when working with calcium carbide?
A5: The primary safety concern is the evolution of flammable acetylene gas when calcium carbide reacts with water.[1] All experiments should be conducted in a well-ventilated fume hood, and necessary safety measures for handling flammable gases must be implemented. The reaction is often performed in a sealed reaction tube, which must be able to withstand the pressure generated.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Quantitative Data on Vinylation Reactions
The following table summarizes optimized reaction conditions for the vinylation of various substrates using calcium carbide.
| Substrate | Base System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 9H-Carbazole | KOH / KF | DMSO | 130 | 4 | 95 | [1] |
| Indole | KOH / KF | DMSO | 130 | 4 | 85 | [1] |
| Benzyl Alcohol | KOtBu | 1,4-Dioxane/DMSO | 100 | 7 | 95 | [8] |
| Diphenylamine | KOtBu | 1,4-Dioxane/DMSO | 100 | 5 | 78 | [8] |
| Benzyl Thiol | KOtBu | 1,4-Dioxane/DMSO | 100 | 5 | 90 | [8] |
| Imidazole | KOtBu | 1,4-Dioxane/DMSO | 100 | 5 | 70 | [8] |
Detailed Experimental Protocol
General Procedure for N-Vinylation of Secondary Amines
This protocol is adapted from a published procedure for the efficient vinylation of a variety of secondary amines.[1]
-
Preparation: To a 7 mL reaction tube, add the amine substrate (1.0 mmol), crushed potassium hydroxide (KOH) (1.1 mmol, 62 mg), anhydrous potassium fluoride (KF) (1.0 mmol, 58 mg), and granulated calcium carbide (CaC₂) (2.0 mmol, 130 mg).
-
Solvent Addition: Add 1 mL of dimethyl sulfoxide (DMSO) to the reaction tube.
-
Initiation: Stir the mixture at room temperature for 5 minutes. Then, add water (4.0 mmol, 72 μL).
-
Reaction: Immediately seal the tube and heat the mixture to 130 °C for 4 hours with vigorous stirring.
-
Work-up: After cooling the reaction mixture to 25 °C, extract the product with hexane (4 x 4 mL).
-
Purification: Combine the hexane extracts and wash them sequentially with 5% aqueous NaOH, brine, and then water.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the target vinylated product.
Visualizations
Caption: General experimental workflow for N-vinylation using calcium carbide.
Caption: Troubleshooting decision tree for low-yield vinylation reactions.
Caption: Plausible mechanism for the vinylation of secondary amines.
References
- 1. Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials [mdpi.com]
- 2. Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene | MDPI [mdpi.com]
Validation & Comparative
Calcium Carbide vs. Acetylene Gas: A Comprehensive Comparison for Organic Synthesis
For researchers, scientists, and drug development professionals, the choice between calcium carbide and acetylene (B1199291) gas as an alkyne source in organic synthesis is a critical decision impacting safety, efficiency, and cost. While gaseous acetylene has been a conventional reagent, solid calcium carbide is emerging as a safer, more convenient, and economical alternative. This guide provides an objective comparison, supported by experimental data and detailed protocols, to inform your synthetic strategies.
The primary advantage of calcium carbide lies in its solid, stable form, which circumvents the significant hazards associated with handling highly flammable and explosive acetylene gas.[1][2] Acetylene gas requires specialized high-pressure equipment and stringent safety protocols, whereas calcium carbide can be handled with standard laboratory equipment.[3][4] This ease of handling, coupled with its low cost and convenient storage, makes calcium carbide an attractive option for a wide range of organic transformations.[2][5]
Performance in Key Organic Reactions: A Quantitative Comparison
The utility of calcium carbide as an in situ source of acetylene has been demonstrated in numerous organic reactions, often with yields comparable to or exceeding those obtained with acetylene gas, but under significantly milder and safer conditions.
Vinylation Reactions
The addition of an acetylene unit across an O-H or S-H bond is a fundamental transformation in organic synthesis. Calcium carbide has proven to be an excellent reagent for the vinylation of alcohols, phenols, and thiols.
| Substrate | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Calcium Carbide | KOtBu/KF | DMSO | 130 | 7 | 89 | [6] |
| Phenol (B47542) | Calcium Carbide | Cs2CO3 | DMSO | Ambient | - | up to 96 | [1] |
| Thiophenol | Calcium Carbide | - | - | - | - | 88-96 | [1] |
| Benzyl alcohol | Acetylene Gas | KOH | DMSO | High | - | - | [1] |
| Thiophenols | Acetylene Gas | - | - | - | - | - | [1] |
Note: Direct quantitative comparison for acetylene gas under identical, mild conditions is often not available as its use typically necessitates high-pressure and high-temperature setups.
Ethynylation of Aldehydes and Ketones
The formation of propargyl alcohols through the addition of an acetylide to a carbonyl group is a cornerstone of C-C bond formation. Calcium carbide, activated by a fluoride (B91410) source, provides a safe and efficient route to these valuable intermediates.
| Substrate | Reagent | Catalyst/Activator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Calcium Carbide | TBAF·3H2O | DMSO | Room Temp | 2 | >90 | [7] |
| 4-Methoxybenzaldehyde | Calcium Carbide | TBAF·3H2O | DMSO | Room Temp | 3 | 75 | [7] |
| Various Aldehydes | Acetylene Gas | KOH/H2O | DMSO | - | - | Satisfactory | [1] |
| Various Ketones | Acetylene Gas | Bu4NOH/H2O | DMSO | - | - | High | [1] |
Note: Reactions with acetylene gas often require strong bases and may be conducted in flow reactors or under pressure.
Synthesis of 1,2,3-Triazoles (Click Chemistry)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for forming 1,2,3-triazoles. Calcium carbide serves as an excellent and safe source of the alkyne component in this "click" reaction.
| Substrate (Aryl Azide) | Reagent | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl Azide (B81097) | Calcium Carbide | CuI/Sodium Ascorbate (B8700270) | MeCN/H2O | - | - | up to 95 | [8] |
| Various Aryl Azides | Calcium Carbide | CuI | MeCN/H2O | - | - | Moderate to Excellent | [8] |
| Benzyl Azide | Phenylacetylene (as alkyne source) | Copper Catalyst | - | - | - | 73 | [9] |
Note: Phenylacetylene is used here as a proxy for a terminal alkyne, which would be generated in situ from calcium carbide.
Experimental Protocols
General Procedure for Vinylation of Phenols with Calcium Carbide
This protocol is a generalized procedure based on methodologies described in the literature.[1]
-
To a stirred solution of the phenol (1 mmol) in DMSO (5 mL) in a round-bottom flask, add cesium carbonate (Cs2CO3, 1.2 mmol).
-
Add calcium carbide (2.5 to 3.3 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Ethynylation of Aldehydes with Calcium Carbide
This protocol is adapted from the fluoride-assisted activation method.[7]
-
To a mixture of the aldehyde (1 mmol) and calcium carbide (2.7 equivalents) in DMSO (3 mL) in a reaction vial, add a solution of tetrabutylammonium (B224687) fluoride trihydrate (TBAF·3H2O, 0.05 equivalents) in DMSO.
-
Add a controlled amount of water (2.27 equivalents).
-
Stir the reaction mixture at room temperature for the specified time (typically 2-3 hours).
-
Monitor the reaction by GC-MS or TLC.
-
After completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the resulting propargyl alcohol by flash column chromatography.
General Procedure for Copper-Catalyzed Synthesis of 1-Aryl-1,2,3-Triazoles with Calcium Carbide
This protocol is based on established "click chemistry" procedures using calcium carbide.[8]
-
In a reaction vessel, dissolve the aryl azide (1 mmol) in a mixture of acetonitrile (B52724) (MeCN) and water.
-
Add calcium carbide (as the acetylene source), copper(I) iodide (CuI, catalytic amount), and sodium ascorbate (catalytic amount).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting azide is consumed.
-
Upon completion, dilute the mixture with water and extract with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution to remove copper salts, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by crystallization or column chromatography.
Visualizing the Workflow
The use of calcium carbide introduces a streamlined and safer workflow in organic synthesis compared to the handling of acetylene gas.
Caption: Workflow for using calcium carbide in organic synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Direct Synthesis of Organic Compounds Using Calcium Carbide as the Acetylene Source [manu56.magtech.com.cn]
- 3. An efficient metal-free pathway to vinyl thioesters with calcium carbide as the acetylene source - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Calcium carbide replaces explosive acetylene in organic synthesis | Research | Chemistry World [chemistryworld.com]
- 5. Acetylene from Calcium Carbide in Industrial Use [tjtywh.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
A Comparative Analysis of Calcium Carbide Polymorphs in Chemical Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of different crystalline forms of a reagent is paramount. This guide provides a comparative analysis of the known polymorphs of calcium carbide (CaC₂), focusing on their role in chemical reactions. While direct comparative experimental data on the reactivity of individual polymorphs is sparse in current literature, this document synthesizes available information on factors influencing CaC₂ reactivity and proposes standardized protocols for future comparative studies.
Calcium carbide is a cornerstone reagent in various chemical syntheses, most notably for the production of acetylene (B1199291).[1] It exists in several crystalline forms, or polymorphs, with the most common at room temperature being a tetragonal structure (Phase I) and two different monoclinic structures (Phase II and Phase III).[1] Although the crystal structures are well-defined, a significant research gap exists in the direct comparison of their reactivity in chemical transformations. This guide will therefore focus on the general factors known to influence the reactivity of calcium carbide, which are presumed to affect all polymorphs, and will present a framework for their systematic evaluation.
Factors Influencing Calcium Carbide Reactivity
The reactivity of calcium carbide in any given reaction is not solely dependent on its crystal structure. Several other factors play a crucial role and must be considered when designing experiments and interpreting results.
Table 1: Key Parameters Affecting Calcium Carbide Reactivity
| Parameter | Influence on Reactivity | Experimental Considerations |
| Purity | Commercial calcium carbide typically contains impurities such as calcium oxide (CaO), calcium phosphide (B1233454) (Ca₃P₂), and calcium sulfide (B99878) (CaS), which can affect reaction outcomes.[2] | High-purity calcium carbide is essential for reproducible and controlled experiments. The synthesis of pure polymorphs is a critical first step for any comparative study. |
| Particle Size | As a solid reactant, the surface area of calcium carbide significantly impacts reaction rates. Smaller particle sizes generally lead to faster reactions. | Sieving and particle size analysis should be performed to ensure consistency between batches and different polymorphs. |
| Temperature | The reaction of calcium carbide with water is highly exothermic.[2] Temperature control is crucial for managing reaction kinetics and preventing side reactions. | Reactions should be conducted in a temperature-controlled environment with adequate heat dissipation. |
| Solvent | The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting reaction pathways and product distribution. | Solvent effects should be systematically studied for any new reaction involving calcium carbide. |
| Mechanical Activation | Techniques like ball milling can increase the reactivity of calcium carbide by reducing particle size and creating fresh reactive surfaces. | The parameters of mechanical activation (e.g., milling time, frequency) should be carefully controlled and reported. |
Experimental Protocols for Comparative Reactivity Analysis
To address the current knowledge gap, standardized experimental protocols are required to compare the reactivity of different calcium carbide polymorphs. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Acetylene Generation Rate from Hydrolysis
This experiment quantifies the rate at which different CaC₂ polymorphs produce acetylene upon reaction with water.
Materials:
-
Pure polymorphs of calcium carbide (Tetragonal, Monoclinic I, Monoclinic II)
-
Degassed, deionized water
-
Gas-tight reaction vessel equipped with a pressure transducer and a temperature probe
-
Stirring mechanism
-
Data acquisition system
Procedure:
-
A known mass of the specific calcium carbide polymorph is placed in the reaction vessel.
-
The vessel is sealed and purged with an inert gas (e.g., argon) to remove air.
-
A precise volume of degassed, deionized water is injected into the vessel while stirring vigorously.
-
The pressure and temperature inside the vessel are recorded over time using the data acquisition system.
-
The rate of acetylene production is calculated from the rate of pressure increase, correcting for temperature changes using the ideal gas law.
-
The experiment is repeated for each polymorph under identical conditions.
Protocol 2: Comparative Yield and Selectivity in an Organic Synthesis Reaction
This protocol outlines a general method to compare the performance of CaC₂ polymorphs in a specific organic reaction, for example, the synthesis of a substituted alkyne.
Materials:
-
Pure polymorphs of calcium carbide
-
Substrate (e.g., an electrophile)
-
Anhydrous solvent
-
Catalyst (if required)
-
Standard analytical equipment (GC-MS, HPLC, NMR)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the specific calcium carbide polymorph and the anhydrous solvent.
-
Add the substrate and catalyst (if applicable) to the stirring suspension.
-
Maintain the reaction at a constant temperature for a set period.
-
Quench the reaction and work up the product mixture.
-
Analyze the crude and purified product by appropriate analytical techniques to determine the yield of the desired product and the formation of any byproducts.
-
Repeat the experiment with each polymorph, ensuring all other parameters are kept constant.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for a comprehensive comparative analysis of calcium carbide polymorphs.
Caption: Workflow for the synthesis, characterization, and comparative reactivity analysis of calcium carbide polymorphs.
Proposed Signaling Pathway for Surface Reaction
While not a biological signaling pathway, a conceptual diagram can illustrate the key steps in the surface reaction of a calcium carbide polymorph with a generic reactant.
Caption: Conceptual steps involved in the surface reaction of a calcium carbide polymorph.
Conclusion and Future Outlook
The field of calcium carbide chemistry would greatly benefit from dedicated studies on the comparative reactivity of its different polymorphs. The experimental protocols and workflows outlined in this guide provide a starting point for such investigations. A deeper understanding of how the crystal structure of calcium carbide influences its reactivity will enable more precise control over chemical reactions, leading to improved yields, higher selectivity, and the development of novel synthetic methodologies. Future research should focus on the reliable synthesis of pure polymorphs and the application of advanced analytical techniques to probe the reaction mechanisms at the solid-liquid interface.
References
Efficacy of calcium acetylide as a ripening agent compared to ethylene gas
For Researchers, Scientists, and Drug Development Professionals
The post-harvest ripening of climacteric fruits is a critical process in the food industry, ensuring that produce reaches consumers with optimal flavor, color, and texture. While ethylene (B1197577) is the natural plant hormone that orchestrates this transformation, artificial ripening agents are often employed to control and expedite the process. This guide provides an objective, data-driven comparison of two such agents: the widely used but controversial calcium acetylide (often referred to by its industrial name, calcium carbide) and commercially applied ethylene gas.
Mechanism of Action: A Tale of Two Gases
Fruit ripening is a complex cascade of biochemical events. In climacteric fruits, this process is initiated by the plant hormone ethylene.
Ethylene Gas: As a natural phytohormone, ethylene binds to specific receptors, such as ETR1 and ERS1, located in the endoplasmic reticulum of plant cells.[1] This binding event inactivates the CTR1 protein, a negative regulator of the ethylene signaling pathway.[1][2] The inactivation of CTR1 allows the downstream protein EIN2 to be cleaved. Its C-terminal fragment then translocates to the nucleus, initiating a transcriptional cascade involving transcription factors like EIN3/EIL1.[1][3][4] This ultimately activates a host of ripening-related genes responsible for changes in color, texture, aroma, and taste.[1]
Calcium Acetylide (CaC₂): This chemical is not itself a ripening agent. Instead, it reacts with atmospheric moisture to produce acetylene (B1199291) gas (C₂H₂).[5][6] Acetylene is an analogue of ethylene and can mimic its action to initiate ripening.[2][7] It is believed to interact with the ethylene receptors, thereby triggering the same downstream signaling pathway.[2] However, acetylene is significantly less effective than ethylene, requiring much higher concentrations to induce a similar ripening response.[2][8]
Ethylene Signaling Pathway
The following diagram illustrates the generally accepted model for the ethylene signaling pathway in plants.
Quantitative Comparison of Efficacy
The efficacy of a ripening agent is determined by its ability to induce timely and uniform ripening while maintaining the biochemical and sensory quality of the fruit. The following tables summarize quantitative data from studies on mangoes (Mangifera indica L.) and pineapples.
Table 1: Effect on Ripening Time and Shelf Life
| Parameter | Treatment Group | Mango | Pineapple |
| Ripening Time (Days) | Control (Natural) | 6 | 7 |
| Ethylene (1500 µL/L) | 3 | - | |
| Calcium Carbide (10 g/kg) | 2 | 2 | |
| Shelf Life (Days) | Control (Natural) | 6 | 13 |
| Ethylene (1500 µL/L) | 5 | - | |
| Calcium Carbide (10 g/kg) | 3 | 6 |
Data for mango sourced from Hussain, A., et al. (2024).[9][10][11] Data for pineapple sourced from Kogaion Publishing Center.[7]
Table 2: Physicochemical Properties of Ripened Mango and Pineapple
| Parameter | Treatment Group | Mango | Pineapple |
| Total Soluble Solids (TSS) (°Brix) | Control (Natural) | 14.10 | 9.0 |
| Ethylene (1500 µL/L) | 15.20 | - | |
| Calcium Carbide (10 g/kg) | 15.78 | 11.0 | |
| Titratable Acidity (%) | Control (Natural) | 0.31 | 0.81 |
| Ethylene (1500 µL/L) | 0.29 | - | |
| Calcium Carbide (10 g/kg) | 0.29 | 0.59 | |
| Ascorbic Acid (Vitamin C) (mg/g) | Control (Natural) | 52.29 | - |
| Ethylene (1500 µL/L) | 41.51 | - | |
| Calcium Carbide (10 g/kg) | 35.94 | - |
Data for mango sourced from Hussain, A., et al. (2024).[9][10][11] Data for pineapple sourced from Kogaion Publishing Center.[7]
Analysis: Calcium carbide significantly accelerates ripening, often faster than ethylene.[7][9][10][11] However, this rapid ripening comes at the cost of a drastically reduced shelf life.[7][9][10][11] While TSS (an indicator of sweetness) is higher in carbide-treated fruits, this is often accompanied by a significant loss of nutritional quality, particularly a reduction in ascorbic acid.[9][10] Fruits ripened with calcium carbide are often reported to have inferior taste and flavor compared to naturally or ethylene-ripened fruits.[8]
Safety and Regulatory Concerns
A critical point of differentiation is the safety profile of these two agents.
-
Ethylene Gas: Being a natural plant hormone, ethylene is considered safe for fruit ripening and does not pose a health hazard to consumers.[12] Its use is permitted and regulated by food safety authorities worldwide, including the FSSAI in India and the FDA in the United States, typically at concentrations up to 100-150 ppm under controlled conditions.[13][14]
-
Calcium Acetylide (Calcium Carbide): Industrial-grade calcium carbide is frequently contaminated with toxic impurities such as arsenic and phosphorus hydride .[8][13] These contaminants can pose serious health risks to both handlers and consumers.[8] The acetylene gas produced can also be harmful.[8] Due to these health risks, the use of calcium carbide for fruit ripening is banned in many countries.[12][14]
Experimental Protocols
To ensure objective and reproducible comparisons, standardized analytical methods are crucial. Below are summaries of key experimental protocols for assessing fruit ripening.
Comparative Experimental Workflow
The following diagram outlines a typical workflow for comparing the efficacy of ripening agents.
1. Determination of Fruit Firmness
-
Principle: Measures the force required to penetrate the fruit pulp, indicating tissue softening.
-
Apparatus: Fruit penetrometer (or texture analyzer) with a plunger tip of appropriate size (e.g., 8mm or 11mm for mangoes).[5][15][16]
-
Methodology:
-
Remove a small section of the peel from two opposite sides of the fruit.
-
Place the fruit on a firm surface.
-
Press the penetrometer's plunger into the exposed flesh at a steady, consistent speed until the indicated depth mark is reached.[5]
-
Record the force reading in Newtons (N) or pounds-force (lbf).
-
The average of the two readings is taken as the firmness value for the fruit.[16]
-
2. Measurement of Total Soluble Solids (TSS)
-
Principle: Measures the sugar content of the fruit juice based on the principle of light refraction.
-
Methodology:
-
Extract a few drops of juice from the fruit pulp. This can be done by squeezing a piece of the fruit in a garlic press or cheesecloth.[18][19]
-
Calibrate the refractometer to zero using distilled water.
-
Place 1-2 drops of the fruit juice onto the clean, dry prism of the refractometer.
-
Close the cover and view the reading through the eyepiece or on the digital display.
-
The reading is expressed in degrees Brix (°Bx), which approximates the percentage of sugar content.[17]
-
3. Determination of Titratable Acidity (TA)
-
Principle: Quantifies the total acid content in the fruit juice by neutralizing it with a standard basic solution.
-
Apparatus: Burette, beaker, pH meter or phenolphthalein (B1677637) indicator.[6][20]
-
Methodology:
-
Weigh a known amount (e.g., 5-10 grams) of fruit juice or homogenized pulp into a beaker.
-
Dilute with a known volume (e.g., 50 mL) of distilled water.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with a standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N) until a faint pink color persists for 30 seconds, or until a pH of 8.2 is reached if using a pH meter.[6][21]
-
Record the volume of NaOH used.
-
The titratable acidity is calculated and typically expressed as the percentage of the predominant acid in the fruit (e.g., citric acid for mangoes).[20]
-
4. Quantification of Ascorbic Acid (Vitamin C)
-
Principle: Ascorbic acid content can be determined by redox titration or High-Performance Liquid Chromatography (HPLC).
-
Apparatus: Burette and titration equipment, or an HPLC system with a C18 column and UV detector.[22][23]
-
Methodology (Titration Method):
-
Prepare a fruit extract using a suitable acid (e.g., metaphosphoric acid-acetic acid solution) to stabilize the ascorbic acid.[24]
-
Titrate the extract with a standardized iodine solution or 2,6-dichlorophenolindophenol (DCPIP) dye solution.[23]
-
The endpoint is indicated by a distinct color change (e.g., the appearance of a blue-black color with starch indicator in iodine titration).[23]
-
The concentration of ascorbic acid is calculated based on the volume of the titrant used.
-
Conclusion
From an efficacy and quality standpoint, ethylene gas is the superior agent for artificial fruit ripening. While calcium acetylide (produced from calcium carbide) can accelerate the process, it does so at the expense of shelf life, sensory qualities, and crucial nutritional content.[7][8][9]
For researchers and professionals in the field, the most significant differentiator is safety. Ethylene is a natural, non-toxic plant hormone, and its application is a well-regulated and accepted practice.[12][14] In stark contrast, the use of industrial-grade calcium carbide is widely prohibited due to the high risk of contamination with arsenic and phosphorus, posing a direct threat to human health.[8][12][13] Therefore, for any application requiring controlled and safe fruit ripening, ethylene gas is the scientifically validated and recommended choice.
References
- 1. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. maxapress.com [maxapress.com]
- 4. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]
- 5. How to Use a Penetrometer to Measure Fruit Firmness ? - AGROSTA [agro-technology.co.uk]
- 6. uaeu.ac.ae [uaeu.ac.ae]
- 7. euacademic.org [euacademic.org]
- 8. ijcmas.com [ijcmas.com]
- 9. Physiological and biochemical variations of naturally ripened mango (Mangifera Indica L.) with synthetic calcium carbide and ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Physiological and biochemical variations of naturally ripened mango (Mangifera Indica L.) with synthetic calcium carbide and ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 13. rjptonline.org [rjptonline.org]
- 14. Artificial Ripening of Fruits: Testing Importance | Envirocare Labs [envirocarelabs.com]
- 15. FIRMNESS TESTER FOR FRUITS AND VEGETABLES | International Society for Horticultural Science [ishs.org]
- 16. Fruit Penetrometer - [acmasindia.com]
- 17. gavsispanel.gelisim.edu.tr [gavsispanel.gelisim.edu.tr]
- 18. m.youtube.com [m.youtube.com]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. xylemanalytics.com [xylemanalytics.com]
- 22. Citrus Fruit Ascorbic Acid Extraction and Quantification by HPLC [bio-protocol.org]
- 23. wjarr.com [wjarr.com]
- 24. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to Alkali Metal Acetylides and Calcium Acetylide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the introduction of the ethynyl (B1212043) moiety is a fundamental transformation, providing a versatile functional group for further elaboration in the synthesis of complex molecules, including pharmaceuticals. The choice of the acetylide reagent is critical and can significantly impact reaction efficiency, substrate scope, and operational safety. This guide provides an objective comparison between alkali metal acetylides (Lithium, Sodium, and Potassium Acetylides) and calcium acetylide (calcium carbide), supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.
Physical and Chemical Properties
Alkali metal acetylides and calcium acetylide, while both serving as sources of the acetylide anion, exhibit significant differences in their physical properties, which in turn dictate their handling and application in synthesis.
Key Differences:
-
Solubility: This is a primary differentiator. Lithium acetylide, particularly as its ethylenediamine (B42938) (EDA) complex, shows appreciable solubility in a range of organic solvents.[1][2] Sodium and potassium acetylides are generally less soluble and are often used as slurries or generated in situ.[3][4][5][6] In stark contrast, calcium carbide is practically insoluble in all common organic solvents, necessitating heterogeneous reaction conditions or the use of specific activation methods.[7]
-
Basicity: All metal acetylides are strong bases, derived from the weak acid acetylene (B1199291) (pKa ≈ 25).[2][8][9] This high basicity means they can readily deprotonate a wide range of protic functional groups and can lead to side reactions, such as elimination, especially with sterically hindered substrates.[10][11]
-
Reactivity: Alkali metal acetylides are generally considered more reactive nucleophiles than the acetylide species generated from calcium carbide under standard conditions. However, recent methodologies involving activators for calcium carbide have demonstrated comparable or even superior reactivity in certain cases.
Table 1: Comparison of Physical and Chemical Properties
| Property | Lithium Acetylide (LiC≡CH) | Sodium Acetylide (NaC≡CH) | Potassium Acetylide (KC≡CH) | Calcium Acetylide (CaC₂) |
| Form | Often prepared in situ in solution or as a stable complex (e.g., with ethylenediamine). | Commercially available as a slurry in xylene/mineral oil or generated in situ.[3][5][6] | Typically generated in situ from acetylene and a strong potassium base. | Grey/brown solid chunks or powder.[7] |
| Solubility | Soluble in liquid ammonia (B1221849). The EDA complex is soluble in DMSO, THF, pyridine, and others.[1][2] | Poorly soluble in THF and other organic solvents; often used as a suspension.[12][13] | Generally considered to have low solubility in common organic solvents. | Insoluble in common organic solvents.[7] |
| Method of Generation | In situ from acetylene and an organolithium reagent (e.g., n-BuLi) or lithium amide. | In situ from acetylene and sodium amide (NaNH₂) or commercially as a slurry.[14] | In situ from acetylene and a strong potassium base like potassium hydroxide (B78521) (KOH).[15] | Produced industrially from lime and coke at high temperatures.[13] |
| Reactivity with Water | Reacts violently to produce acetylene gas and lithium hydroxide. | Reacts violently to produce acetylene gas and sodium hydroxide.[6] | Reacts violently to produce acetylene gas and potassium hydroxide. | Reacts vigorously to produce acetylene gas and calcium hydroxide.[7] |
Applications in Synthesis: A Head-to-Head Comparison
The primary synthetic utility of these reagents lies in their ability to act as nucleophiles in two main classes of reactions: nucleophilic addition to carbonyls (and other electrophilic multiple bonds) and nucleophilic substitution (SN2) with alkyl halides.
Nucleophilic Addition to Carbonyls
The addition of an acetylide to an aldehyde or ketone is a powerful method for the synthesis of propargyl alcohols, which are valuable intermediates in drug development.
Alkali Metal Acetylides: These reagents are widely used for this transformation. They are typically generated in situ by deprotonating a terminal alkyne with a strong base, followed by the addition of the carbonyl compound. Lithium acetylide, in particular, is noted for giving high yields in additions to a variety of aldehydes and ketones.[16]
Calcium Acetylide: Due to its insolubility, the direct reaction of calcium carbide with carbonyl compounds is often slow and low-yielding under standard conditions. However, modern protocols have overcome this limitation. A highly effective method involves the use of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a DMSO/water solvent system. This is believed to generate a more soluble and highly reactive "ate"-complex.[1] Another approach utilizes strong bases like KOH in DMSO.
Experimental Data Comparison:
The following table summarizes representative yields for the ethynylation of a model substrate, cyclohexanone (B45756).
Table 2: Yields for the Ethynylation of Cyclohexanone
| Acetylide Source | Reagents/Conditions | Solvent | Yield | Reference |
| Sodium Acetylide | Na, liquid NH₃; then cyclohexanone | Liquid NH₃/Ether | 80-90% | Organic Syntheses[17] |
| Calcium Acetylide | CaC₂, KOH | Toluene | 6.1% | Animo Repository[18] |
| Calcium Acetylide (Activated) | CaC₂, TBAF·3H₂O (5 mol%), H₂O | DMSO | >90% | Organic Letters[1] |
As the data indicates, while traditional methods using calcium carbide give poor results, activated calcium carbide can be highly competitive with alkali metal acetylides in terms of yield for carbonyl additions.
Nucleophilic Substitution (SN2) Reactions
The reaction of acetylides with primary alkyl halides is a fundamental C-C bond-forming reaction, allowing for the extension of carbon chains.
Alkali Metal Acetylides: These are the standard reagents for SN2 alkylation of acetylides. The reaction works best with primary alkyl halides.[9] With secondary halides, elimination (E2) becomes a significant competing pathway due to the strong basicity of the acetylide anion.[10][11] Tertiary halides almost exclusively undergo elimination.
Calcium Acetylide: The use of calcium carbide in SN2 reactions is less common and generally less efficient than with alkali metal acetylides due to its insolubility and potentially lower nucleophilicity of the active species. However, recent advances have shown its utility in more complex, often metal-catalyzed, transformations that can lead to alkylated alkyne products.
Experimental Data Comparison:
The following table provides a general comparison for the reaction with a typical primary alkyl halide, benzyl (B1604629) bromide.
Table 3: Comparison for SN2 Reaction with Benzyl Bromide
| Acetylide Source | General Conditions | Product | Typical Yields | Notes |
| Sodium Acetylide | NaNH₂ to deprotonate acetylene, then PhCH₂Br.[14] | 3-phenyl-1-propyne | Good to High | Standard and reliable method for primary halides.[9] |
| Calcium Acetylide | Not a standard or generally efficient method. | 3-phenyl-1-propyne | Low to Moderate | Often requires specific catalysts or conditions; not the preferred reagent for simple SN2 reactions. |
Experimental Protocols
Protocol 1: Ethynylation of Cyclohexanone using Sodium Acetylide
This protocol is adapted from a procedure in Organic Syntheses.[17]
-
Apparatus Setup: A 2-L three-necked flask is equipped with a mechanical stirrer, a gas inlet tube, and a dry-ice condenser. The system is flushed with dry nitrogen.
-
Generation of Sodium Acetylide: Approximately 1 L of liquid ammonia is condensed into the flask. While stirring, 23 g (1 gram-atom) of sodium metal is added in small pieces over 30 minutes while a rapid stream of dry acetylene gas is bubbled through the solution.
-
Reaction: The flow of acetylene is reduced, and 98 g (1 mole) of cyclohexanone is added dropwise over one hour.
-
Work-up: The reaction mixture is allowed to stand for ~20 hours to allow the ammonia to evaporate. The solid residue is then carefully decomposed by adding ~400 mL of ice and water. The mixture is acidified with 50% sulfuric acid.
-
Extraction and Purification: The product is extracted with ether, the combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is removed. The resulting crude product is purified by vacuum distillation to yield 1-ethynylcyclohexanol.
Protocol 2: Fluoride-Assisted Ethynylation of Cyclohexanone using Calcium Carbide
This protocol is based on the method reported by Li et al. in Organic Letters.[1]
-
Apparatus Setup: A round-bottom flask is charged with a magnetic stir bar.
-
Reaction Mixture: To the flask are added cyclohexanone (1 mmol), calcium carbide (2.7 mmol), and 3 mL of DMSO.
-
Initiation: A solution of TBAF·3H₂O (0.05 mmol) in DMSO (0.5 M) and water (2.27 mmol) are added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for 2 hours.
-
Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.
Protocol 3: SN2 Alkylation of Acetylene with Benzyl Bromide using Sodium Acetylide
This is a general, representative protocol.
-
Apparatus Setup: A flame-dried, three-necked flask equipped with a stirrer, a gas inlet, and a reflux condenser under a nitrogen atmosphere is cooled to -33 °C (dry ice/acetone bath).
-
Generation of Sodium Acetylide: Liquid ammonia (~250 mL) is condensed into the flask. A catalytic amount of ferric nitrate (B79036) is added, followed by the portion-wise addition of sodium metal (1.1 eq) until a persistent blue color is observed. Acetylene gas is then bubbled through the solution until the blue color disappears, indicating the formation of sodium acetylide.
-
Reaction: Benzyl bromide (1.0 eq) dissolved in a minimal amount of dry THF is added dropwise to the sodium acetylide suspension. The reaction is stirred at -33 °C for 2-4 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride. The ammonia is allowed to evaporate.
-
Extraction and Purification: The remaining aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation or chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction pathways.
Figure 1: General workflow for the in-situ generation of alkali metal acetylides.
Figure 2: Simplified mechanism for the SN2 reaction of an alkali metal acetylide with a primary alkyl halide.
Figure 3: Proposed mechanism for the fluoride-assisted activation of calcium carbide and subsequent addition to a carbonyl compound.
Safety and Handling
Both classes of reagents require careful handling due to their reactivity.
-
Alkali Metal Acetylides: These are highly reactive, pyrophoric, and react violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon). Sodium acetylide is a severe explosion risk when shocked or heated.[4] Commercially available slurries in hydrocarbons reduce the pyrophoric risk but still require handling under inert gas to prevent decomposition by moisture.[3]
-
Calcium Carbide: The primary hazard of calcium carbide is its vigorous reaction with water to produce flammable and explosive acetylene gas.[7] Therefore, it must be stored in a dry, well-ventilated area away from moisture. When used in reactions, the generation of acetylene must be controlled.
Conclusion and Recommendations
The choice between alkali metal acetylides and calcium acetylide depends heavily on the specific synthetic transformation and the scale of the reaction.
-
For SN2 reactions with primary alkyl halides, alkali metal acetylides (particularly sodium acetylide generated in situ or from a commercial slurry) remain the reagents of choice due to their higher reactivity and more straightforward, homogeneous reaction conditions.
-
For nucleophilic additions to aldehydes and ketones, the decision is more nuanced. While lithium and sodium acetylides are classic and reliable reagents that provide high yields, modern activation methods for calcium carbide (e.g., fluoride-assisted) have made it an excellent, cost-effective, and operationally simpler alternative, especially for large-scale synthesis where handling gaseous acetylene or large quantities of organolithiums is undesirable. The activated calcium carbide method is particularly effective for aliphatic carbonyls.
-
Cost and Safety: Calcium carbide is significantly less expensive and, when handled correctly, can be safer than alkali metal acetylides, as it avoids the use of pyrophoric organometallic bases or reactive alkali metals. However, the generation of acetylene from calcium carbide must be carefully managed.
Ultimately, for researchers in drug development, the high yields and reliability of alkali metal acetylides may be preferable for small-scale, complex syntheses. For process chemistry and larger-scale applications, the economic and safety advantages of activated calcium carbide make it a highly attractive and increasingly viable alternative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SODIUM ACETYLIDE CAS#: 1066-26-8 [m.chemicalbook.com]
- 5. Sodium acetylide|lookchem [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Undergraduate Honors Thesis | Progress in using calcium carbide as acetylide source in ethynylation methods of various substrates | ID: 0g354w16x | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. researchgate.net [researchgate.net]
- 13. Alkynylation - Wikipedia [en.wikipedia.org]
- 14. US2455058A - Process for reacting acetylene and potassium hydroxide - Google Patents [patents.google.com]
- 15. Ch 14: Reactions of RCCM with Aldehydes and Ketones [chem.ucalgary.ca]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Barium Carbide: A Viable Alternative to Calcium Carbide for Acetylene Generation?
A Comparative Guide for Researchers and Drug Development Professionals
The long-established method of generating acetylene (B1199291) gas via the hydrolysis of calcium carbide faces scrutiny due to the energy-intensive nature of calcium carbide production.[1][2] This has spurred research into alternative materials, with barium carbide emerging as a promising candidate. This guide provides a comprehensive comparison of barium carbide and calcium carbide for acetylene generation, summarizing key performance data, outlining experimental protocols, and visualizing the underlying chemical processes.
Performance Comparison at a Glance
While both barium carbide (BaC₂) and calcium carbide (CaC₂) react with water to produce acetylene (C₂H₂), their production methods and the characteristics of the acetylene generation process exhibit notable differences. Barium carbide presents potential advantages in terms of its synthesis, which can be achieved at lower temperatures and with faster kinetics compared to the production of calcium carbide.[1][2]
| Parameter | Barium Carbide (BaC₂) | Calcium Carbide (CaC₂) | References |
| Synthesis Temperature | ~1400-1550 °C for high yield | ~2000-2200 °C in an electric arc furnace | [1][3] |
| Synthesis Kinetics | Faster kinetics, with high yields achieved in shorter reaction times. | Slower kinetics, requiring sustained high temperatures. | [1][2] |
| Byproducts of Synthesis | Primarily Barium Hydroxide (Ba(OH)₂) upon hydrolysis. | Primarily Calcium Hydroxide (Ca(OH)₂) upon hydrolysis. | [1][3] |
| Theoretical Acetylene Yield | 1 mole C₂H₂ per mole of BaC₂ | 1 mole C₂H₂ per mole of CaC₂ | [3][4] |
| Purity of Generated Acetylene | Data on specific impurities is limited. | Common impurities include phosphine (B1218219) (PH₃), ammonia (B1221849) (NH₃), hydrogen sulfide (B99878) (H₂S), and arsine (AsH₃). | [5][6] |
Experimental Protocols
To facilitate a direct and objective comparison between the two carbides, the following experimental protocols are proposed.
Protocol 1: Determination of Acetylene Yield
This protocol outlines a method for quantifying the volume of acetylene gas produced from a known mass of carbide.
Materials:
-
Barium carbide (or calcium carbide) of known purity
-
Deionized water
-
Gas-tight reaction flask with a side arm
-
Dropping funnel
-
Gas collection apparatus (e.g., gas burette or inverted graduated cylinder in a water trough)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 1.0 g of the carbide and place it in the reaction flask.
-
Fill the dropping funnel with deionized water.
-
Assemble the apparatus, ensuring all connections are gas-tight. The side arm of the flask should be connected to the gas collection apparatus.
-
Slowly add water from the dropping funnel to the carbide in the reaction flask. The generated acetylene gas will displace the water in the gas collection apparatus.
-
Continue adding water until the reaction ceases.
-
Allow the apparatus to cool to room temperature to ensure the gas volume is measured at a known temperature.
-
Record the volume of the collected acetylene gas.
-
Calculate the experimental yield of acetylene per gram of carbide and compare it to the theoretical yield.
Protocol 2: Analysis of Acetylene Purity by Gas Chromatography (GC)
This protocol describes the use of gas chromatography to identify and quantify impurities in the generated acetylene.
Materials:
-
Gas chromatograph (GC) equipped with a suitable column (e.g., Porapak or alumina-based PLOT column) and a flame ionization detector (FID) or thermal conductivity detector (TCD).
-
High-purity acetylene standard for calibration.
-
Gas sampling bags or syringes.
-
Generated acetylene gas from Protocol 1.
Procedure:
-
Calibrate the GC using the high-purity acetylene standard and standards for expected impurities (e.g., phosphine, ammonia).
-
Collect a sample of the acetylene gas generated in Protocol 1 using a gas sampling bag or syringe.
-
Inject a known volume of the gas sample into the GC.
-
Run the GC analysis under optimized conditions (e.g., column temperature, carrier gas flow rate) to separate the components of the gas mixture.
-
Identify the peaks in the chromatogram by comparing their retention times with those of the standards.
-
Quantify the concentration of acetylene and any identified impurities by comparing the peak areas with the calibration curves.
Visualizing the Chemistry
The fundamental chemical reactions and experimental workflows can be visualized to provide a clearer understanding of the processes involved.
Reaction Pathways
The hydrolysis of both barium carbide and calcium carbide follows a similar pathway, yielding acetylene and the corresponding metal hydroxide.
References
Unraveling the Enigma of Calcium Acetylide Solubility: A Comparative Guide to Computational Models
For researchers, scientists, and drug development professionals grappling with the notoriously low solubility of inorganic compounds, this guide offers a comparative analysis of computational models designed to predict the solubility of calcium acetylide (CaC₂). Given the experimental challenges in quantifying the solubility of this highly reactive compound, computational methods provide an invaluable tool for understanding its behavior in various solvents.
Calcium acetylide's tendency to react with water and its general insolubility in organic solvents have historically limited its application in solution-phase chemistry. However, recent computational advancements have shed light on its potential solubilization and activation, opening new avenues for its use in organic synthesis. This guide delves into two prominent computational models, providing a side-by-side comparison of their methodologies and predictive outcomes, supported by the limited available experimental observations.
At a Glance: Comparison of Computational Solubility Models for Calcium Acetylide
The following table summarizes the key features and findings of two distinct computational approaches used to predict the solubility of calcium acetylide. Due to the reactive nature of CaC₂, direct experimental solubility data is largely unavailable. Therefore, this comparison focuses on the predicted solubility and the nature of the solute-solvent interactions as determined by each model.
| Feature | COSMO-RS Model | DFTB3-D3(BJ) / PBE0-D3(BJ) Model |
| Methodology | Conductor-like Screening Model for Real Solvents | Born-Oppenheimer Molecular Dynamics with Density Functional Tight-Binding and static Density Functional Theory |
| Solvents Investigated | 81 Ionic Liquids and over 100 common organic solvents | Dimethyl sulfoxide (B87167) (DMSO) |
| Predicted Solubility | Provides mole fraction solubility predictions. For instance, predicted solubility is highest in certain ionic liquids. | Focuses on the thermodynamics of protolysis and solvation, indicating that the insolubility in DMSO is of a thermodynamic nature. |
| Key Insights | Identifies promising ionic liquids (e.g., those with [OH]⁻ and [F]⁻ anions) that show stronger interactions with CaC₂. DMSO, CH₃CN, and DMF are predicted to enhance the negative potential and reactivity of CaC₂.[1] | Provides a detailed atomistic view of the interaction between CaC₂ and DMSO, including the role of partial hydrolysis. It gives a theoretical basis for the existence of the elusive intermediate HCC–Ca–OH.[2] |
| Experimental Validation | Qualitative validation through Fourier Transform Infrared (FT-IR) spectroscopy, which confirms the interface interaction of CaC₂ with DMF and DMSO.[1] | The model's findings on the thermodynamic nature of insolubility are consistent with the general experimental observation of CaC₂'s poor solubility in organic solvents. |
In-Depth Analysis of Computational Models
COSMO-RS (Conductor-like Screening Model for Real Solvents)
The COSMO-RS model is a quantum chemistry-based method that predicts thermodynamic properties of fluids and solutions. It is particularly useful for screening a large number of solvents to identify potential candidates for dissolving a specific solute.
A recent study employed the COSMO-RS model to predict the solubility of calcium acetylide in a vast array of 81 ionic liquids and over 100 common organic solvents.[1] The model's predictions highlighted that certain ionic liquids, particularly those containing hydroxide (B78521) ([OH]⁻) or fluoride (B91410) ([F]⁻) anions, exhibit stronger interactions with CaC₂.[1] Among conventional organic solvents, Dimethyl sulfoxide (DMSO), acetonitrile (B52724) (CH₃CN), and dimethylformamide (DMF) were found to enhance the negative potential and reactivity of the acetylide ion.[1]
DFTB3-D3(BJ) / PBE0-D3(BJ) Hybrid Model
A more intensive computational approach involves the use of Born-Oppenheimer molecular dynamics combined with the Density Functional Tight-Binding (DFTB3) method, further refined by static Density Functional Theory (DFT) calculations. This hybrid model provides a highly detailed, atomistic understanding of the solute-solvent interactions.
One study utilized this sophisticated model to investigate the solubilization of calcium acetylide in DMSO.[2] The simulations revealed that the insolubility of CaC₂ in DMSO is a thermodynamically driven process.[2] This approach also provided theoretical evidence for the formation of an intermediate species, ethynyl (B1212043) calcium hydroxide (HCC–Ca–OH), which is thought to play a crucial role in the solution-phase reactions of CaC₂.[2]
Experimental Protocols
While quantitative solubility data for calcium acetylide is elusive, certain experimental techniques can be used to validate the computational predictions regarding solute-solvent interactions.
Fourier Transform Infrared (FT-IR) Spectroscopy for Solid-Liquid Interface Analysis
This technique can be used to probe the interactions between a solid (CaC₂) and a liquid solvent (e.g., DMSO, DMF). By analyzing the changes in the vibrational frequencies of the solvent molecules upon interaction with the solid surface, one can infer the nature and strength of the intermolecular forces at play.
Methodology:
-
Sample Preparation: A small amount of finely ground calcium acetylide is dispersed in the solvent of interest (e.g., DMSO or DMF) to form a slurry.
-
Attenuated Total Reflectance (ATR) Setup: The slurry is placed onto an ATR crystal (e.g., diamond or zinc selenide). The ATR technique allows for the analysis of the liquid layer in close contact with the solid surface.
-
Data Acquisition: An FT-IR spectrum of the slurry is recorded. A reference spectrum of the pure solvent is also collected.
-
Spectral Analysis: The spectrum of the slurry is compared to the spectrum of the pure solvent. Shifts in the vibrational bands of the solvent (e.g., the S=O stretching in DMSO or the C=O stretching in DMF) can indicate coordination with the calcium ions at the CaC₂ surface.
Logical Workflow for Model Validation
The validation of computational models for a challenging compound like calcium acetylide follows a logical progression, starting from theoretical predictions and moving towards limited, qualitative experimental verification.
Caption: Workflow for validating computational solubility models of calcium acetylide.
References
The Future of Calcium Carbide: A Cost-Benefit Analysis of Renewable Biochar
A pivotal shift is underway in the production of calcium carbide, a foundational chemical intermediate. Traditionally an energy-intensive process reliant on fossil fuels, a greener alternative utilizing renewable biochar is emerging, promising a significantly lower environmental footprint. This guide provides a comprehensive cost-benefit analysis of biochar-derived calcium carbide compared to its traditional counterpart, offering researchers, scientists, and drug development professionals a detailed comparison supported by experimental data.
The conventional method of producing calcium carbide involves heating coke and lime in an electric arc furnace at temperatures soaring to around 2,200°C.[1][2] This process is not only a major consumer of electricity but also a significant source of greenhouse gas emissions.[3][4] In contrast, the production of calcium carbide from biochar, a carbon-rich material obtained from the pyrolysis of biomass, can be achieved at considerably lower temperatures, in the range of 1,510-1,750°C.[5] This reduction in temperature, coupled with the use of a renewable carbon source, presents a compelling case for a more sustainable future for calcium carbide and its derivatives.
Economic Viability: A Tale of Two Carbons
A direct cost comparison reveals the economic tensions and opportunities in transitioning to biochar-derived calcium carbide. While the traditional process benefits from established infrastructure and economies of scale, it is subject to the volatility of fossil fuel and electricity prices. The biochar-based method, while promising, faces challenges related to the variable cost of biochar and the need for investment in new or modified production facilities.
Table 1: Cost Comparison of Traditional vs. Biochar-Derived Calcium Carbide Production
| Cost Factor | Traditional (Coke-Based) | Biochar-Derived | Notes |
| Capital Expenditure (CAPEX) | High (Electric Arc Furnace: ~$300/tonne capacity for a ~300kt plant)[6] | Moderate to High (Requires pyrolysis unit and reactor) | CAPEX for biochar route can vary based on the scale and technology of the pyrolysis unit. |
| Operational Expenditure (OPEX) | |||
| Raw Materials | Coke: Price fluctuates with coal market. Lime: Relatively stable cost. | Biochar: $448.78 - $1,846.96/tonne.[7][8][9] Lime: Same as traditional. | Biochar cost is highly dependent on feedstock availability and pyrolysis process efficiency. |
| Energy Consumption | ~3.0 MWh/tonne of calcium carbide[10] | Lower than traditional due to lower reaction temperatures. | Energy savings are a key advantage of the biochar method. |
| Labor & Maintenance | Established and predictable. | Potentially higher initially due to new technology. | |
| Overall Production Cost | Production costs for CaC2 from wood char were calculated to be 725 €/t.[11] | Highly variable based on biochar price and process optimization. | The economic feasibility of the biochar route is strongly tied to local biomass availability and cost. |
Environmental Impact: A Clearer Path to Sustainability
The most significant advantage of biochar-derived calcium carbide lies in its reduced environmental impact. The traditional method is a notable emitter of CO2, both from the chemical process and the energy consumed.
Table 2: Environmental Impact Comparison
| Environmental Factor | Traditional (Coke-Based) | Biochar-Derived |
| Greenhouse Gas Emissions | 1.8 tonnes CO2/tonne of calcium carbide from the production process.[3] A coal-based process has a carbon footprint of 2.239 kg CO2eq/kg-product.[12] | A bio-based process has a lower carbon footprint of 1.873 kg CO2eq/kg-product.[12] |
| Resource Depletion | Relies on finite fossil fuels (coal for coke). | Utilizes renewable biomass resources. |
| Waste Generation | Produces slag and off-gases containing CO.[3] | Produces bio-oil and syngas as co-products of pyrolysis, which can be used for energy.[13] |
| Carbon Sequestration | Net emitter of CO2. | Biochar production can be a carbon-negative process, sequestering carbon in the soil if the biochar is used as an amendment. |
Experimental Protocols: From Biomass to Calcium Carbide
Reproducible experimental protocols are crucial for validating and optimizing the production of biochar-derived calcium carbide. Below are detailed methodologies for both the pyrolysis of biomass to produce biochar and the subsequent synthesis of calcium carbide.
Production of Biochar via Slow Pyrolysis
This protocol describes the production of biochar from a generic biomass feedstock using a laboratory-scale fixed-bed pyrolysis reactor.
Materials and Equipment:
-
Dried biomass feedstock (e.g., wood chips, agricultural waste), ground to a particle size of 2-5 mm.
-
Fixed-bed pyrolysis reactor with a temperature controller and gas inlet/outlet.
-
Inert gas (e.g., nitrogen) cylinder with a flowmeter.
-
Condenser and collection flasks for bio-oil.
-
Gas analyzer for syngas composition (optional).
Procedure:
-
Place a known mass of the dried biomass into the reactor.
-
Purge the reactor with nitrogen at a flow rate of 100 mL/min for 15 minutes to create an inert atmosphere.
-
Heat the reactor to the desired pyrolysis temperature (e.g., 500°C) at a controlled heating rate (e.g., 10°C/min).[14]
-
Maintain the temperature for a set residence time (e.g., 60 minutes).
-
Cool the reactor down to room temperature under a continuous nitrogen flow.
-
Collect the solid residue (biochar) and liquid condensate (bio-oil).
-
Weigh the biochar to determine the yield.
Synthesis of Calcium Carbide from Biochar
This protocol outlines the synthesis of calcium carbide from biochar and calcium oxide in a laboratory-scale tube furnace.
Materials and Equipment:
-
Biochar produced from the previous protocol.
-
Calcium oxide (CaO), analytical grade.
-
Tube furnace capable of reaching at least 1600°C.
-
Alumina or graphite (B72142) crucible.
-
Inert gas (e.g., argon) cylinder with a flowmeter.
-
Mortar and pestle.
Procedure:
-
Thoroughly mix biochar and calcium oxide in a molar ratio of 3:1 (C:CaO) using a mortar and pestle.
-
Place the mixture into a crucible and position it in the center of the tube furnace.
-
Purge the furnace tube with argon at a flow rate of 200 mL/min for 20 minutes.
-
Heat the furnace to 1550°C at a heating rate of 20°C/min.
-
Hold the temperature at 1550°C for 1-2 hours.
-
Cool the furnace to room temperature under a continuous argon flow.
-
The resulting solid product is calcium carbide.
Applications in Drug Development and Organic Synthesis
Calcium carbide serves as a convenient and solid source of acetylene (B1199291), a versatile building block in organic synthesis. For drug development professionals, the ability to generate acetylene in situ from calcium carbide offers a safer and more manageable alternative to handling highly flammable acetylene gas.[15][16][17]
Acetylene derived from calcium carbide can participate in a variety of powerful chemical transformations, including:
-
Sonogashira Coupling: A cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a common reaction in the synthesis of complex organic molecules.[16]
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of click chemistry, where acetylene can be used to form triazoles, which are present in many pharmaceutical compounds.[18][19]
-
Vinylation Reactions: Acetylene can be used to introduce vinyl groups into molecules, for example, through the synthesis of vinyl ethers from alcohols.[16]
-
Synthesis of Heterocycles: Acetylene is a key precursor for the synthesis of various heterocyclic compounds that form the core of many drugs.[17]
Conclusion: A Sustainable Path Forward
The transition from traditional, fossil fuel-based calcium carbide to a renewable, biochar-derived alternative represents a significant step towards a more sustainable chemical industry. While economic challenges remain, particularly concerning the cost and scalability of biochar production, the environmental benefits are undeniable. For researchers and professionals in drug development, the adoption of biochar-derived calcium carbide not only aligns with green chemistry principles but also ensures a more secure and sustainable supply of a critical chemical building block. Further research and development in optimizing pyrolysis processes and exploring diverse biomass feedstocks will be crucial in realizing the full potential of this promising technology.
References
- 1. The Chemistry of Acetylene Calcium Carbide: Properties and Applications - TYWH [tjtywh.com]
- 2. acs.org [acs.org]
- 3. ipcc-nggip.iges.or.jp [ipcc-nggip.iges.or.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Capital Investment Costs | Electric Arc Furnace EAF Plant [steelonthenet.com]
- 7. A techno-economic analysis of biochar production and the bioeconomy for orchard biomass [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Production of calcium carbide from fine biochars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. digital.csic.es [digital.csic.es]
- 14. mdpi.com [mdpi.com]
- 15. Direct Synthesis of Organic Compounds Using Calcium Carbide as the Acetylene Source [manu56.magtech.com.cn]
- 16. Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of functional acetylene derivatives from calcium carbide - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Confirmation of Acetylide Intermediates: A Comparative Guide
The formation of acetylide intermediates is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] These highly reactive species, generated from the deprotonation of terminal alkynes, serve as potent nucleophiles in a variety of transformations.[1][2][3][4] Confirming the formation and understanding the structure of these transient intermediates is crucial for reaction optimization and mechanistic studies. This guide provides a comparative overview of key spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman Spectroscopy—used to identify and characterize acetylide intermediates, supported by experimental data and protocols.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic method depends on the specific reaction conditions, the stability of the acetylide intermediate, and the information required. While each technique offers unique insights, they are often used in a complementary fashion to provide a comprehensive understanding of the reactive system.
| Spectroscopic Technique | Analyte/Bond | Precursor (Terminal Alkyne) | Acetylide Intermediate | Key Observations |
| Infrared (IR) Spectroscopy | ≡C-H Stretch | Strong, sharp peak at ~3330-3270 cm⁻¹[5][6] | Peak disappears | Disappearance of this peak is strong evidence of deprotonation. |
| -C≡C- Stretch | Weak peak at ~2260-2100 cm⁻¹[5][6] | Shifts to lower frequency (e.g., ~2054 cm⁻¹ for Au(I) acetylide)[7] | Shift indicates a change in the electronic environment of the triple bond upon metallation. | |
| ¹H NMR Spectroscopy | ≡C-H Proton | Resonance at δ ≈ 1.7-3.1 ppm[6] | Signal disappears | Confirms the removal of the acidic acetylenic proton. |
| Other Protons | Shifts in adjacent proton signals | Changes in the chemical environment of nearby protons can infer acetylide formation. | ||
| ¹³C NMR Spectroscopy | -C≡C- Carbons | Resonances at δ ≈ 65-90 ppm | Significant shifts in sp-hybridized carbon signals | Provides direct evidence of the change in the electronic structure of the C≡C bond. |
| Raman Spectroscopy | -C≡C- Stretch | Signal in the 2100-2260 cm⁻¹ region | Characteristic shift and potential enhancement | Particularly useful for symmetric or near-symmetric internal alkynes that are weak in the IR.[8] Can be used for in-situ monitoring.[9][10] |
Experimental Protocols
Detailed methodologies are critical for the successful spectroscopic identification of often sensitive acetylide intermediates. Below are representative protocols for in-situ IR and standard NMR analysis.
In-situ Infrared (ReactIR) Spectroscopy Protocol
This method allows for real-time monitoring of a reaction, providing kinetic and mechanistic data.
-
System Setup: A ReactIR probe is inserted into the reaction vessel, which is equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Background Spectrum: A background spectrum of the solvent and any reagents present before the addition of the terminal alkyne is collected. Acetonitrile is often a suitable solvent due to its relative transparency in the regions of interest and its ability to facilitate homogeneous reactions.[11]
-
Initiation of Reaction: The terminal alkyne is added to the reaction mixture containing the base (e.g., triethylamine) and the metal salt (e.g., Zn(OTf)₂).[11]
-
Data Acquisition: Spectra are collected at regular intervals throughout the reaction.
-
Analysis: The disappearance of the characteristic ≡C-H stretching vibration (around 3300 cm⁻¹) and the appearance or shift of the -C≡C- stretching vibration are monitored to track the formation of the zinc acetylide.[11]
NMR Spectroscopy Protocol for Acetylide Characterization
This protocol is suitable for relatively stable acetylide complexes that can be isolated or generated in-situ in an NMR tube.
-
Sample Preparation: Under an inert atmosphere, the terminal alkyne is dissolved in a deuterated solvent (e.g., CDCl₃, THF-d₈) in an NMR tube.
-
Initial Spectrum: A ¹H and/or ¹³C NMR spectrum of the starting material is acquired.
-
Reagent Addition: A strong base (e.g., n-BuLi, NaNH₂) is carefully added to the NMR tube at an appropriate temperature (e.g., -78 °C for organolithium reagents) to generate the acetylide.[3]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at various temperatures if fluxional processes are suspected.[12]
-
Analysis: The ¹H spectrum is examined for the disappearance of the acetylenic proton signal. The ¹³C spectrum is analyzed for shifts in the signals of the sp-hybridized carbons, which confirms the formation of the acetylide intermediate.
Visualization of Analytical Workflow
The following diagram illustrates the logical flow of confirming acetylide intermediate formation using spectroscopic methods.
Caption: Spectroscopic workflow for acetylide identification.
Conclusion
The spectroscopic analysis of acetylide intermediates is essential for understanding and controlling alkyne-based reactions. IR spectroscopy provides a rapid and effective method for monitoring the deprotonation of terminal alkynes in real-time. NMR spectroscopy offers detailed structural information, confirming the electronic changes at the carbon-carbon triple bond. Raman spectroscopy complements these techniques, particularly for intermediates that are weak IR absorbers. By employing these methods, researchers can gain definitive evidence for the formation of acetylide intermediates, paving the way for new discoveries in catalysis and organic synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Acetylide: Structure, Synthesis, Reactions and Applications [allen.in]
- 4. byjus.com [byjus.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. IR spectrum: Alkynes [quimicaorganica.org]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stepwise alkyne insertion in Au(i) acetylides: influence of the nuclearity - PMC [pmc.ncbi.nlm.nih.gov]
Alternative methods for acetylene production for industrial applications
A Comprehensive Guide to Alternative Methods for Industrial Acetylene (B1199291) Production
For decades, the industrial production of acetylene (C₂H₂) has been pivotal for various applications, ranging from welding and cutting to the synthesis of a wide array of chemicals. While the traditional calcium carbide method has long been a cornerstone of acetylene production, its significant energy consumption and environmental drawbacks have spurred the development of alternative technologies. This guide provides a detailed comparison of these alternative methods, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape of acetylene synthesis.
Traditional Method: The Calcium Carbide Process
The conventional method for producing acetylene involves the reaction of calcium carbide (CaC₂) with water.[1][2] This process, while straightforward, is energy-intensive, primarily due to the high temperatures (around 2000°C) required for the production of calcium carbide from lime and coke in an electric arc furnace.[3]
Reaction: CaC₂ + 2H₂O → C₂H₂ + Ca(OH)₂[4]
The process involves feeding calcium carbide into a generator where it reacts with water, producing acetylene gas and a calcium hydroxide (B78521) slurry.[5] The gas is then cooled, purified to remove impurities like hydrogen sulfide (B99878) and phosphine, and compressed for storage.[2][6]
Alternative Production Methods
Several alternative methods for acetylene production have been developed and implemented to varying extents in industrial settings. These methods primarily utilize hydrocarbon feedstocks and employ different strategies to achieve the high temperatures necessary for acetylene formation.
Partial Oxidation of Methane (B114726)
One of the most significant alternatives to the calcium carbide process is the partial oxidation (POX) of methane, the primary component of natural gas.[7] In this process, methane is burned with a limited amount of oxygen, generating the high temperatures (around 1500°C) required to crack the remaining methane into acetylene.[5][8] The reaction is highly exothermic and requires rapid quenching to prevent the decomposition of acetylene.[9][10]
Overall Reaction: 2CH₄ → C₂H₂ + 3H₂[7]
The process involves preheating methane and oxygen separately before they are mixed and ignited in a burner.[11] The resulting hot gas stream is then rapidly cooled, typically with water or oil, to stabilize the acetylene.[9] Subsequent purification steps are necessary to separate acetylene from other byproducts like carbon monoxide, carbon dioxide, and hydrogen.[4]
Thermal Cracking of Hydrocarbons
Thermal cracking, or pyrolysis, involves the decomposition of hydrocarbons at high temperatures in the absence of oxygen.[4] Various feedstocks can be used, including ethane (B1197151), propane, and naphtha.[12][13] The process is highly endothermic and requires an external heat source to maintain the reaction temperature, typically between 800°C and 1600°C.[11][14]
Example Reaction (Ethane Cracking): C₂H₆ → C₂H₂ + 2H₂[7]
In a typical setup, the hydrocarbon feedstock is preheated and fed into a tubular reactor located within a furnace.[15] The high temperature causes the hydrocarbon molecules to break down into smaller, unsaturated molecules, including acetylene. Rapid quenching is crucial to prevent further reactions and maximize acetylene yield.[16]
Plasma Arc Pyrolysis
Plasma-based processes utilize a high-temperature plasma torch to provide the energy required for the pyrolysis of hydrocarbons.[17] This method can achieve extremely high temperatures (2,000 to 14,000°C), leading to high conversion rates and the ability to process a wide range of feedstocks, including methane and even waste materials.[17][18]
In a plasma arc reactor, a gas (such as argon or hydrogen) is ionized to create a plasma jet. The hydrocarbon feedstock is then injected into the plasma, where it is rapidly heated and pyrolyzed to form acetylene and other products.[19] The high temperatures and short residence times in the plasma favor acetylene formation.[10][20]
Performance Comparison of Acetylene Production Methods
The choice of an acetylene production method depends on various factors, including feedstock availability, energy costs, and desired product purity. The following table summarizes the key performance indicators for the different methods.
| Production Method | Feedstock | Typical Acetylene Yield (%) | Acetylene Selectivity (%) | Energy Consumption (kWh/kg C₂H₂) | Operating Temperature (°C) | Key Byproducts |
| Calcium Carbide | Lime, Coke | ~80-85 (from CaC₂) | High | ~9.0 - 11.0 | >2000 (for CaC₂) | Calcium Hydroxide |
| Partial Oxidation | Methane, Natural Gas | 30 - 41 | ~35 - 50 | ~9.5 - 12.0 | 1400 - 1600 | CO, H₂, CO₂ |
| Thermal Cracking | Ethane, Propane, Naphtha | 20 - 50 | 30 - 60 | Varies with feedstock | 800 - 1600 | Ethylene, H₂, Methane |
| Plasma Arc Pyrolysis | Methane, Hydrocarbons | 46 - 86.2 | 80 - 95 | 9.7 - 12.1 | >2000 | H₂, Carbon Black |
Note: The values presented in this table are approximate and can vary significantly depending on the specific process conditions, reactor design, and feedstock composition.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of acetylene production methods.
Laboratory Scale Acetylene Generation from Calcium Carbide
Objective: To demonstrate the production of acetylene gas from the reaction of calcium carbide and water.
Materials:
-
Calcium carbide (lumps)
-
Deionized water
-
Gas-tight reaction flask with a dropping funnel and a gas outlet
-
Gas collection apparatus (e.g., gas syringe or inverted graduated cylinder in a water trough)
-
Analytical balance
Procedure:
-
Place a known mass of calcium carbide lumps at the bottom of the reaction flask.[2]
-
Fill the dropping funnel with a measured volume of deionized water.
-
Assemble the apparatus, ensuring all connections are gas-tight. The gas outlet should be connected to the gas collection apparatus.
-
Slowly add water from the dropping funnel onto the calcium carbide. The rate of water addition controls the rate of acetylene generation.
-
Collect the evolved gas and measure its volume.
-
The collected gas can be analyzed using gas chromatography (GC) to determine its purity.
Partial Oxidation of Methane in a Laboratory Reactor
Objective: To investigate the partial oxidation of methane for acetylene production under controlled laboratory conditions.
Experimental Setup:
-
A high-temperature flow reactor, typically made of quartz, capable of withstanding temperatures up to 1600°C.[9]
-
Mass flow controllers for precise control of methane and oxygen feed rates.
-
A preheating zone for the reactant gases.
-
A reaction zone where the gases mix and combust.
-
A rapid quenching system (e.g., water spray or cooled probe) at the reactor outlet.
-
Gas analysis equipment, such as a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID), for product analysis.
Procedure:
-
Set the desired flow rates for methane and oxygen using the mass flow controllers to achieve a specific methane-to-oxygen ratio.
-
Preheat the reactant gases to the desired temperature (e.g., 600°C) in the preheating zone.
-
Introduce the preheated gases into the reaction zone, where combustion and pyrolysis occur.
-
Rapidly quench the product gas stream at the reactor outlet to prevent acetylene decomposition.
-
Collect a sample of the quenched gas and analyze it using GC to determine the concentrations of acetylene, methane, carbon monoxide, carbon dioxide, hydrogen, and other hydrocarbons.
-
Calculate the acetylene yield, selectivity, and methane conversion based on the GC analysis results.
Thermal Cracking of Ethane in a Tubular Flow Reactor
Objective: To study the thermal cracking of ethane to produce acetylene in a laboratory-scale tubular reactor.
Experimental Setup:
-
A tubular reactor, typically made of quartz or a high-temperature alloy, placed inside a furnace.
-
Mass flow controllers for ethane and any diluent gas (e.g., steam or nitrogen).
-
A system for rapid quenching of the product stream.
-
Online gas analysis instrumentation, such as a mass spectrometer or a GC.
Procedure:
-
Heat the tubular reactor to the desired cracking temperature (e.g., 1200°C).
-
Set the flow rate of ethane and any diluent gas using the mass flow controllers.
-
Pass the gas mixture through the heated reactor. The residence time is controlled by the flow rate and reactor volume.
-
Immediately quench the gas stream exiting the reactor to stop the reactions.
-
Analyze the composition of the product gas stream to determine the concentrations of acetylene, ethylene, unreacted ethane, hydrogen, and other byproducts.
-
Calculate the ethane conversion, acetylene yield, and selectivity based on the analytical results.
Methane Pyrolysis in a DC Plasma Arc Reactor
Objective: To investigate the production of acetylene from methane using a DC plasma arc reactor.
Experimental Setup:
-
A DC plasma torch with a cathode and an anode.
-
A power supply to generate the plasma arc.
-
A reaction chamber where the methane is injected into the plasma.
-
A system for feeding the plasma gas (e.g., argon or hydrogen) and methane.
-
A quenching system at the reactor outlet.
-
Gas analysis equipment (GC or mass spectrometer).
Procedure:
-
Establish a stable plasma arc by feeding the plasma gas through the torch and applying power.
-
Inject methane at a controlled flow rate into the plasma jet within the reaction chamber.
-
The methane is rapidly heated and pyrolyzed in the plasma.
-
Rapidly quench the product gas stream to preserve the acetylene formed.
-
Analyze the composition of the quenched gas to determine the concentration of acetylene, hydrogen, and other products.
-
Calculate the methane conversion, acetylene yield, and specific energy requirement (SER) for acetylene production.
Process and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for the different acetylene production methods.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. books.rsc.org [books.rsc.org]
- 4. rockymountainair.com [rockymountainair.com]
- 5. How Is Acetylene Produced From Calcium Carbide? - ZHONGBO [zhongbocarbide.com]
- 6. Acetylene Generation Process | TYWH [tjtywh.com]
- 7. Efficient methane-to-acetylene conversion using low-current arcs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3234300A - Production of acetylene by the partial combustion process - Google Patents [patents.google.com]
- 9. The production of acetylene from methane by partial oxidation - UBC Library Open Collections [open.library.ubc.ca]
- 10. Efficient methane-to-acetylene conversion using low-current arcs - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05964D [pubs.rsc.org]
- 11. Lecture 7-Acetylene manufacturing processes .pdf [slideshare.net]
- 12. scribd.com [scribd.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. US3242223A - Production of acetylene by thermal cracking of liquid hydrocarbons - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. US5804689A - Process for recovering acetylene from hydrocarbons by thermal cracking - Google Patents [patents.google.com]
- 17. Plasma gasification - Wikipedia [en.wikipedia.org]
- 18. [PDF] Pyrolysis of Polyolefins Using Rotating Arc Plasma Technology for Production of Acetylene | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Calcium Acetylide in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Calcium acetylide (CaC₂), a readily available and cost-effective reagent, has long been a cornerstone in chemical synthesis, primarily for the production of acetylene (B1199291) gas. However, its utility extends far beyond simple gas generation. The reactivity of calcium acetylide is profoundly influenced by the solvent system employed, opening up a diverse range of synthetic possibilities, from traditional protic solvent reactions to sophisticated organic transformations in aprotic media. This guide provides a comprehensive comparison of calcium acetylide's reactivity in different solvent systems, supported by experimental data and detailed protocols to aid in its practical application.
Executive Summary of Reactivity
The reactivity of calcium acetylide is fundamentally dictated by the nature of the solvent. In protic solvents, such as water and alcohols, the primary reaction is the rapid protonation of the acetylide anion to generate acetylene gas. In contrast, polar aprotic solvents, notably dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), can facilitate a range of nucleophilic addition and coupling reactions by stabilizing acetylide intermediates, thus enabling the formation of complex organic molecules.
Comparative Analysis of Reactivity and Product Yields
The choice of solvent dramatically alters the reaction pathway and product outcome when using calcium acetylide. The following table summarizes the observed reactivity and reported product yields in various solvent systems.
| Solvent System | Solvent Type | Typical Reaction | Product(s) | Reported Yield (%) | Key Observations & Citations |
| Water (H₂O) | Protic | Hydrolysis | Acetylene, Calcium Hydroxide (B78521) | Nearly Quantitative | Rapid, highly exothermic reaction. The primary industrial method for acetylene production[1][2]. |
| Alcohols (Methanol, Ethanol) | Protic | Alcoholysis/Vinylation | Acetylene, Calcium Alkoxides, Vinyl Ethers | Varies | Slower than with water. Can be used for dehydration of alcohols. Vinylation is possible, especially with a base catalyst[2][3]. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Ethynylation, Vinylation, Sonogashira Coupling | Propargyl Alcohols, Vinyl Ethers, Diarylacetylenes | 65-95% | Excellent solvent for activating CaC₂ for organic synthesis, often with a catalyst or base. Trace water can be beneficial[4][5][6][7][8][9]. |
| Dimethylformamide (DMF) | Polar Aprotic | Sonogashira Coupling | Diarylacetylenes | Moderate to Excellent | Similar to DMSO, effectively facilitates coupling reactions. The choice between DMSO and DMF can influence reaction efficiency[4][5]. |
| Acetonitrile (MeCN) | Polar Aprotic | Click Chemistry, Condensation Reactions | 1,2,3-Triazoles, Isophorone | Good to Excellent | Effective in specific catalyzed reactions, such as copper-catalyzed cycloadditions[10]. Can enhance the reactivity of CaC₂[4][5]. |
| Tetrahydrofuran (THF) | Aprotic | Sonogashira Coupling | Diarylacetylenes | Low (without additives) | Generally a poor solvent for CaC₂ reactions unless specific activators or co-solvents are used[11]. |
| 1,4-Dioxane | Aprotic | Cycloaddition Reactions | Deuterated Heterocycles | Good (in specific applications) | Used as a deuterium-exchange-proof solvent in specific labeling studies[12]. |
Experimental Protocols
Acetylene Generation from Calcium Acetylide and Water
This protocol describes the standard laboratory procedure for the generation of acetylene gas.
Materials:
-
Calcium Carbide (technical grade, lumps)
-
Deionized Water
-
Gas generation flask (e.g., a two-neck round-bottom flask)
-
Dropping funnel
-
Gas outlet tube
-
Gas collection apparatus (e.g., gas syringe or pneumatic trough)
Procedure:
-
Place a few lumps of calcium carbide into the gas generation flask.
-
Fill the dropping funnel with deionized water.
-
Slowly add water from the dropping funnel onto the calcium carbide. The reaction is immediate and exothermic.
-
Control the rate of acetylene gas evolution by adjusting the rate of water addition.
-
Collect the acetylene gas via the gas outlet tube for subsequent use.
Safety: Acetylene is a highly flammable and explosive gas. This procedure must be conducted in a well-ventilated fume hood, away from any sources of ignition.
Ethynylation of Ketones using Calcium Acetylide in DMSO
This protocol is based on the fluoride-assisted activation of calcium carbide for the synthesis of propargyl alcohols[13][14].
Materials:
-
Calcium Carbide (powdered)
-
Ketone (e.g., cyclohexanone)
-
Tetrabutylammonium fluoride (B91410) trihydrate (TBAF·3H₂O)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the ketone (1.0 mmol), calcium carbide (2.7 mmol), and anhydrous DMSO (3 mL).
-
In a separate vial, prepare a 0.5 M solution of TBAF·3H₂O in DMSO.
-
Add the TBAF·3H₂O solution (0.05 equiv) and deionized water (2.27 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Vinylation of Phenols using Calcium Acetylide in DMSO
This protocol describes a method for the O-vinylation of phenols[15].
Materials:
-
Calcium Carbide (powdered)
-
Potassium Hydroxide (KOH)
-
Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the phenol (1.0 mmol), powdered potassium hydroxide (1.2 mmol), and DMSO (5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add calcium carbide (3.0 mmol) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired vinyl ether.
Sonogashira Coupling of Aryl Halides with Calcium Acetylide in DMF
This protocol outlines a general procedure for the synthesis of symmetrical diarylacetylenes[9][16][17][18].
Materials:
-
Calcium Carbide (powdered)
-
Aryl Halide (e.g., iodobenzene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Diisopropylamine (DIPA)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%), CuI (4 mol%), and PPh₃ (8 mol%).
-
Add the aryl halide (1.0 mmol) and calcium carbide (0.6 mmol).
-
Add anhydrous DMF (5 mL) and DIPA (2.0 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the diarylacetylene.
Reaction Mechanisms and Pathways
The solvent system not only affects the reaction rate and yield but also determines the operative reaction mechanism.
Protic Solvents: Acetylene Generation
In protic solvents, the reaction is a straightforward acid-base reaction where the solvent acts as a proton source.
Caption: Reaction of Calcium Acetylide in Protic Solvents.
Polar Aprotic Solvents: Activation for Organic Synthesis
In polar aprotic solvents like DMSO, calcium acetylide can be "activated" to form soluble acetylide intermediates, which are potent nucleophiles. The presence of a small amount of water is often crucial to initiate the reaction by forming an intermediate such as ethynyl (B1212043) calcium hydroxide, which is more reactive than the bulk solid[6][7].
Caption: Activation of Calcium Acetylide in DMSO.
Fluoride-Assisted Ethynylation Mechanism
In the presence of fluoride ions (e.g., from TBAF), an "ate"-complex is thought to form, which is a highly reactive nucleophile that readily adds to carbonyl groups[13][14].
Caption: Fluoride-Assisted Ethynylation Pathway.
Safety Considerations
Calcium carbide reacts violently with water to produce highly flammable acetylene gas[1][19]. All reactions involving calcium carbide should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. When working with organic solvents, particularly under heating, ensure that the apparatus is properly assembled to avoid pressure buildup. It is crucial to store calcium carbide in a dry, well-sealed container away from moisture.
References
- 1. Calcium carbide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - mechanisms of calcium carbide reactivity - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the solubilization of Ca acetylide with a new computational model for ionic pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the solubilization of Ca acetylide with a new computational model for ionic pairs - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04752J [pubs.rsc.org]
- 9. Coupling of Calcium Carbide with Aryl Chlorides - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluoride-assisted activation of calcium carbide: a simple method for the ethynylation of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. Undergraduate Honors Thesis | Progress in using calcium carbide as acetylide source in ethynylation methods of various substrates | ID: 0g354w16x | Carolina Digital Repository [cdr.lib.unc.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. Direct Synthesis of Organic Compounds Using Calcium Carbide as the Acetylene Source [manu56.magtech.com.cn]
Safety Operating Guide
Proper Disposal of Calcium Acetylide: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of calcium acetylide (CaC₂), also known as calcium carbide, is critical to ensure laboratory safety and environmental protection. This compound reacts violently with water to produce highly flammable acetylene (B1199291) gas, necessitating a carefully controlled disposal procedure. This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of calcium acetylide waste in a laboratory setting.
Immediate Safety Concerns and Handling
Before beginning any disposal procedure, it is imperative to adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[1][2]
-
Ventilation: Conduct all disposal procedures in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable acetylene gas.[3]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, from the work area.[4][5][6] Use non-sparking tools when handling containers of calcium acetylide.[5]
-
Water-Free Environment: Ensure the work area is dry and that no water is present, as calcium acetylide reacts violently with moisture.[1][5] Spills should be covered with dry lime, sand, or soda ash, not water.[5]
Detailed Disposal Protocol
The recommended method for disposing of small quantities of calcium acetylide involves controlled reaction and subsequent neutralization. For larger quantities, it is advisable to contact a licensed professional waste disposal service.[1][3]
Step 1: Slow Quenching and Neutralization of Calcium Acetylide
This initial step aims to safely react the calcium acetylide to produce acetylene gas in a controlled manner. This can be achieved using either alcohol or water.
Method A: Alcohol Neutralization
This method is often preferred as the reaction with alcohol is generally less vigorous than with water.
-
Preparation: In a chemical fume hood, place a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet tube leading to a safe vent.
-
Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.
-
Solvent: Add a suitable alcohol, such as ethanol (B145695) or isopropanol, to the flask.[3]
-
Slow Addition: Slowly add the calcium acetylide waste to the alcohol with vigorous stirring.[3] Alternatively, the alcohol can be slowly added to the calcium acetylide. The key is a slow and controlled addition to manage the rate of acetylene gas evolution.
-
Completion: Continue stirring until all the calcium acetylide has reacted and gas evolution ceases.
Method B: Water Decomposition
This method is also effective but requires extra caution due to the vigorous reaction.
-
Preparation: In a chemical fume hood, place a large beaker or flask containing a significant excess of cold water. The large volume of water helps to dissipate the heat generated during the reaction.
-
Slow Addition: Add the calcium acetylide waste to the water in small portions with stirring.[7] This will produce a basic solution of calcium hydroxide (B78521).
-
Completion: Continue until all the calcium acetylide has been added and the reaction has stopped.
Step 2: Neutralization of the Resulting Basic Solution
The reaction in Step 1 will result in a basic solution containing calcium hydroxide (from water decomposition) or calcium alkoxides (from alcohol neutralization). This solution must be neutralized before final disposal.
-
pH Check: Use pH paper to confirm that the solution is basic.
-
Acidification: Slowly add a dilute acid, such as 3 M hydrochloric acid, to the solution with stirring until the pH is neutral (pH 6-8).[8] Vinegar (acetic acid) can also be used for this purpose.[9]
-
Verification: Confirm the neutral pH with pH paper.
Step 3: Final Disposal
Once the solution is neutralized, it can be disposed of according to local regulations.
-
Aqueous Waste: The neutralized aqueous solution can typically be flushed down the drain with a large excess of water (at least a 20-fold excess is recommended).[8] Always consult your institution's and local environmental regulations before disposing of any chemical waste.
-
Solid Waste: If any solid precipitate remains, it should be separated, dried, and packaged for disposal in a landfill suitable for chemical waste.[8]
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Neutralizing Acid Concentration | 3 M Hydrochloric Acid | [8] |
| Final pH of Aqueous Waste | 6 - 8 (Neutral) | [8] |
| Water Dilution for Drain Disposal | At least a 20-fold excess | [8] |
| Spill Absorbent Material | Dry lime, sand, or soda ash | [5] |
Logical Workflow for Calcium Acetylide Disposal
Caption: Logical workflow for the safe disposal of calcium acetylide.
By adhering to this detailed protocol, laboratory professionals can safely manage and dispose of calcium acetylide waste, minimizing risks and ensuring compliance with safety and environmental standards.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Acetylide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of calcium acetylide (also known as calcium carbide), a compound that, while invaluable in various synthetic processes, presents significant hazards if mishandled. Adherence to these procedural steps will ensure the safety of laboratory personnel and the integrity of your research.
Core Safety and Handling Protocols
Calcium acetylide's primary hazard lies in its violent reaction with water, which produces highly flammable acetylene (B1199291) gas.[1][2][3][4] This reaction can generate enough heat to ignite the acetylene, leading to a fire or explosion.[3][4] Therefore, all handling procedures must be designed to rigorously exclude moisture.
Operational Plan: Step-by-Step Handling
-
Preparation and Environment:
-
Work in a well-ventilated area, such as a fume hood, to prevent the accumulation of acetylene gas.[5][6]
-
Ensure the work area is free of ignition sources, including open flames, hot surfaces, and sparks.[5][7]
-
Utilize non-sparking tools for all transfers and manipulations of calcium acetylide.[1][5]
-
Have a Class D fire extinguisher, dry sand, or limestone powder readily available. Do not use water, CO2, or foam extinguishers. [3][4]
-
-
Personal Protective Equipment (PPE):
-
Don appropriate PPE before handling the reagent. This is a non-negotiable aspect of safe handling. (See table below for a detailed breakdown).
-
-
Handling the Reagent:
-
Storage:
Personal Protective Equipment (PPE) for Handling Calcium Acetylide
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes | Tightly fitting chemical splash-proof goggles or a face shield.[8][10] | Protects against dust particles and potential splashes. Causes serious eye damage.[8] |
| Hands | Wear appropriate chemical-resistant gloves.[5][8] | Prevents skin irritation and burns.[4][8] |
| Respiratory | A NIOSH/MSHA approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[5][7] | Protects against inhalation of dust which may cause respiratory irritation.[8][10] |
| Body | Wear appropriate protective clothing to prevent skin exposure.[5][10] | Minimizes the risk of skin contact with the chemical. |
Disposal Plan
Improper disposal of calcium acetylide can lead to dangerous reactions. Follow these steps for safe disposal:
-
Neutralization:
-
Small quantities of waste calcium acetylide can be neutralized by slowly adding it to an alcohol, such as ethanol (B145695) or isopropanol, in a well-ventilated area like a fume hood.[11] This should be done in an open or well-ventilated container to prevent the buildup of flammable gases.[11]
-
-
Professional Disposal:
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.[8] |
| Skin Contact | Brush off any loose particles from the skin.[8][9] Wash the affected area thoroughly with soap and water.[8] Remove contaminated clothing.[8] |
| Inhalation | Move the individual to fresh air.[8][9] If breathing is difficult, administer oxygen.[9] Seek medical attention. |
| Spill | Evacuate the area.[8] Do not expose the spill to water.[5][7] Sweep or vacuum up the material using non-sparking tools and place it in a suitable, dry, and sealed container for disposal.[5][7] |
Logical Workflow for Handling Calcium Acetylide
The following diagram illustrates the necessary steps for safely handling calcium acetylide from initial preparation to final disposal.
Caption: A flowchart outlining the key procedural steps for the safe handling of calcium acetylide.
References
- 1. lwccarbide.com [lwccarbide.com]
- 2. Chemical characteristics of calcium carbide and its reaction with water | MEL Chemistry [melscience.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. airgas.com [airgas.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. media.laballey.com [media.laballey.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
